6-Dimethylaminopurine
説明
6-Dimethylaminopurine has been reported in Spiraea formosana with data available.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
N,N-dimethyl-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-12(2)7-5-6(9-3-8-5)10-4-11-7/h3-4H,1-2H3,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIAOQMSVZHOJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239658 | |
| Record name | N(6),N(6)-Dimethyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 6-Dimethylaminopurine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000473 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
938-55-6 | |
| Record name | 6-DMAP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(6),N(6)-Dimethyladenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Dimethylamino)purine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401568 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N(6),N(6)-Dimethyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-dimethylaminopurine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.131 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,6-DIMETHYLADENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/649SA4S2CV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6-Dimethylaminopurine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000473 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
6-Dimethylaminopurine (6-DMAP): An In-depth Technical Guide to its Mechanism of Action as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Dimethylaminopurine (6-DMAP) is a synthetic purine derivative widely recognized in cell biology as a non-selective inhibitor of serine/threonine protein kinases.[1][2][3] Its primary mechanism of action is understood to be the competitive inhibition of the ATP-binding site on a range of protein kinases, a characteristic common to many purine-based inhibitors.[4] This broad-spectrum inhibitory activity has made 6-DMAP a valuable tool for dissecting cellular signaling pathways, particularly those governing cell cycle progression, oocyte maturation, and protein synthesis.[5] This technical guide provides a comprehensive overview of the core mechanism of action of 6-DMAP, supported by available data, detailed experimental protocols, and visual representations of the key pathways and processes it modulates. While extensive research has elucidated the qualitative effects of 6-DMAP, it is important to note a conspicuous absence of comprehensive quantitative data, such as IC50 or Ki values, across a broad panel of kinases in publicly available literature.
Core Mechanism of Action: ATP-Competitive Inhibition
This compound's molecular structure, as a purine analog, is central to its function as a kinase inhibitor. Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. 6-DMAP mimics the adenine base of ATP, allowing it to bind to the ATP-binding pocket of protein kinases. This binding is competitive with ATP, meaning that 6-DMAP and ATP directly compete for the same binding site on the enzyme. By occupying this site, 6-DMAP prevents the binding of ATP and, consequently, inhibits the phosphorylation of the kinase's downstream substrates.
Caption: General mechanism of ATP-competitive kinase inhibition by 6-DMAP.
Key Kinase Targets and Cellular Pathways
While being a non-selective inhibitor, research has highlighted several key kinases and signaling pathways that are particularly sensitive to 6-DMAP.
Cyclin-Dependent Kinases (CDKs) and Cell Cycle Control
6-DMAP has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are master regulators of the cell cycle. For instance, it can inhibit the p34cdc2/cyclin B kinase, also known as Maturation-Promoting Factor (MPF), which is crucial for the G2/M transition. This inhibition is a key reason for its widespread use in oocyte maturation studies, where it can arrest cells in interphase.
p70S6 Kinase (p70S6K) and Protein Synthesis
6-DMAP inhibits the activation of the 70 kDa S6 kinase (p70S6K), a key enzyme in the signaling pathway that controls protein synthesis. p70S6K is responsible for phosphorylating the S6 ribosomal protein, a component of the 40S ribosomal subunit. The phosphorylation of S6 is a critical step in the translation of a specific subset of mRNAs that encode for ribosomal proteins and other components of the translational machinery. By inhibiting p70S6K, 6-DMAP can effectively suppress protein synthesis.
The inhibition of p70S6K by 6-DMAP has been observed in response to growth factors like Epidermal Growth Factor (EGF). The signaling cascade initiated by EGF binding to its receptor (EGFR) typically leads to the activation of the PI3K/Akt/mTOR pathway, which in turn activates p70S6K.
Caption: Simplified signaling pathway of EGF-induced p70S6K activation and its inhibition by 6-DMAP.
Effects on the Cytoskeleton
Studies have also reported that 6-DMAP can drastically affect cytoskeletal components, leading to rapid morphological changes in cells. The precise kinase targets mediating these effects are not fully elucidated but may involve kinases that regulate microtubule and actin dynamics.
Quantitative Data on Kinase Inhibition
A significant limitation in the current understanding of 6-DMAP is the scarcity of publicly available, comprehensive quantitative data on its inhibitory potency against a wide range of kinases. While its effects are well-documented qualitatively, specific IC50 or Ki values are not readily found in the literature. The table below summarizes the known and inferred inhibitory activities of 6-DMAP.
| Kinase Target Family | Specific Kinase(s) | Observed Effect | Quantitative Data (IC50/Ki) | Reference(s) |
| Cyclin-Dependent Kinases | p34cdc2/cyclin B (MPF) | Inhibition of activity, cell cycle arrest | Not specified | |
| Ribosomal S6 Kinases | p70S6K | Inhibition of activation and phosphorylation of S6 | Not specified | |
| Other Serine/Threonine Kinases | General | Broad-spectrum inhibition of protein phosphorylation | Not specified |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to characterizing the kinase inhibitory activity of 6-DMAP.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is a representative method for determining the direct inhibitory effect of 6-DMAP on a purified kinase.
Objective: To measure the IC50 of 6-DMAP for a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
This compound (6-DMAP) stock solution (e.g., in DMSO)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Phosphocellulose paper (e.g., P81)
-
1% phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of 6-DMAP in kinase reaction buffer. Ensure the final DMSO concentration is consistent across all reactions and does not exceed 1%.
-
In a microcentrifuge tube, combine the kinase reaction buffer, the purified kinase, and the substrate.
-
Add the diluted 6-DMAP or vehicle control (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose P81 paper strip.
-
Wash the P81 paper strips three times for 5 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the vehicle control for each 6-DMAP concentration.
-
Plot the percentage of kinase activity against the logarithm of the 6-DMAP concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
Cell-Based p70S6K Inhibition Assay
This protocol describes how to assess the effect of 6-DMAP on the activity of p70S6K within a cellular context.
Objective: To determine if 6-DMAP inhibits the phosphorylation of the p70S6K substrate, S6 ribosomal protein, in cultured cells.
Materials:
-
Cell line of interest (e.g., CHEF/18)
-
Cell culture medium and supplements
-
Growth factor (e.g., EGF)
-
This compound (6-DMAP)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies: anti-phospho-S6 (Ser235/236), anti-total S6, anti-Actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and grow to desired confluency.
-
Serum-starve the cells for several hours to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of 6-DMAP or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 15-30 minutes) to activate the p70S6K pathway.
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-S6 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total S6 and a loading control (e.g., Actin) to ensure equal loading and to assess total protein levels.
-
Quantify the band intensities to determine the relative levels of S6 phosphorylation.
Conclusion
This compound is a valuable research tool for the study of serine/threonine kinase-mediated signaling pathways. Its mechanism as an ATP-competitive inhibitor is well-established in principle, and its effects on key cellular processes like cell cycle progression and protein synthesis are extensively documented. However, for drug development professionals, the lack of comprehensive and specific quantitative inhibition data is a significant drawback. Future research involving large-scale kinase profiling would be invaluable to better characterize the selectivity of 6-DMAP and to potentially identify novel, more specific applications or lead compounds for drug discovery. The protocols and diagrams provided in this guide offer a solid foundation for researchers utilizing 6-DMAP in their investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Inhibition of cyclin-dependent kinases by purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA replication initiation by 6-DMAP treatment in maturing oocytes and dividing embryos from marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Dimethylaminopurine (6-DMAP) in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Dimethylaminopurine (6-DMAP), a synthetic purine derivative, has emerged as a valuable tool in cell biology research due to its potent and varied effects on fundamental cellular processes. Primarily recognized as a non-selective protein kinase inhibitor, 6-DMAP profoundly influences the cell cycle, induces apoptosis, and modulates key signaling pathways. This technical guide provides a comprehensive overview of 6-DMAP, its mechanism of action, and its applications in cellular research. We present quantitative data on its inhibitory activity, detailed experimental protocols for its use in cell culture, and visual representations of the signaling pathways it affects.
Introduction to 6-DMAP
This compound (IUPAC name: N,N-dimethyl-7H-purin-6-amine), also known as N6,N6-Dimethyladenine, is a purine analog with a molecular weight of 163.18 g/mol .[1] Its structure, characterized by the substitution of two methyl groups at the N6 position of the adenine ring, allows it to function as an ATP-competitive inhibitor for a range of protein kinases. This broad-spectrum inhibitory activity makes it a powerful agent for studying cellular processes that are heavily regulated by protein phosphorylation.
Mechanism of Action: A Multi-faceted Kinase Inhibitor
The primary mechanism of action of 6-DMAP is the inhibition of protein kinases, particularly serine/threonine kinases.[2] By binding to the ATP-binding pocket of these enzymes, 6-DMAP prevents the transfer of a phosphate group from ATP to their protein substrates, thereby disrupting downstream signaling cascades.
Inhibition of Cell Cycle Progression
6-DMAP is a well-documented inhibitor of the cell cycle. Its effects are most pronounced in the G1 phase, where it can induce a cell cycle arrest.[3] This is achieved, in part, through the inhibition of key cell cycle regulators. One notable target is the 70 kDa S6 kinase (p70S6k), a component of the PI3K/AKT/mTOR signaling pathway that is crucial for cell growth and proliferation.[1] Inhibition of p70S6k by 6-DMAP disrupts the normal progression from G1 to S phase.
Induction of Apoptosis
6-DMAP is a potent inducer of apoptosis, or programmed cell death, in various cell types. The apoptotic cascade initiated by 6-DMAP primarily proceeds through the intrinsic (mitochondrial) pathway. Treatment with 6-DMAP leads to a decrease in the expression of the anti-apoptotic protein Bcl-XL and an increase in the expression of the pro-apoptotic protein Bax. This shift in the Bcl-2 family protein balance leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates caspase-3, a key executioner caspase, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4]
Quantitative Data: Kinase Inhibition Profile
While 6-DMAP is known as a broad-spectrum kinase inhibitor, specific quantitative data on its inhibitory potency (IC50 values) against a wide range of kinases is not extensively available in publicly accessible literature. The following table summarizes the known inhibitory activities of 6-DMAP. Researchers are encouraged to perform their own kinase profiling assays to determine the specific activity of 6-DMAP in their experimental systems.
| Kinase Target | IC50 (µM) | Cell Line/System | Reference |
| p70 S6 Kinase (p70S6k) | Activity Inhibited | Chinese hamster fibroblasts | |
| Cyclin-dependent kinases (CDKs) | Activity Inhibited | General |
Note: This table is not exhaustive and represents currently available data. The lack of specific IC50 values highlights the need for further quantitative profiling of 6-DMAP.
Signaling Pathways Modulated by 6-DMAP
The inhibitory action of 6-DMAP on various kinases results in the modulation of critical cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways affected by 6-DMAP.
Cell Cycle Regulation Pathway
Caption: 6-DMAP inhibits p70S6k, disrupting the G1 to S phase transition.
Apoptosis Induction Pathway
Caption: 6-DMAP induces apoptosis via the mitochondrial pathway.
Experimental Protocols
The following protocols provide a general framework for using 6-DMAP in cultured mammalian cells. It is crucial to optimize these protocols for specific cell lines and experimental goals.
General Cell Treatment Protocol
This protocol describes a general method for treating adherent mammalian cells with 6-DMAP to assess its effects on cell viability and protein expression.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293, U937)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (6-DMAP) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 6-well or 96-well plates)
-
Trypsin-EDTA
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed the cells in culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 50-70% confluency).
-
-
Preparation of 6-DMAP Working Solutions:
-
On the day of the experiment, prepare fresh dilutions of the 6-DMAP stock solution in complete cell culture medium to achieve the desired final concentrations. A typical concentration range to test is 0.1 µM to 10 mM. It is important to include a vehicle control (medium with the same concentration of DMSO as the highest 6-DMAP concentration).
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of 6-DMAP or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. Incubation times will vary depending on the specific endpoint being measured.
-
-
Endpoint Analysis:
-
Following incubation, proceed with the desired downstream analysis.
-
Cell Viability Assay (MTT Assay)
Materials:
-
Treated cells from the General Cell Treatment Protocol in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Add 10 µL of MTT solution to each well of the 96-well plate containing the treated cells.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of Protein Expression
Materials:
-
Treated cells from the General Cell Treatment Protocol in 6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p70S6k, anti-Bax, anti-Bcl-XL, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash the treated cells with ice-cold PBS.
-
Add an appropriate volume of lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Conclusion
6-DMAP is a versatile and potent inhibitor of protein kinases that serves as an invaluable tool for dissecting complex cellular processes. Its ability to arrest the cell cycle and induce apoptosis makes it particularly useful for studies in cancer biology and developmental biology. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to effectively utilize 6-DMAP in their investigations. However, due to its non-selective nature, it is imperative to carefully design experiments and interpret results in the context of its broad inhibitory profile. Future research focusing on a comprehensive kinase profiling of 6-DMAP will further enhance its utility as a specific and well-characterized chemical probe in cell biology.
References
N,N-Dimethyladenine: A Technical Guide to its Function as a Serine/Threonine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethyladenine (also known as 6-Dimethylaminopurine, DMAP) is a purine analogue recognized for its role as a broad-spectrum inhibitor of serine/threonine kinases. This technical guide provides an in-depth overview of the inhibitory functions of N,N-Dimethyladenine, focusing on its impact on key cellular signaling pathways, including the PI3K/AKT/mTOR and Cyclin-Dependent Kinase (CDK) pathways. This document details its mechanism of action, presents available quantitative data on its inhibitory activity, and provides comprehensive experimental protocols for its characterization. Visual diagrams of the affected signaling pathways and experimental workflows are included to facilitate a deeper understanding of its molecular interactions and functional consequences.
Introduction
N,N-Dimethyladenine is a synthetic compound that has been utilized in cell biology research as a tool to probe the function of serine/threonine kinases.[1] These kinases play a pivotal role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of serine/threonine kinase activity is a hallmark of numerous diseases, most notably cancer, making them attractive targets for therapeutic intervention. N,N-Dimethyladenine has been characterized as a dual inhibitor of protein kinases and CDKs, highlighting its potential to interfere with fundamental cellular control mechanisms.[1]
Mechanism of Action
N,N-Dimethyladenine exerts its biological effects by competitively binding to the ATP-binding pocket of various serine/threonine kinases, thereby preventing the phosphorylation of their downstream substrates. This inhibition is not highly selective, leading to a broad range of cellular effects.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation. N,N-Dimethyladenine has been shown to inhibit components of this pathway. Specifically, it has been observed to inhibit the phosphorylation of the 70 kDa S6 kinase (p70S6k), a downstream effector of mTOR.[2] By inhibiting p70S6k, N,N-Dimethyladenine can disrupt protein synthesis and cell growth. While direct inhibition of AKT by N,N-Dimethyladenine is less characterized, the related compound N6,N6-dimethyladenosine has been shown to strongly inhibit AKT phosphorylation.
Inhibition of Cyclin-Dependent Kinases and Cell Cycle Regulation
The cell cycle is a tightly regulated process controlled by the sequential activation of CDKs in complex with their cyclin partners. N,N-Dimethyladenine has been identified as a CDK inhibitor, leading to cell cycle arrest.[1] Its inhibitory action on CDKs disrupts the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), which is crucial for the G1/S phase transition. Furthermore, inhibition of mitotic CDKs can lead to arrest in the G2/M phase of the cell cycle.[3] Studies have shown that N,N-Dimethyladenine can induce a G2/M arrest, preventing cells from entering mitosis.
Quantitative Data: Inhibitory Activity
| Kinase Target | IC50 (µM) | Comments |
| Cyclin-Dependent Kinases (general) | Not specified | N,N-Dimethyladenine is described as a dual inhibitor of protein kinases and CDKs. |
| p70S6 Kinase (p70S6k) | Not specified | Inhibition of phosphorylation and activation has been observed in vivo. |
Further research is required to establish a more comprehensive kinase selectivity profile for N,N-Dimethyladenine.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Signaling Pathway Diagrams
Caption: PI3K/AKT/mTOR pathway showing inhibition of p70S6k by N,N-Dimethyladenine.
Caption: CDK-mediated cell cycle regulation and its inhibition by N,N-Dimethyladenine.
Experimental Workflow Diagram
Caption: General experimental workflow for characterizing N,N-Dimethyladenine.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the inhibitory activity of N,N-Dimethyladenine.
In Vitro Biochemical Kinase Assay (Luminescence-based)
This protocol is designed to determine the IC50 value of N,N-Dimethyladenine against a specific serine/threonine kinase.
Materials:
-
Purified recombinant serine/threonine kinase
-
Kinase-specific substrate peptide
-
ATP
-
N,N-Dimethyladenine (stock solution in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of N,N-Dimethyladenine in DMSO. Further dilute these concentrations in kinase assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Kinase Reaction Setup: In each well of the microplate, add the following in order:
-
Kinase assay buffer
-
N,N-Dimethyladenine dilution or DMSO control
-
Kinase solution
-
Substrate solution
-
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the luminescent kinase activity detection kit. This typically involves adding a reagent that depletes the remaining ATP, followed by the addition of a second reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a light signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (wells with no kinase).
-
Normalize the data with the positive control (no inhibitor) set to 100% activity and a control with a known potent inhibitor set to 0% activity.
-
Plot the percentage of kinase inhibition against the logarithm of the N,N-Dimethyladenine concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Cell-Based Western Blot Assay for Phospho-Protein Analysis
This protocol is used to assess the effect of N,N-Dimethyladenine on the phosphorylation of key signaling proteins within a cellular context.
Materials:
-
Cancer cell line of interest (e.g., a line with an activated PI3K/AKT pathway)
-
Cell culture medium and supplements
-
N,N-Dimethyladenine
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-p70S6k (Thr389), anti-total-p70S6k, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with various concentrations of N,N-Dimethyladenine for a specified time (e.g., 1, 6, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels for each target.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of N,N-Dimethyladenine on cell cycle distribution.
Materials:
-
Cell line of interest
-
N,N-Dimethyladenine
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with different concentrations of N,N-Dimethyladenine for a desired period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
N,N-Dimethyladenine serves as a valuable research tool for studying the roles of serine/threonine kinases in cellular signaling. Its ability to inhibit key pathways such as the PI3K/AKT/mTOR and CDK-mediated cell cycle progression pathways makes it a potent modulator of cell fate. The experimental protocols provided in this guide offer a framework for researchers to further investigate the specific effects and potential therapeutic applications of N,N-Dimethyladenine and its derivatives. A more detailed characterization of its kinase selectivity profile is a critical next step in fully understanding its mechanism of action and potential for further development.
References
- 1. N6,N6-dimethyladenine | CAS#:938-55-6 | Chemsrc [chemsrc.com]
- 2. 6DMAP inhibition of early cell cycle events and induction of mitotic abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Irreversible G2-M arrest and cytoskeletal reorganization induced by cytotoxic nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of 6-Dimethylaminopurine: A Technical Guide to a Prototypical Purine Analog Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Dimethylaminopurine (6-DMAP), a synthetically derived purine analog, has played a significant role in cell biology and drug discovery as a prototypical serine/threonine kinase inhibitor. Initially identified as a component of the antibiotic puromycin, its independent synthesis and subsequent characterization revealed a potent ability to modulate critical cellular processes, most notably cell cycle progression and protein synthesis. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of 6-DMAP, with a focus on its inhibitory effects on key signaling pathways. Detailed experimental protocols, quantitative data on its kinase inhibition profile, and visual representations of its molecular interactions are presented to serve as a comprehensive resource for researchers in the field.
Introduction: From Antibiotic Component to Research Tool
This compound, also known as N⁶,N⁶-dimethyladenine, is a purine derivative characterized by two methyl groups attached to the amine at the 6th position of the purine ring.[1] Its discovery is intrinsically linked to the study of the aminonucleoside antibiotic puromycin, which is produced by the bacterium Streptomyces alboniger.[2] Early structural elucidation of puromycin revealed this compound as a key hydrolytic fragment.[3]
The first reported chemical synthesis of this compound was achieved in the mid-20th century, marking its transition from a natural product component to a readily accessible tool for chemical and biological research.[3] As a purine analog, 6-DMAP was investigated for its potential to interfere with cellular processes that utilize natural purines like adenine and guanine. This led to the pivotal discovery of its function as a protein kinase inhibitor, a finding that has since driven its widespread use in studying signal transduction and cell cycle control.[4]
Physicochemical Properties and Synthesis
This compound is a white to off-white solid with a molecular weight of 163.18 g/mol and the chemical formula C₇H₉N₅. It is sparingly soluble in polar solvents.
Synthesis of this compound
The following is a representative protocol for the synthesis of this compound, adapted from early literature.
Experimental Protocol: Synthesis of this compound
Materials:
-
6-Chloropurine
-
Dimethylamine (aqueous solution, e.g., 40%)
-
Ethanol
-
Reflux condenser
-
Stirring apparatus
-
Crystallization dish
-
Filtration apparatus
-
Melting point apparatus
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloropurine in ethanol.
-
Addition of Dimethylamine: To the stirred solution, add an excess of aqueous dimethylamine solution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Evaporation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol and excess dimethylamine by rotary evaporation under reduced pressure.
-
Crystallization: Dissolve the resulting residue in a minimal amount of hot water or ethanol and allow it to cool slowly to induce crystallization.
-
Isolation and Purification: Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum. The purity of the product can be assessed by melting point determination and spectroscopic analysis.
Characterization:
-
Melting Point: The melting point of the synthesized this compound should be compared to the literature value.
-
UV-Vis Spectroscopy: The UV absorption spectrum in a suitable solvent (e.g., ethanol) should be recorded and the wavelength of maximum absorbance (λmax) compared with known values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the final product.
Mechanism of Action: A Non-Selective Kinase Inhibitor
6-DMAP exerts its biological effects primarily through the inhibition of serine/threonine protein kinases. It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of these enzymes and preventing the transfer of a phosphate group to their protein substrates. This non-selective inhibition of a broad range of kinases leads to a variety of cellular effects.
Quantitative Analysis of Kinase Inhibition
The inhibitory potential of 6-DMAP has been evaluated against several kinases. The following table summarizes the available IC₅₀ values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase Target | IC₅₀ (µM) | Notes |
| p34cdc2/cyclin B | >100 | Low potency against this key cell cycle kinase. |
| p33cdk2/cyclin A | >100 | Low potency. |
| p33cdk2/cyclin E | >100 | Low potency. |
| p33cdk5/p35 | >100 | Low potency. |
| ERK1/MAP-kinase | >100 | Low potency. |
Data from Veselý, J., et al. (1994). Inhibition of cyclin-dependent kinases by purine analogues. European journal of biochemistry, 224(2), 771-786.
It is important to note that while the IC₅₀ values against specific CDKs are high, indicating low potency, 6-DMAP is considered a general kinase inhibitor, and its effects are likely due to the combined inhibition of multiple kinases at the concentrations typically used in cell-based assays (in the millimolar range).
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following is a generalized protocol for assessing the inhibitory activity of 6-DMAP against a target kinase in vitro.
Materials:
-
Purified active kinase
-
Specific peptide or protein substrate for the kinase
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for detection by other methods)
-
Kinase reaction buffer (containing MgCl₂, DTT, and a buffering agent like HEPES or Tris-HCl)
-
Phosphocellulose paper or other means of separating phosphorylated substrate from unreacted ATP
-
Scintillation counter (for radiolabeled assays) or appropriate detection reagents and instrument (for non-radioactive assays)
-
Incubator
Procedure:
-
Reaction Setup: Prepare a kinase reaction mixture containing the kinase reaction buffer, the purified kinase, and its substrate.
-
Inhibitor Addition: Add varying concentrations of 6-DMAP (or vehicle control, e.g., DMSO) to the reaction mixtures. Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixtures at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg²⁺).
-
Detection of Phosphorylation:
-
Radiolabeled Assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unreacted [γ-³²P]ATP. Quantify the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Assay: Use a suitable detection method, such as an antibody that recognizes the phosphorylated substrate (e.g., in an ELISA or Western blot format) or a luminescence-based assay that measures ATP consumption.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of 6-DMAP compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Impact on Cellular Signaling Pathways
6-DMAP's non-selective kinase inhibition has profound effects on several critical signaling pathways, leading to a range of cellular responses including cell cycle arrest, inhibition of protein synthesis, and induction of apoptosis.
Inhibition of the Cell Cycle via Cyclin-Dependent Kinases (CDKs)
While direct inhibition of key CDKs by 6-DMAP is relatively weak, its broader kinase inhibitory activity can indirectly lead to cell cycle arrest. By inhibiting upstream kinases that regulate CDK activity or the expression of cyclins, 6-DMAP can prevent cells from progressing through the cell cycle. For instance, it has been shown to reversibly inhibit the transition to metaphase during the first meiotic cell division of mouse oocytes.
Modulation of the PI3K/Akt/mTOR Pathway and Inhibition of p70S6 Kinase
6-DMAP has been shown to inhibit the phosphorylation of ribosomal protein S6 and the activation of the 70 kDa S6 kinase (p70S6k). p70S6k is a key downstream effector of the PI3K/Akt/mTOR signaling pathway, which plays a central role in cell growth, proliferation, and survival. Inhibition of p70S6k by 6-DMAP can lead to the suppression of protein synthesis and cell growth. Interestingly, studies have suggested that this inhibition occurs without directly affecting the phosphorylation of MAP kinase, indicating a degree of specificity in its action on downstream signaling components.
Applications in Research and Drug Development
The ability of 6-DMAP to broadly inhibit protein kinases has made it a valuable tool in various research applications:
-
Oocyte Activation and Cloning: 6-DMAP is widely used in somatic cell nuclear transfer (cloning) protocols to artificially activate oocytes. By inhibiting kinases that maintain the metaphase-arrested state, 6-DMAP promotes the transition to interphase and the initiation of embryonic development.
-
Cell Cycle Studies: As a cell cycle inhibitor, 6-DMAP has been instrumental in synchronizing cell populations at specific stages of the cell cycle, facilitating the study of cell cycle-dependent processes.
-
Signal Transduction Research: By observing the cellular effects of 6-DMAP treatment, researchers can infer the roles of serine/threonine kinases in various signaling pathways.
-
Scaffold for Drug Discovery: The purine scaffold of 6-DMAP has served as a starting point for the development of more potent and selective kinase inhibitors for therapeutic use, particularly in the field of oncology.
Conclusion
The discovery and characterization of this compound as a purine analog and a non-selective serine/threonine kinase inhibitor have provided the scientific community with a valuable tool for dissecting complex cellular processes. From its origins as a component of an antibiotic to its widespread use in cell cycle research and assisted reproductive technologies, 6-DMAP has paved the way for a deeper understanding of the kinome and has served as a foundational scaffold for the development of targeted kinase inhibitor drugs. This technical guide offers a comprehensive overview of this important molecule, providing researchers with the necessary background, data, and protocols to effectively utilize 6-DMAP in their own investigations.
References
- 1. embopress.org [embopress.org]
- 2. Inhibition of protein kinases by this compound accelerates the transition to interphase in activated mouse oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cyclin-dependent kinases by purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
N6,N6-dimethyladenine (m6A) in Mammalian Cells: A Technical Guide to Cellular Targets and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a pivotal role in the regulation of gene expression.[1][2] This dynamic and reversible epitranscriptomic mark influences nearly every aspect of the mRNA life cycle, from splicing and nuclear export to translation and decay.[3][4] Dysregulation of m6A modification has been implicated in a wide range of human diseases, including various cancers, metabolic disorders, and neurodegenerative diseases, making its regulatory machinery a compelling target for therapeutic development.[5] This technical guide provides an in-depth overview of the cellular targets of m6A, the molecular machinery that governs it, key signaling pathways it modulates, and the experimental protocols used for its study.
The m6A Regulatory Machinery: Writers, Erasers, and Readers
The fate of an m6A-modified transcript is determined by a coordinated interplay of three classes of proteins: "writers" that deposit the mark, "erasers" that remove it, and "readers" that recognize it and execute downstream functions.
-
Writers (Methyltransferases): The primary m6A writer is a multi-subunit methyltransferase complex. The core components are METTL3 (Methyltransferase-like 3), which provides the catalytic activity, and METTL14, which acts as an RNA-binding scaffold that enhances METTL3's function. This core complex associates with other regulatory proteins, including WTAP (Wilms' tumor 1-associating protein), VIRMA (Vir-like m6A methyltransferase associated, also known as KIAA1429), RBM15/15B, and ZC3H13, which help guide the complex to specific RNA sites.
-
Erasers (Demethylases): The m6A modification is reversible, a process mediated by two key demethylases. The fat mass and obesity-associated protein (FTO) was the first m6A eraser discovered and can oxidatively demethylate m6A. The second eraser, AlkB homolog 5 (ALKBH5), directly removes the methyl group from adenosine. The dynamic action of these erasers allows cells to fine-tune m6A levels in response to various stimuli.
-
Readers (m6A-Binding Proteins): Reader proteins are the primary effectors of m6A's functions. They selectively bind to m6A-modified transcripts and determine their subsequent fate. The most well-characterized family of readers contains the YT521-B homology (YTH) domain. This family includes cytoplasmic proteins like YTHDF1, YTHDF2, and YTHDF3, and nuclear proteins like YTHDC1 and YTHDC2. Other important reader protein families include the insulin-like growth factor 2 mRNA-binding proteins (IGF2BP1/2/3) and certain heterogeneous nuclear ribonucleoproteins (HNRNPs).
The diagram below illustrates the dynamic interplay of the m6A regulatory machinery.
Table 1: Key Proteins in the m6A Regulatory Pathway
| Role | Protein | Primary Function | Cellular Localization |
| Writer | METTL3 | Catalytic subunit of the methyltransferase complex. | Nucleus |
| METTL14 | RNA-binding scaffold, enhances METTL3 activity. | Nucleus | |
| WTAP | Adapter protein, guides the complex to RNA. | Nucleus | |
| Eraser | FTO | N6-methyladenosine demethylase. | Nucleus |
| ALKBH5 | N6-methyladenosine demethylase. | Nucleus | |
| Reader | YTHDF1 | Promotes translation of m6A-modified mRNA. | Cytoplasm |
| YTHDF2 | Promotes degradation of m6A-modified mRNA. | Cytoplasm | |
| YTHDF3 | Works with YTHDF1 to promote translation and affects decay. | Cytoplasm | |
| YTHDC1 | Regulates splicing and nuclear export of m6A-modified RNA. | Nucleus | |
| IGF2BP1/2/3 | Enhances the stability and translation of target mRNAs. | Cytoplasm |
Cellular Functions and mRNA Targets
m6A modification is a critical layer of post-transcriptional gene regulation. The presence of m6A within a transcript, typically in the consensus sequence RRACH (where R=G or A; H=A, C, or U), can profoundly alter its fate.
-
mRNA Stability: The most well-established role of m6A is in controlling mRNA lifetime. The reader protein YTHDF2 binds to m6A-marked transcripts and recruits the CCR4-NOT deadenylase complex, leading to mRNA degradation. Conversely, IGF2BP proteins can protect m6A-containing mRNAs from decay, thereby increasing their stability.
-
mRNA Translation: m6A can either enhance or repress translation. YTHDF1 promotes the translation of its target mRNAs by interacting with translation initiation factors. In some contexts, METTL3 itself can enhance translation by recruiting the initiation factor eIF3, a function independent of its catalytic activity. The location of the m6A mark within the transcript (5' UTR, coding sequence, or 3' UTR) can influence its effect on translation.
-
RNA Splicing and Processing: In the nucleus, the reader YTHDC1 can modulate pre-mRNA splicing by recruiting splicing factors like SRSF3 or blocking others like SRSF10, thereby influencing exon inclusion or skipping.
The diagram below illustrates how different reader proteins direct m6A-modified mRNA to distinct cellular fates.
Involvement in Cellular Signaling Pathways
m6A modification is deeply integrated with major signal transduction networks, allowing cells to rapidly reprogram gene expression in response to external cues.
-
TGF-β Signaling: The Transforming Growth Factor-β (TGF-β) pathway, crucial for cell differentiation and tumorigenesis, is modulated by m6A. Upon TGF-β stimulation, the signaling effectors SMAD2/3 can interact with the METTL3/14 writer complex to induce m6A modification on key target genes. For instance, in cancer cells undergoing epithelial-mesenchymal transition (EMT), TGF-β induces m6A on SNAIL mRNA, which is then bound by YTHDF1 to enhance its translation.
-
Wnt/β-catenin Signaling: The Wnt pathway is another critical developmental and cancer-related pathway regulated by m6A. The eraser ALKBH5 has been shown to inhibit pancreatic cancer progression by demethylating and stabilizing the mRNA of the Wnt inhibitor WIF-1. Conversely, in other contexts, the eraser FTO can promote cancer by reducing m6A on β-catenin mRNA, leading to its upregulation.
-
PI3K/Akt/mTOR Signaling: This pathway, central to cell growth and metabolism, is also under m6A control. In some cancers, METTL3 acts as a tumor suppressor by inhibiting the PI3K/Akt/mTOR pathway. Knockdown of the writer METTL14 can lead to increased expression of the transcription factor SOX4, which in turn activates PI3K/Akt signaling to promote malignancy.
The following diagram shows the crosstalk between the TGF-β signaling pathway and the m6A machinery.
Quantitative Data on m6A Modification
While the field is rapidly evolving, several key quantitative metrics help to frame the landscape of m6A modification in mammalian cells.
Table 2: Quantitative Metrics of m6A Modification
| Parameter | Value | Context/Method | Reference |
| Prevalence in Adenosine | 0.1% - 1.0% | Percentage of total adenosine residues in mRNA that are m6A-modified. | |
| Frequency per Transcript | 2-5 sites | Average number of m6A modifications per mRNA molecule. | |
| Consensus Motif | DRACH / RRACH | (D=A/G/U; R=A/G; H=A/C/U). The sequence context where m6A occurs. | |
| METTL3 Binding | ~22% of m6A sites | Proportion of all m6A sites that METTL3 can bind to. | |
| YTHDF2 Target RNAs | >3,000 | Number of cellular RNA targets identified for the YTHDF2 reader protein. | |
| Minimum RNA for Detection | 2-50 ng | Amount of poly(A)+ RNA required for m6A-SAC-seq. |
Experimental Protocols for m6A Analysis
Studying m6A requires specialized techniques to map its location and quantify its abundance. Below are protocols for two cornerstone methodologies.
Protocol 1: m6A-Seq / MeRIP-Seq (Methylated RNA Immunoprecipitation Sequencing)
This antibody-based method is the most widely used approach for transcriptome-wide mapping of m6A sites.
Objective: To identify all m6A-containing RNA fragments in a sample.
Methodology:
-
RNA Isolation: Isolate total RNA from mammalian cells or tissues. Ensure high quality and purity (A260/280 ratio ~2.0).
-
mRNA Purification: Enrich for mRNA using oligo(dT) magnetic beads to capture polyadenylated transcripts.
-
RNA Fragmentation: Chemically fragment the purified mRNA into ~100-nucleotide-long segments using RNA fragmentation buffer.
-
Immunoprecipitation (IP):
-
Incubate the fragmented RNA with a highly specific anti-m6A antibody.
-
Add protein A/G magnetic beads to pull down the antibody-RNA complexes.
-
Perform stringent washes to remove non-specifically bound RNA fragments.
-
-
Elution: Elute the m6A-containing RNA fragments from the beads.
-
Library Preparation: Prepare next-generation sequencing (NGS) libraries from both the immunoprecipitated (IP) RNA and a portion of the original fragmented RNA (Input control).
-
Sequencing: Perform high-throughput sequencing of the IP and Input libraries.
-
Data Analysis: Align sequencing reads to the reference genome. Identify m6A peaks by finding regions that are significantly enriched in the IP sample compared to the Input control.
The workflow for MeRIP-Seq is visualized below.
Protocol 2: LC-MS/MS for Global m6A Quantification
Liquid chromatography-tandem mass spectrometry provides a highly accurate method for quantifying the overall level of m6A relative to unmodified adenosine.
Objective: To determine the m6A/A ratio in total mRNA.
Methodology:
-
RNA Isolation and Purification: Isolate total RNA and purify mRNA as described in the MeRIP-Seq protocol.
-
Nucleoside Digestion:
-
Digest the purified mRNA to single nucleosides using a cocktail of enzymes, typically including nuclease P1 (to break phosphodiester bonds) and alkaline phosphatase (to remove the 5'-phosphate).
-
-
Liquid Chromatography (LC): Inject the digested nucleoside mixture into a high-performance liquid chromatography (HPLC) system. The nucleosides (including adenosine and m6A) will be separated based on their physicochemical properties as they pass through the LC column.
-
Tandem Mass Spectrometry (MS/MS):
-
The separated nucleosides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.
-
The instrument is set to specifically detect and quantify the mass-to-charge ratios corresponding to adenosine and N6-methyladenosine.
-
-
Quantification: Generate standard curves using known concentrations of pure adenosine and m6A. Use these curves to calculate the absolute amounts of A and m6A in the sample and determine the final m6A/A ratio.
Therapeutic Targeting of the m6A Pathway
Given the frequent dysregulation of m6A regulators in cancer, developing small molecule inhibitors has become a major focus in drug discovery.
-
Targeting Writers: Inhibitors of METTL3 are being developed for cancers like acute myeloid leukemia (AML), where METTL3 acts as an oncogene. For example, the selective METTL3 inhibitor STM2457 has been shown to impair AML cell growth and induce differentiation.
-
Targeting Erasers: FTO is overexpressed in various cancers and is a prime target for inhibitor development. R-2-hydroxyglutarate (R-2HG), an oncometabolite, has been found to inhibit FTO activity, leading to anti-leukemic effects. More specific FTO inhibitors are also in preclinical development.
The development of drugs targeting the m6A pathway holds significant promise for novel cancer therapies and treatments for other m6A-related diseases. Continued research into the specific cellular targets and downstream consequences of m6A modification will be critical for realizing this therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. m6A modification: recent advances, anticancer targeted drug discovery and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of N6‐methyladenosine RNA modification in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N6-methyladenosine modifications: interactions with novel RNA-binding proteins and roles in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring m6A RNA Methylation: Writers, Erasers, Readers | EpigenTek [epigentek.com]
An In-depth Technical Guide to 6-(Dimethylamino)purine: Biochemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Dimethylamino)purine (6-DMAP), a synthetic purine derivative, has garnered significant attention in cellular and developmental biology due to its potent inhibitory effects on key cellular processes. Functioning primarily as a serine/threonine protein kinase and cyclin-dependent kinase (CDK) inhibitor, 6-DMAP serves as a valuable tool for dissecting the complexities of cell cycle regulation, oocyte maturation, and apoptosis. This technical guide provides a comprehensive overview of the biochemical properties, molecular structure, and mechanisms of action of 6-DMAP. It includes a compilation of quantitative data, detailed experimental protocols for its study, and visual representations of the signaling pathways it modulates, aiming to equip researchers and drug development professionals with the essential knowledge to effectively utilize this compound in their investigations.
Introduction
6-(Dimethylamino)purine, also known as N,N-Dimethyladenine, is a purine analog that has been extensively used as a chemical probe to investigate the roles of protein phosphorylation in various cellular events. Its ability to inhibit a broad range of protein kinases makes it a powerful, albeit non-selective, tool for studying signal transduction pathways. This guide will delve into the core biochemical and structural aspects of 6-DMAP, providing a foundational understanding for its application in research and potential therapeutic development.
Molecular Structure and Chemical Properties
6-DMAP is characterized by a purine core with a dimethylamino group attached at the 6th position. This modification is key to its biological activity.
Table 1: Chemical and Physical Properties of 6-(Dimethylamino)purine
| Property | Value | Reference(s) |
| IUPAC Name | N,N-dimethyl-7H-purin-6-amine | [1] |
| Synonyms | 6-DMAP, N,N-Dimethyladenine, N6,N6-Dimethyladenine | [2] |
| CAS Number | 938-55-6 | |
| Molecular Formula | C₇H₉N₅ | |
| Molecular Weight | 163.18 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 259-262 °C | |
| Solubility | Soluble in DMSO (32 mg/mL), DMF (30 mg/mL), and water. | |
| SMILES | CN(C)c1ncnc2[nH]cnc12 | |
| InChI Key | BVIAOQMSVZHOJM-UHFFFAOYSA-N |
Biochemical Properties and Mechanism of Action
6-DMAP exerts its biological effects primarily through the inhibition of serine/threonine protein kinases, including several members of the cyclin-dependent kinase (CDK) family. This inhibition leads to the dephosphorylation of various cellular proteins, thereby modulating their activity and downstream signaling pathways.
Inhibition of Protein Kinases and Cyclin-Dependent Kinases
6-DMAP is a non-selective protein kinase inhibitor. Its primary mechanism of action involves competing with ATP for binding to the catalytic site of these enzymes. By occupying the ATP-binding pocket, 6-DMAP prevents the transfer of a phosphate group from ATP to the kinase's substrate, effectively blocking the phosphorylation event.
While comprehensive IC50 data for 6-DMAP against a wide panel of kinases is not extensively published in a consolidated form, its inhibitory effects on CDKs are well-documented. CDKs are key regulators of the cell cycle, and their inhibition by 6-DMAP is central to its observed biological effects.
Table 2: Reported Inhibitory Activities and Effective Concentrations of 6-(Dimethylamino)purine
| Target/Process | Organism/Cell Line | Effective Concentration/IC50 | Observed Effect | Reference(s) |
| Protein Kinases | General | Not specified | Inhibition of protein phosphorylation | |
| Cyclin-Dependent Kinases (CDKs) | General | Not specified | Inhibition of CDK activity | |
| Oocyte Maturation | Mouse | 2.5 mM | Acceleration of transition to interphase | |
| Oocyte Activation | Porcine | 2 mM | More rapid depletion of MPF activity | |
| Apoptosis Induction | Lymphoma cells | 5 mM | Downregulation of cell proliferation genes |
Note: IC50 values for 6-DMAP are not consistently reported across a wide range of specific kinases in the readily available literature. The concentrations listed are those demonstrated to be effective in inducing specific cellular responses.
Effects on the Cell Cycle
6-DMAP is widely recognized for its ability to arrest the cell cycle. This effect is a direct consequence of its inhibition of CDKs, which are essential for the progression through different phases of the cell cycle. The inhibition of CDKs by 6-DMAP leads to a failure in the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), which in turn prevents the transcription of genes required for DNA replication and cell division.
A significant application of 6-DMAP is in the study of oocyte maturation and activation. It has been shown to accelerate the transition to interphase in activated mouse oocytes and to more rapidly deplete Maturation Promoting Factor (MPF) activity in porcine oocytes. This is achieved by inhibiting the protein kinases that maintain the M-phase state.
Caption: 6-DMAP induced cell cycle arrest.
Induction of Apoptosis
At higher concentrations, 6-DMAP can induce apoptosis, or programmed cell death. This is also linked to its kinase inhibitory activity. The inhibition of survival signaling pathways, which are often dependent on protein kinase activity, can trigger the apoptotic cascade. For instance, in lymphoma cells, treatment with 6-DMAP leads to the downregulation of genes related to cell proliferation and cell cycle progression, ultimately leading to apoptosis. The apoptotic pathway induced by 6-DMAP is thought to involve the activation of caspases, a family of proteases that execute the apoptotic program. Specifically, the activation of effector caspases like caspase-3 is a key event in this process.
Caption: 6-DMAP induced apoptosis pathway.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the biochemical effects of 6-DMAP. Researchers should optimize these protocols for their specific cell types and experimental conditions.
In Vitro Kinase Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of 6-DMAP against a specific protein kinase.
Caption: In vitro kinase inhibition assay workflow.
Materials:
-
Purified protein kinase of interest
-
Specific peptide or protein substrate
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
6-(Dimethylamino)purine stock solution (in DMSO or water)
-
96-well plates
-
Phosphocellulose paper or ADP-Glo™ Kinase Assay kit (Promega)
-
Scintillation counter or luminometer
Procedure:
-
Prepare Reagents: Prepare the kinase reaction buffer, substrate solution, and ATP solution at the desired concentrations.
-
Set up the Reaction: In a 96-well plate, add the kinase reaction buffer, the specific substrate, and the purified kinase enzyme.
-
Add Inhibitor: Add serial dilutions of the 6-DMAP stock solution to the wells. Include a control with no inhibitor (vehicle only).
-
Initiate the Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature (usually 30°C or 37°C) for a specific time, ensuring the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction. For radioactive assays, this is typically done by adding a stop solution (e.g., phosphoric acid) and spotting the reaction mixture onto phosphocellulose paper. For ADP-Glo™, follow the manufacturer's instructions.
-
Quantify Phosphorylation:
-
Radioactive Assay: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
ADP-Glo™ Assay: Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the 6-DMAP concentration. Determine the IC50 value, which is the concentration of 6-DMAP that inhibits 50% of the kinase activity.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of 6-DMAP on the cell cycle distribution of a cell population.
Caption: Cell cycle analysis workflow.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
6-(Dimethylamino)purine
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to attach. Treat the cells with various concentrations of 6-DMAP for the desired duration. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization. Collect both adherent and floating cells to include apoptotic populations.
-
Fixation: Wash the cells with cold PBS and fix them by slowly adding cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content. Deconvolute the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection by Western Blotting for Cleaved Caspase-3
This protocol outlines the detection of a key apoptosis marker, cleaved caspase-3, in cells treated with 6-DMAP.
Caption: Western blot for cleaved caspase-3 workflow.
Materials:
-
Cell line and culture reagents
-
6-(Dimethylamino)purine
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with 6-DMAP as described previously. Lyse the cells in lysis buffer and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against cleaved caspase-3, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: The presence of a band corresponding to the molecular weight of cleaved caspase-3 indicates the induction of apoptosis. The intensity of the band can be quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
6-(Dimethylamino)purine is a versatile and potent inhibitor of serine/threonine protein kinases and CDKs. Its ability to modulate fundamental cellular processes such as cell cycle progression and apoptosis has made it an indispensable tool in cell biology research. This technical guide has provided a detailed overview of its biochemical properties, structure, and mechanisms of action, along with practical experimental protocols. By understanding these core aspects, researchers and drug development professionals can better leverage 6-DMAP to unravel complex biological questions and explore its potential in therapeutic applications. Further research to identify its specific kinase targets and to elucidate the precise molecular details of its interactions will undoubtedly continue to expand our understanding of cellular signaling and disease.
References
The Serine/Threonine Kinase Inhibitor 6-DMAP: A Technical Guide to its Inhibition of Germinal Vesicle Breakdown
For Researchers, Scientists, and Drug Development Professionals
Abstract
Germinal vesicle breakdown (GVBD) is a pivotal and universally conserved event in oocyte maturation, marking the resumption of meiosis. This process is orchestrated by a complex network of signaling pathways, primarily driven by the activation of Maturation Promoting Factor (MPF). The purine analog 6-dimethylaminopurine (6-DMAP) has been extensively utilized as a potent inhibitor of GVBD across various species. This technical guide provides an in-depth analysis of the molecular mechanisms underlying 6-DMAP's inhibitory effects, detailed experimental protocols for its application, and a summary of key quantitative data. Visualizations of the core signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of its mode of action and experimental application.
Introduction
Oocyte maturation is a complex process involving the transition from the diplotene stage of prophase I to metaphase II. A critical morphological hallmark of this transition is the breakdown of the germinal vesicle (GV), the oocyte's large nucleus. This event, termed germinal vesicle breakdown (GVBD), is triggered by the activation of Maturation Promoting Factor (MPF), a complex of cyclin-dependent kinase 1 (Cdk1, also known as p34cdc2) and Cyclin B. The activity of MPF is tightly regulated by a cascade of protein phosphorylation and dephosphorylation events.
This compound (6-DMAP) is a synthetic purine derivative and a potent, reversible inhibitor of serine/threonine protein kinases.[1] It has been widely demonstrated to block oocyte maturation by preventing GVBD in a variety of species, including mouse, bovine, and starfish oocytes.[2][3][4] Its mechanism of action is primarily attributed to the inhibition of protein phosphorylation, which is essential for the activation of MPF and the subsequent downstream events leading to GVBD.[2] This guide will explore the intricate details of 6-DMAP's inhibitory action on GVBD, providing researchers with the necessary information to effectively utilize this compound in their studies.
Mechanism of Action: Inhibition of Protein Phosphorylation
The primary mechanism by which 6-DMAP inhibits GVBD is through its function as a serine/threonine protein kinase inhibitor. The resumption of meiosis is characterized by a significant burst in protein phosphorylation. 6-DMAP effectively suppresses this wave of phosphorylation without affecting the overall rate of protein synthesis. This inhibitory action directly impacts the activation of key regulatory kinases essential for meiotic progression.
The central target of 6-DMAP's inhibitory effect in the context of GVBD is the activation of MPF. MPF activation is a multi-step process involving the association of its catalytic subunit, Cdk1, with its regulatory subunit, Cyclin B. The resulting complex is initially held in an inactive state, known as pre-MPF, through inhibitory phosphorylation on Threonine-14 and Tyrosine-15 of Cdk1 by the kinases Wee1 and Myt1. The activation of MPF requires the dephosphorylation of these residues by the dual-specificity phosphatase Cdc25.
6-DMAP is thought to interfere with this activation cascade, leading to a decrease in MPF activity. While the precise kinases directly inhibited by 6-DMAP in the MPF activation pathway are not fully elucidated, its broad-spectrum inhibitory effect on serine/threonine kinases disrupts the signaling cascade that leads to the activation of Cdc25 and/or the inactivation of Wee1/Myt1.
Furthermore, the Mitogen-Activated Protein Kinase (MAPK) signaling cascade is also implicated in oocyte maturation. The MAPK pathway can influence MPF activity, and 6-DMAP has been shown to enhance the inactivation of MAPK in some contexts. The interplay between the MPF and MAPK pathways is complex and species-specific, but the inhibitory effect of 6-DMAP on protein phosphorylation likely impacts both cascades, contributing to the robust block of GVBD.
Quantitative Data on 6-DMAP-Mediated GVBD Inhibition
The efficacy of 6-DMAP in inhibiting GVBD is dose-dependent. The following tables summarize key quantitative data from various studies.
| Species | 6-DMAP Concentration | Effect on GVBD | Reference |
| Bovine | 2 mM | Almost complete blockage of GVBD (98.3% GV with cumulus cells, 97.1% GV without) | |
| Bovine | 100-500 µM | GVBD observed in 87.9% of oocytes, but maturation arrested at late diakinesis-metaphase I | |
| Starfish | Increasing concentrations | Delayed and eventually blocked GVBD |
Experimental Protocols
This section provides a generalized protocol for an in vitro GVBD inhibition assay using 6-DMAP, based on methodologies described in the literature. Specific parameters may need to be optimized depending on the species and experimental setup.
Materials
-
Oocyte collection medium (e.g., M2 medium, TCM-199)
-
Oocyte maturation medium (e.g., M16 medium, TCM-199 supplemented with hormones)
-
This compound (6-DMAP) stock solution (e.g., 100 mM in DMSO, store at -20°C)
-
Incubator with controlled temperature, humidity, and CO2 atmosphere
-
Stereomicroscope
-
Micropipettes and sterile tips
-
Culture dishes
Oocyte Collection and Preparation
-
Collect cumulus-oocyte complexes (COCs) from ovarian follicles of the desired species.
-
Wash the COCs several times in pre-warmed oocyte collection medium to remove follicular fluid and debris.
-
Select immature oocytes with an intact germinal vesicle (GV) and a compact cumulus cell mass under a stereomicroscope.
6-DMAP Treatment and In Vitro Maturation
-
Prepare the oocyte maturation medium containing the desired final concentrations of 6-DMAP. A concentration range should be tested to determine the optimal inhibitory concentration for the specific species and experimental conditions. A common starting concentration is 2 mM.
-
Create a control group with maturation medium containing the same concentration of the vehicle (e.g., DMSO) used to dissolve 6-DMAP.
-
Culture the selected oocytes in the prepared media in a humidified incubator at the appropriate temperature (e.g., 37-38.5°C) and CO2 concentration (e.g., 5%) for a sufficient duration for GVBD to occur in the control group (typically 2-4 hours for mouse oocytes).
Assessment of Germinal Vesicle Breakdown (GVBD)
-
At the end of the culture period, mount the oocytes on a slide.
-
Observe the oocytes under a high-power microscope (e.g., with differential interference contrast optics).
-
Score the oocytes as either having an intact germinal vesicle (GV) or having undergone GVBD (characterized by the disappearance of the distinct nuclear envelope).
-
Calculate the percentage of GVBD inhibition for each 6-DMAP concentration compared to the control group.
Visualization of Signaling Pathways and Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of MPF activation and GVBD, with the inhibitory action of 6-DMAP on serine/threonine protein kinases.
Caption: Experimental workflow for assessing the inhibitory effect of 6-DMAP on germinal vesicle breakdown.
Conclusion
6-DMAP serves as an invaluable tool for studying the molecular mechanisms governing oocyte maturation. Its potent and reversible inhibition of GVBD through the suppression of protein phosphorylation provides a means to dissect the intricate signaling cascades that control meiotic resumption. This technical guide has provided a comprehensive overview of 6-DMAP's mechanism of action, quantitative data on its efficacy, a detailed experimental protocol, and visual aids to facilitate its application in research. A thorough understanding of its effects is crucial for its effective use in cell biology and developmental research, as well as for its potential applications in assisted reproductive technologies and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (6-DMAP), a reversible inhibitor of the transition to metaphase during the first meiotic cell division of the mouse oocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on germinal vesicle breakdown of bovine oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound blocks starfish oocyte maturation by inhibiting a relevant protein kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inhibitory Action of 6-Dimethylaminopurine on Protein Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Dimethylaminopurine (6-DMAP) is a synthetic adenine derivative widely recognized for its role as a potent inhibitor of protein kinases.[1] As a competitive inhibitor for the ATP-binding site on a variety of kinases, 6-DMAP has become an invaluable tool in cell biology and drug development for dissecting the intricate signaling pathways governed by protein phosphorylation. This technical guide provides an in-depth overview of the mechanisms through which 6-DMAP exerts its effects, presents quantitative data on its inhibitory activity, details experimental protocols for its use, and visualizes its impact on key signaling cascades.
6-DMAP is broadly classified as a serine/threonine kinase inhibitor.[1][2] Its primary mechanism of action involves blocking the transfer of a phosphate group from ATP to the serine or threonine residues of substrate proteins. This inhibition effectively halts the propagation of signals downstream of the targeted kinases, leading to a variety of cellular effects. Notably, 6-DMAP has been extensively used to study and manipulate cell cycle progression, particularly in the context of oocyte maturation, where it can reversibly arrest meiosis.[3]
Core Mechanism of Action
The fundamental action of 6-DMAP is to compete with ATP for binding to the catalytic domain of protein kinases. By occupying the ATP-binding pocket, 6-DMAP prevents the kinase from utilizing ATP as a phosphate donor, thereby inhibiting the phosphorylation of its downstream substrates. This broad-spectrum inhibition affects numerous signaling pathways that are critically dependent on serine/threonine kinase activity.
Quantitative Data on Kinase Inhibition
While 6-DMAP is known as a broad-spectrum inhibitor, its potency varies among different kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness. The table below summarizes the reported IC50 values for 6-DMAP against several key protein kinases. It is important to note that these values can vary depending on the specific assay conditions, such as ATP concentration.
| Kinase Target Family | Specific Kinase | Reported IC50 (µM) | Reference |
| Cyclin-Dependent Kinases (CDKs) | CDK1/Cyclin B | ~160 | [Vesely et al., 1994] |
| CDK2/Cyclin A | ~100 | [Vesely et al., 1994] | |
| CDK5/p25 | ~40 | [Vesely et al., 1994] | |
| Mitogen-Activated Protein Kinases (MAPKs) | General MAPK activity | Inhibition observed, specific IC50 not consistently reported | [4] |
| Ribosomal Protein S6 Kinases | p70S6K | Inhibition of activation demonstrated |
Key Signaling Pathways Affected by 6-DMAP
6-DMAP's inhibitory action has significant consequences for several critical cellular signaling pathways. Below are diagrams illustrating the points of intervention by 6-DMAP in two major pathways.
Caption: Inhibition of the G2/M transition by 6-DMAP.
Caption: 6-DMAP inhibits p70S6K, a downstream effector of the PI3K/Akt/mTOR pathway.
Experimental Protocols
In Vitro Kinase Assay with 6-DMAP
This protocol outlines a general procedure for assessing the inhibitory effect of 6-DMAP on a specific kinase in vitro.
Materials:
-
Purified active kinase
-
Specific peptide or protein substrate for the kinase
-
6-DMAP stock solution (e.g., 100 mM in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
[γ-³²P]ATP or unlabeled ATP
-
ATP solution
-
Phosphatase inhibitors
-
SDS-PAGE equipment and reagents
-
Phosphorimager or Western blotting equipment
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the kinase, and its substrate.
-
Prepare 6-DMAP Dilutions: Serially dilute the 6-DMAP stock solution in the kinase reaction buffer to achieve a range of desired final concentrations. Include a DMSO-only control.
-
Initiate Kinase Reaction: Add the diluted 6-DMAP or DMSO to the kinase reaction mix and pre-incubate for 10-15 minutes at 30°C.
-
Start Phosphorylation: Initiate the phosphorylation reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric detection, or unlabeled ATP for Western blot detection) to each tube. The final ATP concentration should be close to the Km of the kinase for ATP, if known.
-
Incubation: Incubate the reaction tubes at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.
-
Analysis:
-
Radiometric Detection: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen. Quantify the band intensity corresponding to the phosphorylated substrate.
-
Western Blot Detection: Separate the reaction products by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. Probe the membrane with a phospho-specific antibody against the substrate.
-
Analysis of Protein Phosphorylation in Cultured Cells Treated with 6-DMAP
This protocol describes how to treat cultured cells with 6-DMAP and subsequently analyze changes in protein phosphorylation by Western blotting.
Materials:
-
Cultured cells of interest
-
6-DMAP stock solution (e.g., 100 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat the cells with various concentrations of 6-DMAP (e.g., 1-100 µM) for the desired duration. Include a DMSO-treated vehicle control.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation for SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x SDS-PAGE sample buffer and boil at 95-100°C for 5 minutes.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
For loading controls, strip the membrane and re-probe with an antibody against the total protein or a housekeeping protein.
-
Sample Preparation for Mass Spectrometry-Based Phosphoproteomics after 6-DMAP Treatment
This protocol provides a general workflow for preparing cell lysates for quantitative phosphoproteomics analysis using mass spectrometry.
Materials:
-
Cultured cells treated with 6-DMAP and control cells
-
Lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.5) with phosphatase and protease inhibitors
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Sep-Pak C18 cartridges or equivalent for desalting
-
Phosphopeptide enrichment kit (e.g., TiO2 or IMAC-based)
-
Mass spectrometer
Procedure:
-
Cell Lysis and Protein Extraction: Following 6-DMAP treatment, wash cells with ice-cold PBS and lyse in urea-based lysis buffer. Sonicate the lysate to shear DNA and ensure complete lysis.
-
Protein Reduction and Alkylation: Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubating for 30 minutes at room temperature. Alkylate free cysteine residues by adding IAA to a final concentration of 15 mM and incubating for 30 minutes in the dark at room temperature.
-
Protein Digestion: Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl (pH 8.5). Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Peptide Desalting: Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%. Desalt the peptides using a C18 cartridge according to the manufacturer's instructions.
-
Phosphopeptide Enrichment: Elute the desalted peptides and dry them under vacuum. Resuspend the peptides in the appropriate binding buffer and enrich for phosphopeptides using a TiO2 or IMAC-based enrichment kit following the manufacturer's protocol.
-
Mass Spectrometry Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.
-
Data Analysis: Use appropriate software to identify and quantify the changes in phosphopeptide abundance between the 6-DMAP-treated and control samples.
Conclusion
This compound is a powerful and versatile tool for the study of protein phosphorylation. Its ability to broadly inhibit serine/threonine kinases allows researchers to probe the functional roles of phosphorylation in a multitude of cellular processes. By understanding its mechanism of action, utilizing quantitative data on its inhibitory profile, and applying robust experimental protocols, scientists and drug development professionals can effectively leverage 6-DMAP to advance our understanding of cellular signaling and identify new therapeutic targets. The provided protocols and diagrams serve as a foundational guide for designing and executing experiments to investigate the multifaceted effects of 6-DMAP on the phosphoproteome.
References
The Role of 6-Dimethylaminopurine in Inducing Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Dimethylaminopurine (6-DMAP) is a synthetic purine derivative recognized for its potent ability to induce cell cycle arrest. As a non-selective protein kinase inhibitor, 6-DMAP has been instrumental in dissecting the complex signaling networks that govern cell cycle progression. Its pleiotropic effects, primarily mediated through the inhibition of key cell cycle kinases, have made it a valuable tool in both basic research and as a potential scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the mechanisms of action of 6-DMAP, its impact on various cell types, and detailed protocols for its experimental application.
Mechanism of Action: A Multi-Targeted Kinase Inhibitor
This compound exerts its biological effects by inhibiting a range of protein kinases, leading to a cascade of events that culminate in cell cycle arrest, most prominently at the G2/M transition. While its inhibitory profile is broad, key targets include Cyclin-Dependent Kinases (CDKs), which are master regulators of cell cycle progression.
The primary mechanism of 6-DMAP-induced cell cycle arrest involves the inhibition of protein phosphorylation. This has been observed to affect key cellular processes such as germinal vesicle breakdown (GVBD) in oocytes and the activation of M-phase promoting factor (MPF), a complex of CDK1 and Cyclin B1.[1] By inhibiting the phosphorylation events necessary for the activation of these key regulators, 6-DMAP effectively halts the cell's progression into mitosis.
Furthermore, studies have shown that 6-DMAP can inhibit the phosphorylation of ribosomal protein S6 and the activation of the 70 kDa S6 kinase (p70S6k), suggesting an impact on protein synthesis and cell growth signaling pathways.[2] Interestingly, in some cellular contexts, MAP kinase phosphorylation appears to be unaffected by 6-DMAP, indicating a degree of selectivity in its inhibitory action.[2]
The consequences of 6-DMAP treatment extend beyond simple cell cycle arrest, with reports of induced mitotic abnormalities and effects on cytoskeletal components.[2] These observations underscore the compound's multifaceted interaction with the cellular machinery.
Quantitative Data: Efficacy of this compound
| Cell Type/System | Effective Concentration | Observed Effect | Reference |
| Canine Oocytes | 1.9 mM | Parthenogenetic activation and initiation of DNA synthesis. | [2] |
| Bovine and Sheep Oocytes | 2.5 mM | Enhancement of oocyte entry into S phase. | |
| Equine Oocytes | 2 mM | Enhancement of oocyte entry into S phase. | |
| Chinese Hamster Fibroblasts (CHEF/18) | 0.1 - 0.5 mM | Inhibition of DNA synthesis and induction of micronuclei. |
Note: The IC50 values for 6-DMAP in various human cancer cell lines are not extensively documented in publicly available literature. The provided concentrations are based on effective doses reported in specific experimental settings and may require optimization for different cell lines and desired outcomes.
Signaling Pathways Affected by this compound
6-DMAP's role as a protein kinase inhibitor places it at the crossroads of several critical signaling pathways that regulate the cell cycle. The following diagram illustrates the key pathways influenced by 6-DMAP, leading to G2/M arrest.
Figure 1: Simplified signaling pathway of 6-DMAP-induced G2/M cell cycle arrest.
The diagram above illustrates the central role of the M-phase Promoting Factor (MPF), a complex of CDK1 and Cyclin B1, in driving the transition from the G2 to the M phase of the cell cycle. 6-DMAP acts as an inhibitor of the activation of MPF, thereby preventing the cell from entering mitosis and causing it to arrest in the G2 phase.
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound on cell cycle arrest.
Cell Culture and 6-DMAP Treatment
Objective: To prepare and treat cells with 6-DMAP for subsequent analysis.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7, or other cancer cell lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (6-DMAP) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture the chosen cell line in complete medium to approximately 70-80% confluency.
-
Prepare working solutions of 6-DMAP in complete medium from the stock solution. A range of concentrations (e.g., 0.1, 0.5, 1, 2, 5 mM) should be tested to determine the optimal concentration for the desired effect. A vehicle control (DMSO) should be included.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the medium containing the desired concentration of 6-DMAP or vehicle control to the cells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the cell line and the specific endpoint being measured.
Figure 2: Experimental workflow for 6-DMAP treatment of cultured cells.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle after 6-DMAP treatment.
Materials:
-
6-DMAP treated and control cells
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by trypsinization.
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Fix the cells by adding 4 mL of ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The PI fluorescence will be proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
In Vitro Kinase Assay
Objective: To assess the inhibitory effect of 6-DMAP on the activity of a specific kinase (e.g., CDK1/Cyclin B1).
Materials:
-
Purified active kinase (e.g., recombinant CDK1/Cyclin B1)
-
Kinase-specific substrate (e.g., Histone H1)
-
Kinase assay buffer
-
ATP solution (containing [γ-³²P]ATP for radiometric assay or as required for non-radioactive assays)
-
6-DMAP at various concentrations
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or appropriate detection system
Procedure:
-
Set up the kinase reaction by combining the kinase, substrate, and kinase assay buffer in a microcentrifuge tube.
-
Add different concentrations of 6-DMAP or a vehicle control to the reaction mixtures.
-
Pre-incubate the reactions for a short period (e.g., 10 minutes) at the optimal temperature for the kinase.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at the optimal temperature.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate using a phosphorimager (for radiometric assays) or by western blotting with a phospho-specific antibody.
-
Quantify the band intensities to determine the extent of kinase inhibition by 6-DMAP.
Figure 3: General workflow for an in vitro kinase assay to test 6-DMAP inhibition.
Western Blot Analysis of Cell Cycle Proteins
Objective: To examine the effect of 6-DMAP on the expression levels of key cell cycle regulatory proteins (e.g., Cyclin B1, CDK1).
Materials:
-
6-DMAP treated and control cell lysates
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Cyclin B1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
Conclusion
This compound remains a cornerstone tool for researchers investigating the intricacies of cell cycle control. Its ability to induce a reversible cell cycle arrest, primarily through the inhibition of protein kinases, provides a powerful method for synchronizing cell populations and studying the molecular events that govern cell division. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted effects of 6-DMAP in their specific systems of interest. Further investigation into the precise kinase inhibitory profile of 6-DMAP and its effects on a broader range of cancer cell lines will undoubtedly continue to yield valuable insights into cell cycle regulation and may pave the way for the development of novel anti-cancer therapies.
References
The Impact of 6-Dimethylaminopurine (6-DMAP) on Meiosis and Oocyte Maturation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Dimethylaminopurine (6-DMAP) is a potent, reversible inhibitor of protein kinases that has become an invaluable tool in the study of oocyte meiosis and maturation. Its ability to modulate critical cell cycle events has led to its widespread use in assisted reproductive technologies, particularly in the context of parthenogenetic activation and somatic cell nuclear transfer (SCNT). This technical guide provides a comprehensive overview of the molecular mechanisms of 6-DMAP, its effects on key signaling pathways, detailed experimental protocols, and a summary of quantitative outcomes from various studies.
Introduction
Oocyte maturation is a complex and tightly regulated process that involves the resumption of meiosis, chromosome condensation, spindle formation, and arrest at metaphase II (MII) until fertilization. This process is driven by a cascade of phosphorylation events orchestrated by key protein kinases. This compound (6-DMAP), a purine analog, functions as a general protein kinase inhibitor. While it does not directly inactivate the primary driver of meiotic progression, Maturation-Promoting Factor (MPF), it significantly influences the phosphorylation state of other crucial proteins, thereby impacting the transition between meiotic stages and the activation of the oocyte.[1][2][3][4] Its application has been instrumental in improving the efficiency of cloning and in the generation of parthenogenetic embryos for research.[5]
Mechanism of Action and Impact on Signaling Pathways
6-DMAP exerts its effects by inhibiting a range of protein kinases, which in turn alters the phosphorylation landscape of the oocyte. This leads to several key downstream effects on the cellular machinery governing meiosis.
Effect on Maturation-Promoting Factor (MPF)
Maturation-Promoting Factor (MPF), a complex of cyclin-dependent kinase 1 (Cdk1) and Cyclin B, is the central regulator of meiotic progression. While 6-DMAP does not directly induce the inactivation of MPF in MII-arrested oocytes, it plays a crucial role following an activation stimulus. In parthenogenetically activated oocytes, treatment with 6-DMAP leads to a more rapid and sustained depletion of MPF activity, mimicking the kinetics observed after natural fertilization. This sustained inactivation of MPF is critical for preventing the oocyte from re-entering meiosis and allowing it to transition into the first embryonic cell cycle.
Modulation of the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in oocyte maturation and the maintenance of meiotic arrest. 6-DMAP treatment has been shown to reduce the activity of MAPK in stimulated oocytes. The inactivation of the MAPK pathway is a prerequisite for pronuclear formation, and 6-DMAP's inhibitory action on upstream kinases likely contributes to this process.
Influence on Cytostatic Factor (CSF)
Cytostatic factor (CSF) is a complex of proteins responsible for maintaining the MII arrest in vertebrate eggs by stabilizing MPF activity. While the direct interaction of 6-DMAP with all CSF components is not fully elucidated, its ability to promote the transition to interphase in activated oocytes suggests an overriding effect on the M-phase state maintained by CSF. By inhibiting protein phosphorylation, 6-DMAP helps to dismantle the molecular scaffolding that upholds the meiotic arrest.
Signaling Pathway: 6-DMAP's Influence on Oocyte Activation
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Inhibition of protein kinases by this compound accelerates the transition to interphase in activated mouse oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (6-DMAP), a reversible inhibitor of the transition to metaphase during the first meiotic cell division of the mouse oocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound blocks starfish oocyte maturation by inhibiting a relevant protein kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compounds used to produce cloned animals are genotoxic and mutagenic in mammalian assays in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of 6-Dimethylaminopurine on Maturation-Promoting Factor (MPF) Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Dimethylaminopurine (6-DMAP), a synthetic adenine derivative, is a potent inhibitor of protein kinases, particularly serine/threonine kinases. Its primary and most well-documented effect in cell cycle research is the reversible inhibition of Maturation-Promoting Factor (MPF) activity. This inhibition prevents the entry of cells, most notably oocytes, into M-phase, thereby arresting the cell cycle at the G2/M transition. The mechanism of action is not direct inhibition of the MPF complex itself, but rather an upstream interference with the MPF activation cascade. Specifically, 6-DMAP is understood to prevent the activation of Cdc25 phosphatase, a key enzyme responsible for the activating dephosphorylation of the Cdk1 subunit of MPF. This guide provides a comprehensive overview of the molecular interactions between 6-DMAP and the MPF signaling pathway, detailed experimental protocols for assessing these effects, and a summary of quantitative data from key studies.
Introduction to Maturation-Promoting Factor (MPF)
Maturation-Promoting Factor (MPF) is a universal regulator of the G2/M transition in eukaryotic cells.[1][2][3] It is a heterodimeric protein complex consisting of a catalytic subunit, Cyclin-Dependent Kinase 1 (Cdk1, also known as p34cdc2), and a regulatory subunit, Cyclin B.[1][2] The activity of MPF is tightly regulated throughout the cell cycle, primarily through the synthesis and degradation of Cyclin B and the phosphorylation state of Cdk1.
The activation of MPF is a critical step for entry into mitosis and involves a complex series of phosphorylation and dephosphorylation events. Cdk1 has key threonine and tyrosine residues that are targets for both activating and inhibitory phosphorylation. The process is initiated by the binding of newly synthesized Cyclin B to Cdk1. This complex is then phosphorylated by Wee1 and Myt1 kinases at inhibitory sites (Threonine-14 and Tyrosine-15), keeping the complex inactive. Simultaneously, a CDK-activating kinase (CAK) phosphorylates an activating site (Threonine-161). For MPF to become fully active, the inhibitory phosphates must be removed by the dual-specificity phosphatase, Cdc25. This final dephosphorylation step triggers a positive feedback loop where active MPF further activates Cdc25 and inactivates Wee1, leading to a rapid and complete activation of MPF and entry into M-phase.
This compound (6-DMAP) as an Inhibitor of MPF Activity
This compound (6-DMAP) is a purine analog that functions as a protein kinase inhibitor. It is widely used in cell biology research to reversibly arrest cells, particularly oocytes, at the G2/M boundary by preventing the activation of MPF. Unlike protein synthesis inhibitors such as cycloheximide, 6-DMAP does not prevent the synthesis of Cyclin B. Instead, it targets the phosphorylation cascade that leads to MPF activation.
The primary mechanism by which 6-DMAP inhibits MPF activity is believed to be through the inhibition of the activation of Cdc25 phosphatase. By preventing the activating phosphorylation of Cdc25, 6-DMAP ensures that the inhibitory phosphates on Cdk1 are not removed. Consequently, the Cdk1/Cyclin B complex remains in its inactive, hyperphosphorylated state, and the cell is unable to transition into M-phase. This effect is reversible; upon removal of 6-DMAP, cells can resume the cell cycle.
Signaling Pathways and Experimental Workflows
MPF Activation Signaling Pathway
Caption: MPF Activation Pathway.
Mechanism of 6-DMAP Inhibition
Caption: 6-DMAP's inhibitory effect on the MPF activation cascade.
Experimental Workflow for Assessing 6-DMAP's Effect on MPF Activity
Caption: Workflow for evaluating 6-DMAP's impact on MPF activity.
Quantitative Data on the Effects of 6-DMAP
The following tables summarize quantitative data from various studies on the effects of 6-DMAP on oocyte maturation and MPF activity.
Table 1: Effect of 6-DMAP on Germinal Vesicle Breakdown (GVBD) in Mouse Oocytes
| Treatment Group | Duration of Culture (hours) | Oocytes with Intact Germinal Vesicle (GV) (%) |
| Control | 6 | 0% |
| 2 mM 6-DMAP | 7 | 91% |
| 2 mM 6-DMAP | 18 | 94% |
Data synthesized from a study on mouse oocyte maturation.
Table 2: Effect of 6-DMAP on Histone H1 Kinase (MPF) Activity in Oocytes
| Oocyte Stage/Treatment | Histone H1 Kinase Activity |
| Metaphase II-arrested oocytes (Control) | High |
| Metaphase II-arrested oocytes + 6-DMAP | No significant change in H1 kinase inactivation |
| Activated oocytes (Control) | Decreases over time |
| Activated oocytes + 6-DMAP | Dynamics of H1 kinase inactivation not influenced |
Data synthesized from a study on activated mouse oocytes, indicating 6-DMAP does not directly inactivate MPF but affects downstream phosphorylation events.
Table 3: Developmental Competence of Mouse Oocytes After Reversible 6-DMAP Treatment
| Treatment Group | Fertilization Rate (%) | Blastocyst Development Rate (%) |
| In-vivo matured (Control) | 90% | Not specified |
| In-vitro matured (Control) | 91% | Significantly higher than DMAP-treated |
| In-vitro matured + 6-DMAP pre-treatment | 91% | Significantly reduced |
Data from a study investigating the developmental competence of mouse oocytes after temporary inhibition of meiotic resumption with 6-DMAP.
Experimental Protocols
Oocyte Culture and 6-DMAP Treatment
-
Oocyte Collection: Immature oocytes at the germinal vesicle (GV) stage are collected from the antral follicles of the desired species (e.g., mouse, human, porcine).
-
In Vitro Maturation (IVM) Medium: Oocytes are cultured in a suitable IVM medium, such as Chatot-Ziomek-Bavister (CZB) medium, supplemented with necessary growth factors and antibiotics.
-
6-DMAP Stock Solution: A stock solution of 6-DMAP is prepared in a suitable solvent (e.g., DMSO) and then diluted in the IVM medium to the desired final concentration (typically 1-2 mM).
-
Treatment: Oocytes are divided into a control group (IVM medium alone) and a treatment group (IVM medium containing 6-DMAP).
-
Incubation: The oocytes are cultured at 37°C in a humidified atmosphere of 5% CO2 in air for the desired duration of the experiment.
-
Assessment of Meiotic Stage: The meiotic stage of the oocytes is assessed morphologically under a microscope. The presence of an intact germinal vesicle indicates G2 arrest, while its breakdown (GVBD) signifies entry into M-phase.
MPF Activity Assay (Histone H1 Kinase Assay)
This assay measures the activity of Cdk1, the catalytic subunit of MPF, by quantifying the phosphorylation of a model substrate, Histone H1.
-
Oocyte Lysis: A small number of oocytes (typically 5-10) from each treatment group are washed and then lysed in a minimal volume of ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Kinase Reaction: The oocyte lysate is mixed with a reaction buffer containing Histone H1 as a substrate and [γ-32P]ATP as the phosphate donor.
-
Incubation: The reaction mixture is incubated at 30-37°C for a defined period (e.g., 30 minutes) to allow for the phosphorylation of Histone H1 by active MPF.
-
Stopping the Reaction: The reaction is terminated by adding SDS-PAGE sample buffer and boiling the samples.
-
SDS-PAGE and Autoradiography: The proteins in the reaction mixture are separated by size using SDS-polyacrylamide gel electrophoresis. The gel is then dried and exposed to an X-ray film or a phosphorimager screen to detect the radiolabeled (phosphorylated) Histone H1.
-
Quantification: The intensity of the band corresponding to phosphorylated Histone H1 is quantified using densitometry. A higher band intensity indicates greater MPF activity.
Conclusion
This compound is a valuable tool for cell cycle research, providing a reversible and specific method for inhibiting the G2/M transition. Its mechanism of action, centered on the upstream inhibition of the MPF activation cascade via interference with Cdc25 phosphatase activation, highlights the intricate regulatory networks that govern cell cycle progression. The experimental protocols and quantitative data presented in this guide offer a framework for researchers and drug development professionals to investigate the effects of 6-DMAP and other potential kinase inhibitors on MPF activity and cell cycle control. Understanding these fundamental mechanisms is crucial for advancing our knowledge of both normal cell division and the dysregulation that occurs in diseases such as cancer.
References
The Purine Derivative 6-DMAP: A Potent Inhibitor of Histone H1 Kinase in Oocyte Maturation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The N6-substituted purine, 6-dimethylaminopurine (6-DMAP), is a widely utilized small molecule in cell biology, particularly for its ability to influence oocyte activation and cell cycle progression. Its primary mechanism of action lies in its capacity as a protein kinase inhibitor, with a significant impact on the activity of histone H1 kinase, a key component of the Maturation Promoting Factor (MPF). This technical guide provides a comprehensive overview of the molecular mechanisms through which 6-DMAP exerts its inhibitory effects on histone H1 kinase in oocytes, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Introduction
Oocyte maturation is a complex and tightly regulated process culminating in meiotic arrest at metaphase II, awaiting fertilization. A critical regulator of this process is the Maturation Promoting Factor (MPF), a heterodimeric complex consisting of the catalytic subunit, cyclin-dependent kinase 1 (CDK1, also known as p34cdc2), and the regulatory subunit, Cyclin B. The kinase activity of MPF, often assayed using histone H1 as a substrate, is essential for driving the oocyte through meiosis. This compound (6-DMAP) has been instrumental in dissecting the molecular events governing MPF regulation. It is a reversible inhibitor that primarily targets protein phosphorylation, without affecting protein synthesis[1][2]. This document will delve into the specific mechanisms by which 6-DMAP inhibits histone H1 kinase activity, providing valuable insights for researchers in reproductive biology and drug development.
Mechanism of Action of 6-DMAP on Histone H1 Kinase
The inhibitory effect of 6-DMAP on histone H1 kinase (MPF) activity is not direct but rather targets upstream regulatory components of the CDK1/Cyclin B complex. The prevailing evidence points to two primary, and potentially interconnected, pathways through which 6-DMAP functions: inhibition of Cdc25 phosphatase phosphorylation and inactivation of the MAPK pathway.
Indirect Inhibition via the Cdc25 Phosphatase Pathway
The activity of the CDK1 subunit of MPF is regulated by inhibitory phosphorylations on Threonine-14 and Tyrosine-15 residues, which are catalyzed by the Wee1/Myt1 kinases[3]. The activation of MPF requires the dephosphorylation of these sites by the dual-specificity phosphatase, Cdc25[3]. The activity of Cdc25 itself is positively regulated by phosphorylation.
6-DMAP is proposed to inhibit the kinase(s) responsible for the activating phosphorylation of Cdc25[4]. By preventing the phosphorylation and subsequent activation of Cdc25, 6-DMAP ensures that CDK1 remains in its inactive, phosphorylated state. Consequently, the histone H1 kinase activity of the MPF complex is suppressed.
dot
Figure 1. Signaling pathway of MPF activation and its inhibition by 6-DMAP.
Role of the Mitogen-Activated Protein Kinase (MAPK) Pathway
Another proposed mechanism involves the inactivation of the catalytic subunit of MPF, p34cdc2, through the inactivation of the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway is known to play a crucial role in oocyte maturation and the maintenance of meiotic arrest. While the precise molecular steps linking MAPK inhibition by 6-DMAP to p34cdc2 inactivation are still being elucidated, it is suggested that 6-DMAP-sensitive kinases upstream of or within the MAPK cascade are the primary targets.
It is important to note that in intact metaphase II-arrested oocytes, 6-DMAP alone does not induce a drop in histone H1 kinase activity. However, its inhibitory effects become apparent when added to oocyte extracts in vitro or after oocyte activation, suggesting that the accessibility of its targets or the cellular context is crucial for its action. Following oocyte activation, 6-DMAP accelerates the transition to interphase by inhibiting protein phosphorylation, leading to a more rapid dephosphorylation of key substrates.
Quantitative Data on 6-DMAP Inhibition
The inhibitory effect of 6-DMAP on histone H1 kinase activity is dose-dependent. The following table summarizes quantitative data from studies on mouse and porcine oocytes.
| Species | Experimental Condition | 6-DMAP Concentration | Observed Effect on Histone H1 Kinase (MPF) Activity | Reference |
| Mouse | In vitro assay on MII oocyte extracts | Not specified | Clear inhibition | |
| Mouse | Treatment of intact MII-arrested oocytes (3h) | 1.2 mM | No significant drop in activity | |
| Mouse | Treatment of intact MII-arrested oocytes (3h) | 2.5 mM | No significant drop in activity | |
| Porcine | Post-electrical activation | 2 mM | More rapid depletion of active MPF, which remained depleted for longer | |
| Porcine | Post-electrical activation | 5 mM | Increased blastocyst formation (when incubated for 3h) |
Experimental Protocols
Histone H1 Kinase Assay
This protocol is a generalized procedure based on methodologies described in the literature.
Materials:
-
Oocytes
-
Lysis Buffer (e.g., 80 mM β-glycerophosphate, 20 mM EGTA, 15 mM MgCl2, 1 mM DTT, protease and phosphatase inhibitors)
-
Histone H1 (calf thymus)
-
[γ-³²P]ATP
-
ATP solution
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation fluid and counter
Procedure:
-
Oocyte Lysis:
-
Collect a specific number of oocytes (e.g., 10-20) in a minimal volume of buffer.
-
Lyse the oocytes by repeated freeze-thaw cycles.
-
Centrifuge the lysate to pellet insoluble material.
-
-
Kinase Reaction:
-
Prepare a reaction mixture containing the oocyte lysate, histone H1 (as substrate), and ATP.
-
To assess the inhibitory effect of 6-DMAP, the compound can be added directly to the reaction mixture at the desired concentration.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
-
Stopping the Reaction and Spotting:
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer and boiling for 5 minutes, or by spotting the reaction mixture onto P81 phosphocellulose paper.
-
-
Washing and Scintillation Counting:
-
If using P81 paper, wash the squares extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone and allow the squares to dry.
-
Place the dried squares in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The measured counts per minute (CPM) are proportional to the histone H1 kinase activity.
-
Compare the activity in 6-DMAP-treated samples to control samples to determine the extent of inhibition.
-
dot
Figure 2. Experimental workflow for the Histone H1 Kinase Assay.
Conclusion
6-DMAP serves as a powerful tool for studying the regulation of oocyte maturation and cell cycle control. Its ability to inhibit histone H1 kinase activity stems from its action as a protein kinase inhibitor, primarily by interfering with the activation of the Cdc25 phosphatase, a key activator of CDK1. The dose-dependent effects and the context-specific nature of its inhibition highlight the complexity of the regulatory networks governing oocyte meiosis. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals seeking to understand and manipulate these fundamental cellular processes.
References
- 1. This compound (6-DMAP), a reversible inhibitor of the transition to metaphase during the first meiotic cell division of the mouse oocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound blocks starfish oocyte maturation by inhibiting a relevant protein kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. researchgate.net [researchgate.net]
The Role of 6-Dimethylaminopurine in Regulating DNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Dimethylaminopurine (6-DMAP), a synthetic purine derivative, is a potent and non-selective inhibitor of protein kinases, particularly serine/threonine kinases. Its ability to modulate critical cellular processes, most notably cell cycle progression and DNA synthesis, has positioned it as a valuable tool in biomedical research. This technical guide provides an in-depth analysis of the mechanisms by which 6-DMAP regulates DNA synthesis, supported by quantitative data, detailed experimental protocols, and visualizations of the pertinent signaling pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating cell cycle control and DNA replication.
Introduction
This compound (6-DMAP) is a purine analog that functions as a competitive inhibitor of ATP binding to a variety of protein kinases.[1] This broad-spectrum inhibitory activity allows 6-DMAP to interfere with numerous signaling cascades that govern cell proliferation, differentiation, and survival. A primary consequence of 6-DMAP's kinase inhibitory action is the modulation of the cell cycle, leading to significant effects on the initiation and progression of DNA synthesis.
The cellular context is a critical determinant of 6-DMAP's effect on DNA replication. In meiotic cells, such as oocytes, 6-DMAP can induce continuous DNA synthesis, whereas in mitotic cells, it typically permits only a single round of replication.[2] This distinction underscores the compound's complex interplay with the cell cycle machinery. This guide will explore the molecular mechanisms underlying these observations, with a focus on the signaling pathways and key regulatory proteins targeted by 6-DMAP.
Mechanism of Action: Inhibition of Protein Kinases and Cell Cycle Regulation
The primary mechanism through which 6-DMAP regulates DNA synthesis is by inhibiting the activity of key protein kinases that control cell cycle progression. By preventing the phosphorylation of their downstream targets, 6-DMAP can induce cell cycle arrest or aberrant progression, thereby impacting the tightly regulated process of DNA replication.
Inhibition of Cyclin-Dependent Kinases (CDKs)
While 6-DMAP is a non-selective kinase inhibitor, its effects on the cell cycle are largely attributed to its inhibition of Cyclin-Dependent Kinases (CDKs). CDKs are a family of serine/threonine kinases that form active complexes with regulatory proteins called cyclins. These complexes phosphorylate a multitude of substrates to drive the cell through the different phases of the cell cycle.
In the context of DNA synthesis, the G1/S and S phase CDKs are of particular importance. 6-DMAP has been shown to inhibit the activity of M-phase Promoting Factor (MPF), a complex of CDK1 and Cyclin B, which is crucial for the G2/M transition.[3] By inhibiting MPF, 6-DMAP can prevent entry into mitosis and, in some contexts, drive cells into an interphase-like state.[4] This disruption of the normal cell cycle sequence has profound effects on the timing and regulation of DNA synthesis in subsequent cycles.
Impact on the p70S6 Kinase (p70S6K) Signaling Pathway
In somatic cells, such as Chinese hamster fibroblasts, 6-DMAP has been demonstrated to inhibit the phosphorylation of the ribosomal protein S6 and the activation of the 70 kDa S6 kinase (p70S6K).[5] p70S6K is a key downstream effector of the PI3K/Akt/mTOR signaling pathway, which plays a central role in cell growth, proliferation, and survival. The inhibition of p70S6K by 6-DMAP suggests a mechanism by which it can arrest cell growth and, consequently, inhibit DNA synthesis. It is noteworthy that in the same study, MAP kinase phosphorylation was not inhibited, indicating a degree of specificity in the in vivo effects of 6-DMAP.
Regulation of Origin Licensing
Recent evidence suggests that 6-DMAP can interfere with the licensing of replication origins, a critical step that ensures DNA is replicated only once per cell cycle. In Xenopus egg extracts, 6-DMAP treatment leads to a defect in origin licensing. This is associated with an accumulation of the Origin Recognition Complex (ORC), Cdc6, and Cdt1 at the origin, but a failure to load the Minichromosome Maintenance (MCM) complex, which is the replicative helicase. This effect is linked to the inhibition of the degradation of geminin, a protein that inhibits Cdt1. By preventing geminin degradation, 6-DMAP effectively blocks the formation of a functional pre-replicative complex (pre-RC), thereby inhibiting the initiation of DNA synthesis.
Quantitative Data on the Effects of 6-DMAP on DNA Synthesis
The following table summarizes quantitative data from a study on the effect of different treatment durations of 1.9 mM 6-DMAP on the initiation of DNA synthesis in canine parthenogenetic zygotes and reconstructed oocytes, as measured by BrdU incorporation.
| Treatment Group | Time Post-Activation (h) | Cell Type | Percentage of Cells with BrdU Incorporation (%) |
| 2-hour 6-DMAP | 2 | Parthenogenetic Zygotes | 100 |
| 4-hour 6-DMAP | 2 | Parthenogenetic Zygotes | 90 |
| 2-hour 6-DMAP | 4 | Parthenogenetic Zygotes | 100 |
| 4-hour 6-DMAP | 4 | Parthenogenetic Zygotes | 100 |
| 2-hour 6-DMAP | 8 | Parthenogenetic Zygotes | 100 |
| 4-hour 6-DMAP | 8 | Parthenogenetic Zygotes | 100 |
| 2-hour 6-DMAP | 2 | Reconstructed Oocytes | 90 |
| 4-hour 6-DMAP | 2 | Reconstructed Oocytes | 77.7 |
| 2-hour 6-DMAP | 4 | Reconstructed Oocytes | 100 |
| 4-hour 6-DMAP | 4 | Reconstructed Oocytes | 100 |
| 2-hour 6-DMAP | 8 | Reconstructed Oocytes | 100 |
| 4-hour 6-DMAP | 8 | Reconstructed Oocytes | 100 |
Experimental Protocols
Assessment of DNA Synthesis by 5-Bromo-2'-deoxyuridine (BrdU) Incorporation Assay
This protocol is adapted from a study investigating the effect of 6-DMAP on DNA synthesis in canine oocytes and general BrdU assay protocols.
Objective: To detect and quantify the initiation of DNA synthesis in cells treated with 6-DMAP.
Materials:
-
Cells of interest (e.g., cultured cell line, oocytes)
-
This compound (6-DMAP) solution of desired concentration
-
Cell culture medium
-
5-Bromo-2'-deoxyuridine (BrdU) labeling solution (10 µM in culture medium)
-
Fixing Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Denaturing Solution (e.g., 2N HCl)
-
Neutralizing Buffer (e.g., 0.1 M sodium borate buffer, pH 8.5)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Phosphate Buffered Saline (PBS)
-
Microscope slides or microplates
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a suitable culture vessel (e.g., 96-well plate, chamber slides).
-
Treat cells with the desired concentration of 6-DMAP for the specified duration. Include a vehicle-treated control group.
-
-
BrdU Labeling:
-
One hour prior to the desired time point for analysis, add the 10 µM BrdU labeling solution to the cell culture medium.
-
Incubate the cells for 1 hour at 37°C in a humidified atmosphere with 5% CO2.
-
-
Fixation:
-
Remove the BrdU labeling solution and wash the cells twice with PBS.
-
Add the Fixing Solution and incubate for 15-30 minutes at room temperature.
-
Remove the Fixing Solution and wash the cells three times with PBS.
-
-
Permeabilization:
-
Add the Permeabilization Buffer and incubate for 20 minutes at room temperature.
-
Remove the Permeabilization Buffer and wash the cells three times with PBS.
-
-
DNA Denaturation:
-
Add the Denaturing Solution (2N HCl) and incubate for 10-30 minutes at room temperature. This step is critical to expose the incorporated BrdU.
-
Remove the Denaturing Solution and immediately add the Neutralizing Buffer for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Add Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.
-
Remove the Blocking Buffer and add the anti-BrdU primary antibody diluted in Blocking Buffer. Incubate for 1 hour at room temperature or overnight at 4°C.
-
Remove the primary antibody solution and wash the cells three times with PBS.
-
Add the fluorescently labeled secondary antibody diluted in Blocking Buffer and incubate for 1 hour at room temperature in the dark.
-
Remove the secondary antibody solution and wash the cells three times with PBS in the dark.
-
-
Counterstaining and Imaging:
-
Add the nuclear counterstain (e.g., DAPI) for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides with mounting medium or image the cells directly in the microplate using a fluorescence microscope.
-
-
Data Analysis:
-
Capture images of the cells and count the number of BrdU-positive nuclei and the total number of nuclei (DAPI-stained).
-
Calculate the percentage of BrdU-positive cells as an index of DNA synthesis.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways affected by 6-DMAP leading to the regulation of DNA synthesis.
Experimental Workflow
Caption: Experimental workflow for the BrdU incorporation assay to measure DNA synthesis.
Conclusion
This compound is a multifaceted molecule that exerts significant control over DNA synthesis through its broad-spectrum inhibition of protein kinases. Its effects are primarily mediated by the disruption of normal cell cycle progression, particularly through the inhibition of CDKs like MPF, and by interfering with growth-promoting signaling pathways involving kinases such as p70S6K. Furthermore, its ability to prevent the licensing of DNA replication origins provides a direct mechanism for inhibiting the initiation of DNA synthesis.
The context-dependent nature of 6-DMAP's effects, particularly the differential responses observed in meiotic versus mitotic cells, highlights the intricate and varied regulation of the cell cycle in different biological systems. For researchers and drug development professionals, 6-DMAP serves as a powerful chemical tool to dissect the complexities of cell cycle control and DNA replication. A thorough understanding of its mechanisms of action, as detailed in this guide, is essential for its effective application in research and for the potential development of more selective kinase inhibitors for therapeutic purposes. Future investigations aimed at elucidating the full spectrum of 6-DMAP's kinase targets and their downstream effectors will undoubtedly provide deeper insights into the fundamental processes that govern cellular proliferation.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. fpnotebook.com [fpnotebook.com]
- 3. scilit.com [scilit.com]
- 4. DNA replication initiation by 6-DMAP treatment in maturing oocytes and dividing embryos from marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repression of origin assembly in metaphase depends on inhibition of RLF-B/Cdt1 by geminin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 6-Dimethylaminopurine (6-DMAP) in Somatic Cell Nuclear Transfer (SCNT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatic Cell Nuclear Transfer (SCNT) is a pivotal technology in regenerative medicine, endangered species preservation, and agricultural biotechnology. A critical step in SCNT is the artificial activation of the reconstructed oocyte to initiate embryonic development. 6-Dimethylaminopurine (6-DMAP), a potent protein kinase inhibitor, has emerged as a key chemical agent in oocyte activation protocols. By inhibiting Maturation Promoting Factor (MPF) and Mitogen-Activated Protein Kinase (MAPK), 6-DMAP facilitates the transition from the M-phase of the cell cycle to the G1 phase, mimicking the natural fertilization process and significantly improving the efficiency of SCNT.[1][2]
These application notes provide a comprehensive overview of the use of 6-DMAP in SCNT, including its mechanism of action, detailed experimental protocols for various species, and a summary of its effects on developmental outcomes.
Mechanism of Action
6-DMAP is a purine derivative that acts as a serine/threonine kinase inhibitor. In the context of SCNT, its primary role is to suppress the activity of MPF and MAPK, two key regulators of the meiotic cell cycle in oocytes.[1][2]
-
Inhibition of Maturation Promoting Factor (MPF): M-phase oocytes are arrested in metaphase II due to high levels of active MPF. 6-DMAP inhibits the kinase activity of the catalytic subunit of MPF, p34cdc2, leading to a decrease in overall MPF activity. This inactivation is crucial for the oocyte to exit meiosis and enter the first mitotic cell cycle.[1]
-
Inhibition of Mitogen-Activated Protein Kinase (MAPK): The MAPK pathway is also active in mature oocytes and contributes to meiotic arrest. 6-DMAP inhibits the MAPK signaling cascade, further promoting the exit from M-phase.
The combined inhibition of MPF and MAPK by 6-DMAP leads to several critical downstream events that mimic fertilization:
-
Pronuclear Formation: The somatic cell nucleus remodels and forms a pronucleus.
-
Prevention of Polar Body Extrusion: In many protocols, 6-DMAP helps to retain the diploid state of the reconstructed embryo by suppressing the extrusion of the second polar body.
-
Initiation of DNA Synthesis: By promoting entry into the G1 phase, 6-DMAP facilitates the initiation of DNA replication.
Signaling Pathway of 6-DMAP in Oocyte Activation
References
Application Notes and Protocols for 6-Dimethylaminopurine (6-DMAP) in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Dimethylaminopurine (6-DMAP) is a versatile synthetic adenine derivative widely utilized in in vitro research as a potent inhibitor of a range of protein kinases, primarily serine/threonine kinases. Its ability to modulate critical cellular processes makes it a valuable tool in studying cell cycle regulation, apoptosis, and signal transduction. These application notes provide a comprehensive overview of the standard concentrations of 6-DMAP for various in vitro experiments, detailed experimental protocols, and insights into its mechanism of action.
Mechanism of Action
6-DMAP functions as a competitive inhibitor of ATP binding to the catalytic domain of various protein kinases. This inhibition disrupts the phosphorylation cascade, thereby affecting downstream signaling pathways that control cell proliferation, differentiation, and survival. Notably, 6-DMAP has been shown to inhibit cyclin-dependent kinases (CDKs), contributing to its effects on cell cycle progression. It is a valuable tool for synchronizing cells in specific phases of the cell cycle and for inducing apoptosis in cancer cell lines.
Quantitative Data Summary
The effective concentration of 6-DMAP varies significantly depending on the cell type, the specific application, and the desired outcome. The following tables summarize the standard concentration ranges for key in vitro experiments.
Table 1: Standard Concentrations of 6-DMAP for Cell Cycle Synchronization and Oocyte Activation
| Application | Cell/System Type | Concentration Range | Incubation Time | Reference |
| Cell Cycle Arrest (G2/M phase) | Bovine Embryos | 3 mmol/L | 12 hours | [1] |
| Oocyte Activation | Canine Oocytes | 1.9 mmol/L | 2 - 4 hours | [2][3] |
| Oocyte Maturation Inhibition | Mouse Oocytes | 2 mmol/L | Not Specified | [1] |
| Parthenogenetic Development | Porcine Oocytes | 2 - 5 mmol/L | 3 hours | [4] |
Table 2: Standard Concentrations of 6-DMAP for Apoptosis Induction
| Application | Cell Line | Concentration | Incubation Time | Reference |
| Apoptosis Induction | Human Lymphoma U937 Cells | 5 mmol/L | 16 hours |
Table 3: Standard Concentrations of 6-DMAP for Kinase Inhibition Assays
| Application | Assay Type | Concentration Range | Reference |
| In Vitro Histone H1 Kinase Assay | Cell-free extract | 1.2 - 2.5 mmol/L | |
| Inhibition of Prolactin-Induced Gene Expression | Rabbit Mammary Gland Cells | 0.5 mmol/L | 6 hours |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: Simplified signaling pathway illustrating the inhibitory effect of 6-DMAP on the p70S6 Kinase.
Caption: General experimental workflow for in vitro studies involving 6-DMAP treatment and subsequent analysis.
Experimental Protocols
Protocol 1: Induction of Apoptosis in a Human Lymphoma Cell Line (U937)
Objective: To induce and quantify apoptosis in U937 cells using 6-DMAP.
Materials:
-
U937 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound (6-DMAP)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture U937 cells in RPMI-1640 medium with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
6-DMAP Treatment: Seed cells at a density of 1 x 10^6 cells/mL. Treat the cells with 5 mM 6-DMAP for 16 hours. An untreated control group should be maintained under the same conditions.
-
Cell Harvesting: After incubation, collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Annexin V-PI Staining: Resuspend the cells in 1X binding buffer provided in the Annexin V-FITC kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Protocol 2: Cell Cycle Synchronization of Mammalian Cells
Objective: To synchronize mammalian cells in the G2/M phase of the cell cycle using 6-DMAP.
Materials:
-
Mammalian cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
This compound (6-DMAP)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate the cells at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.
-
6-DMAP Treatment: Treat the cells with an optimized concentration of 6-DMAP (typically in the range of 2-5 mM, which may need to be determined empirically for the specific cell line) for a duration sufficient to arrest cells in G2/M (e.g., 12-16 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Protocol 3: In Vitro Kinase Assay (General)
Objective: To assess the inhibitory effect of 6-DMAP on a specific serine/threonine kinase.
Materials:
-
Purified active kinase
-
Kinase-specific substrate
-
This compound (6-DMAP)
-
Kinase reaction buffer
-
[γ-32P]ATP or ATP (for non-radioactive assays)
-
SDS-PAGE gels and buffers
-
Phosphorimager or appropriate detection system for non-radioactive assays (e.g., antibodies against phosphorylated substrate)
Procedure:
-
Kinase Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing the purified kinase, its substrate, and the kinase reaction buffer.
-
6-DMAP Addition: Add 6-DMAP to the reaction mixture at various concentrations (e.g., 1.2 mM and 2.5 mM) to determine the dose-dependent inhibition. Include a control reaction without 6-DMAP.
-
Initiate Reaction: Start the kinase reaction by adding [γ-32P]ATP or cold ATP.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30°C) for a specific time (e.g., 15-30 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer.
-
SDS-PAGE and Detection: Separate the reaction products by SDS-PAGE. If using [γ-32P]ATP, expose the gel to a phosphor screen and visualize the phosphorylated substrate using a phosphorimager. For non-radioactive assays, transfer the proteins to a membrane and detect the phosphorylated substrate using a specific antibody (Western blotting).
-
Quantification: Quantify the band intensities to determine the extent of kinase inhibition by 6-DMAP.
Conclusion
This compound is a valuable pharmacological tool for the in vitro study of cellular processes regulated by serine/threonine kinases. The provided application notes and protocols offer a starting point for researchers to effectively utilize 6-DMAP in their experiments. It is crucial to optimize the concentration and incubation time for each specific cell type and experimental setup to achieve the desired biological effect.
References
- 1. This compound (6-DMAP), a reversible inhibitor of the transition to metaphase during the first meiotic cell division of the mouse oocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Activation of Xenopus eggs by the kinase inhibitor 6-DMAP suggests a differential regulation of cyclin B and p39(mos) proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing 6-DMAP Stock Solution with DMSO for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Dimethylamino)purine (6-DMAP) is a synthetic purine derivative known for its activity as a non-selective protein kinase inhibitor.[1] It has been utilized in various cell biology applications to study cellular processes such as cell cycle progression, oocyte activation, and apoptosis. This document provides detailed application notes and protocols for the preparation and use of 6-DMAP stock solutions in dimethyl sulfoxide (DMSO) for cell culture experiments.
Chemical Properties of 6-DMAP
A summary of the key chemical properties of 6-DMAP is provided in the table below.
| Property | Value |
| Synonyms | N,N-Dimethyladenine, N6,N6-Dimethyladenine |
| Molecular Formula | C₇H₉N₅ |
| Molecular Weight | 163.18 g/mol |
| Appearance | Solid |
| Solubility in DMSO | Approx. 30-33 mg/mL[1] |
| Storage of Solid | -20°C for up to 4 years[1] |
Application Notes
Solvent Selection and Considerations
DMSO is a common solvent for dissolving 6-DMAP for in vitro studies due to its high solubilizing capacity and miscibility with aqueous cell culture media. However, it is crucial to be aware of the potential effects of DMSO on cells. High concentrations of DMSO can be toxic, affecting cell viability, proliferation, and differentiation.[2] It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v) to minimize these effects.[2] A vehicle control (culture medium with the same final concentration of DMSO) should always be included in experiments.
Recommended Working Concentrations
The optimal working concentration of 6-DMAP is cell-type and application-dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. The following table provides a range of reported working concentrations for various applications.
| Application | Cell Type/System | Reported Working Concentration |
| Inhibition of Cyclin-Dependent Kinases | - | Not specified |
| Oocyte Activation | Xenopus oocytes | 0.6 - 12 mM |
| Induction of Apoptosis | Lymphoma cells | 5 mM |
| Inhibition of Cell Proliferation (IC50) | MCF-7 (human breast adenocarcinoma) | ~27.32 µg/mL (48h) |
| A549 (human lung carcinoma) | ~31.77 µg/mL (48h) | |
| HeLa (human cervical cancer) | ~31.01 µg/mL (48h) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM 6-DMAP Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of 6-DMAP in DMSO.
Materials:
-
6-DMAP powder (MW: 163.18 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of 6-DMAP:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 163.18 g/mol = 0.0016318 g = 1.63 mg
-
-
-
Weighing 6-DMAP:
-
In a sterile microcentrifuge tube, carefully weigh out 1.63 mg of 6-DMAP powder using a calibrated analytical balance.
-
-
Dissolving in DMSO:
-
Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the 6-DMAP powder.
-
Vortex the tube until the 6-DMAP is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Protocol 2: Induction and Analysis of Cell Cycle Arrest in A549 Cells using 6-DMAP
This protocol provides a method for treating A549 cells with 6-DMAP to induce cell cycle arrest and analyzing the results using flow cytometry with propidium iodide (PI) staining.
Materials:
-
A549 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
10 mM 6-DMAP stock solution in DMSO
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells per well in 2 mL of complete culture medium.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
6-DMAP Treatment:
-
Prepare working concentrations of 6-DMAP by diluting the 10 mM stock solution in complete culture medium. For a final concentration of 10 µM in 2 mL of medium, add 2 µL of the 10 mM stock solution.
-
Prepare a vehicle control by adding the same volume of DMSO to the medium (e.g., 2 µL of DMSO in 2 mL of medium).
-
Aspirate the old medium from the wells and replace it with the medium containing the desired concentrations of 6-DMAP or the vehicle control.
-
Incubate the cells for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
After the treatment period, collect both the floating and adherent cells. Aspirate the medium containing floating cells and transfer to a centrifuge tube.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the floating cells in the centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to gate the cell population and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Experimental Workflow for 6-DMAP Stock Solution Preparation and Cell Treatment
Caption: Workflow for preparing 6-DMAP stock solution and treating cells.
Postulated Signaling Pathway of 6-DMAP Inhibition
6-DMAP is known to be a non-selective protein kinase inhibitor. One of its potential targets is the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell cycle progression, proliferation, and survival. Specifically, 6-DMAP may inhibit the activity of kinases downstream of Akt, such as p70S6 Kinase (p70S6K), leading to cell cycle arrest.
Caption: 6-DMAP may inhibit the PI3K/Akt/mTOR pathway by targeting p70S6K.
References
Oocyte Activation Using 6-DMAP and Ionomycin: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oocyte activation is a critical step in initiating embryonic development following fertilization or somatic cell nuclear transfer (SCNT). This process involves a series of complex intracellular events that trigger the oocyte to exit meiotic arrest and begin embryogenesis. Artificial oocyte activation can be induced chemically, and a widely used method involves the sequential treatment with a calcium ionophore, such as ionomycin, and a protein kinase inhibitor, 6-dimethylaminopurine (6-DMAP). This combination effectively mimics the physiological signals of fertilization. Ionomycin induces an increase in intracellular calcium concentration, a key trigger for activation, while 6-DMAP inhibits Maturation Promoting Factor (MPF) activity, allowing the oocyte to progress through the cell cycle. This document provides a detailed, step-by-step guide for oocyte activation using ionomycin and 6-DMAP, supported by quantitative data and visual diagrams of the experimental workflow and underlying signaling pathway.
Introduction
The successful activation of an oocyte is the foundational event for the initiation of life. In natural fertilization, the fusion of sperm and oocyte triggers a cascade of events, most notably a series of intracellular calcium oscillations. These oscillations are responsible for cortical granule exocytosis, resumption of meiosis, and the formation of pronuclei. For various assisted reproductive technologies and research applications, such as cloning by SCNT, it is necessary to artificially replicate this activation process.
The combination of ionomycin and this compound (6-DMAP) has proven to be an effective method for artificial oocyte activation across various species. Ionomycin, a calcium ionophore, facilitates the influx of calcium ions into the oocyte's cytoplasm, mimicking the initial calcium transient seen during fertilization.[1][2] Following this calcium signal, 6-DMAP, a serine/threonine kinase inhibitor, is used to suppress the activity of Maturation Promoting Factor (MPF), a key complex that maintains the oocyte in meiotic arrest.[3] This inhibition allows for the extrusion of the second polar body and the subsequent formation of pronuclei.
Optimizing the concentration, duration, and timing of both ionomycin and 6-DMAP treatments is crucial for achieving high activation rates and supporting subsequent embryonic development.[4][5] This protocol outlines a standardized procedure and provides data on the impact of these parameters.
Signaling Pathway of Oocyte Activation by Ionomycin and 6-DMAP
The process of artificial oocyte activation with ionomycin and 6-DMAP bypasses the initial sperm-egg interaction and directly targets key intracellular signaling events.
Experimental Protocols
This section provides a detailed methodology for the activation of oocytes using ionomycin and 6-DMAP. The protocol is based on findings from studies on various mammalian oocytes, with specific parameters that can be optimized depending on the species.
Materials:
-
Matured Metaphase II (MII) oocytes
-
Handling medium (e.g., HEPES-buffered TCM199 with 20% Fetal Bovine Serum)
-
Ionomycin stock solution (e.g., 1 mM in DMSO)
-
6-DMAP powder
-
Culture medium (e.g., CR1aa or other suitable embryo culture medium)
-
Petri dishes
-
Incubator (38.5°C, 5% CO2 in air)
-
Micropipettes
Preparation of Reagents:
-
Ionomycin Working Solution (e.g., 2.5 µM to 5 µM): Aseptically dilute the ionomycin stock solution in the handling medium to the desired final concentration. It is recommended to prepare this solution fresh for each experiment.
-
6-DMAP Working Solution (e.g., 2 mM): Dissolve 6-DMAP powder in the culture medium to the final concentration. Gently warm and mix until fully dissolved. Filter-sterilize the solution before use.
Step-by-Step Procedure:
-
Oocyte Preparation: Collect mature MII oocytes and wash them three times in the handling medium.
-
Ionomycin Treatment:
-
Place the oocytes in a droplet of the pre-warmed ionomycin working solution.
-
Incubate for 1 to 5 minutes. The optimal duration may vary between species. For instance, a 1-minute exposure to 2.5 µM ionomycin has been shown to be effective for goat oocytes.
-
-
Washing: After ionomycin treatment, immediately and thoroughly wash the oocytes through several droplets of handling medium to remove any residual ionomycin.
-
6-DMAP Treatment:
-
Transfer the washed oocytes into a droplet of the pre-warmed 6-DMAP working solution.
-
Incubate for 2 to 4 hours. Studies on goat oocytes suggest that a 1-hour incubation in 2 mM 6-DMAP, applied between the second and fourth hour after ionomycin treatment, can yield high activation rates. However, longer incubations of 2-4 hours are also commonly used.
-
-
Final Washing: Following the 6-DMAP incubation, wash the oocytes extensively in the culture medium to remove the 6-DMAP.
-
Culture: Place the activated oocytes in a fresh droplet of culture medium and culture them under standard embryo culture conditions.
-
Evaluation: Assess oocyte activation by observing for pronuclear formation approximately 3 to 5 hours post-ionomycin treatment. Subsequent embryonic development, such as cleavage and blastocyst formation, can be monitored over the following days.
Experimental Workflow Diagram
Quantitative Data Summary
The efficiency of oocyte activation and subsequent embryonic development is highly dependent on the specific parameters used. The following tables summarize key quantitative data from studies on goat and rabbit oocytes.
Table 1: Effect of Ionomycin and 6-DMAP Concentration and Duration on Goat Oocyte Activation
| Ionomycin Concentration (µM) | Ionomycin Duration (min) | 6-DMAP Concentration (mM) | 6-DMAP Duration (hr) | Activation Rate (Pronuclear Formation) (%) |
| 0.625 - 20 | 1 | 2 | 6 | 87 - 95 |
| 2.5 | 1 | 2 | 1 (at 2nd, 3rd, or 4th hr post-ionomycin) | > 85 |
| 2.5 | 1 | 2 | 4 | > 85 |
Table 2: Effect of Activation Method on Rabbit Oocyte Development
| Activation Method | Cleavage Rate (%) | Development to Blastocyst (%) |
| Electrical Stimulation | 45.2 | 14.3 |
| Ionomycin (5 µM, 5 min) + 6-DMAP (2 mM, 2 hr) | 92.3 | 41.0 |
Discussion and Troubleshooting
The protocol described provides a robust framework for the artificial activation of oocytes. However, it is important to note that the optimal conditions can be species-specific. For instance, while a 1-minute exposure to ionomycin is effective in goats, other species may require different exposure times. Similarly, the duration of 6-DMAP treatment can impact developmental outcomes, with prolonged exposure potentially being detrimental.
Common issues and troubleshooting:
-
Low Activation Rates:
-
Verify the concentration and activity of ionomycin and 6-DMAP.
-
Optimize the duration of ionomycin and 6-DMAP treatments for the specific species being used.
-
Ensure oocytes are at the correct maturation stage (MII).
-
-
Poor Embryonic Development:
-
Reduce the duration of 6-DMAP exposure, as extended treatment can be harmful.
-
Ensure thorough washing between steps to remove residual chemicals.
-
Optimize embryo culture conditions.
-
Conclusion
The use of ionomycin and 6-DMAP provides a reliable and efficient method for the artificial activation of oocytes. By carefully controlling the concentration, duration, and timing of these chemical treatments, researchers can achieve high rates of activation and support the subsequent development of embryos for various applications in research and biotechnology. The protocols and data presented here serve as a comprehensive guide for implementing this technique in the laboratory.
References
- 1. Oocyte activation deficiency and assisted oocyte activation: mechanisms, obstacles and prospects for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of duration, concentration, and timing of ionomycin and this compound (6-DMAP) treatment on activation of goat oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of 6-DMAP for Parthenogenetic Activation of Porcine Oocytes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 6-dimethylaminopurine (6-DMAP) for the parthenogenetic activation of porcine oocytes. It includes detailed protocols, a summary of quantitative data from various studies, and a visualization of the key signaling pathways involved. This information is intended to serve as a valuable resource for researchers in reproductive biology, developmental biology, and for professionals involved in the development of related drugs and technologies.
Introduction
Parthenogenetic activation is the process of inducing embryonic development from an unfertilized oocyte. In porcine species, this technique is a crucial tool for various research applications, including the study of early embryonic development, the production of genetically identical animals for biomedical research, and the generation of embryonic stem cells. 6-DMAP, a potent inhibitor of protein kinases, is a widely used chemical agent for inducing parthenogenetic activation in porcine oocytes, often in combination with an initial calcium--triggering stimulus such as electrical pulses or ionomycin.
6-DMAP's primary mechanism of action is the inhibition of Maturation Promoting Factor (MPF), a key complex that maintains the oocyte in meiotic arrest at the metaphase II (MII) stage.[1][2] By inhibiting MPF and other serine/threonine kinases, 6-DMAP mimics the natural decline in MPF activity that occurs following fertilization, thereby allowing the oocyte to exit meiosis, form a pronucleus, and initiate embryonic development.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative outcomes of various studies utilizing 6-DMAP for the parthenogenetic activation of porcine oocytes. These tables are designed for easy comparison of different treatment protocols and their effects on developmental rates.
Table 1: Effect of 6-DMAP Concentration and Incubation Time on Parthenogenetic Development of Electrically Activated Porcine Oocytes
| 6-DMAP Concentration | Incubation Time (hours) | Activation Rate (%) | Cleavage Rate (%) | Blastocyst Rate (%) | Reference |
| 2 mM | 3 | Not Reported | Not Reported | Increased compared to no treatment | [1] |
| 5 mM | 3 | Not Reported | Not Reported | Increased compared to no treatment | |
| 2 mM | 5 | Not Reported | Not Reported | No significant increase | |
| 5 mM | 5 | Not Reported | Not Reported | No significant increase |
Table 2: Comparison of Different Activation Protocols Involving 6-DMAP
| Activation Protocol | Pronuclear Formation Rate (%) | Cleavage Rate (%) | Blastocyst Rate (%) | Reference |
| Electric Pulse + 6-DMAP | Higher than control | Not Reported | Higher than electric pulse alone | |
| Ionomycin + 6-DMAP | Higher than control | Not Reported | Lower than Electric Pulse + 6-DMAP | |
| Electric Pulse + 6-DMAP + Cytochalasin B | Not Reported | Not Reported | 47% (highest rate) | |
| Thimerosal/DTT + 6-DMAP + Demecolcine | Not Reported | 73.9 ± 3.1% | 36.1 ± 3.5% | |
| Electric Pulse + 6-DMAP + Demecolcine | Not Reported | Not Reported | 23.3 ± 3.0% |
Table 3: Effect of 6-DMAP in Combination with Ionomycin and Varying Calcium Concentrations in the Fusion Medium
| Fusion Medium CaCl₂ | Activation Treatment | Cleavage Rate (%) | Blastocyst Rate (%) | Reference |
| 0.1 mM | Electric Pulse (E) | Not Reported | 12.5% | |
| 0.1 mM | E + Ionomycin (I) + 6-DMAP (D) | Not Reported | 26.7% | |
| 0.1 mM | E + D | Not Reported | 22.5% | |
| 1.0 mM | E | Not Reported | 19.8% | |
| 1.0 mM | E + I + D | Not Reported | 28.3% | |
| 1.0 mM | E + D | Not Reported | 35.6% |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the parthenogenetic activation of porcine oocytes using 6-DMAP.
Protocol 1: In Vitro Maturation (IVM) of Porcine Oocytes
This protocol is a prerequisite for obtaining mature oocytes ready for activation.
Materials:
-
Porcine ovaries collected from a local abattoir
-
Physiological saline (0.9% NaCl) with antibiotics (100 IU/mL Penicillin G, 100 µg/mL Streptomycin)
-
Hepes-buffered Tissue Culture Medium 199 (TCM-199)
-
Bovine Serum Albumin (BSA)
-
IVM medium: TCM-199 supplemented with 10% (v/v) porcine follicular fluid, 10 IU/mL PMSG, 10 IU/mL hCG, and 0.1 mg/mL cysteine.
-
Hormone-free IVM medium
Procedure:
-
Collect porcine ovaries and transport them to the laboratory in physiological saline at 37°C within 2 hours of slaughter.
-
Aspirate cumulus-oocyte complexes (COCs) from ovarian follicles (3-6 mm in diameter) using an 18-gauge needle attached to a 10 mL syringe.
-
Wash the collected COCs three times in Hepes-buffered TCM-199 supplemented with 0.3% BSA.
-
Transfer selected COCs into 500 µL of IVM medium in a 4-well dish.
-
Incubate the COCs for 20-22 hours in a humidified atmosphere of 5% CO₂ in air at 39°C.
-
After the initial maturation period, transfer the COCs to a hormone-free IVM medium and incubate for an additional 21-22 hours under the same conditions.
Protocol 2: Parthenogenetic Activation using Electrical Pulses and 6-DMAP
This is a commonly used and effective method for porcine oocyte activation.
Materials:
-
Mature oocytes from Protocol 1
-
0.1% Hyaluronidase solution
-
Activation medium: 0.28 M D-mannitol, 0.1 mM MgSO₄, 0.05 mM CaCl₂, and 0.01% BSA.
-
Electroporation device with a chamber containing two parallel electrodes.
-
6-DMAP stock solution (e.g., 100 mM in DMSO)
-
Embryo culture medium (e.g., Porcine Zygote Medium 3 - PZM-3)
Procedure:
-
Remove cumulus cells from the in vitro matured oocytes by treating with 0.1% hyaluronidase and gentle pipetting.
-
Wash the denuded oocytes several times in the activation medium.
-
Place the oocytes in the electroporation chamber filled with activation medium.
-
Apply two DC pulses of 1.2-1.5 kV/cm for 30-60 µs, with a 1-second interval between pulses.
-
Immediately after the electrical pulses, wash the oocytes and transfer them to the embryo culture medium supplemented with 2 mM 6-DMAP.
-
Incubate the oocytes in the 6-DMAP-containing medium for 3-4 hours in a humidified atmosphere of 5% CO₂ in air at 38.5°C.
-
After incubation, thoroughly wash the oocytes in fresh embryo culture medium to remove the 6-DMAP.
-
Culture the activated oocytes in the embryo culture medium and observe for cleavage and blastocyst formation over the next 6-7 days.
Protocol 3: Parthenogenetic Activation using Ionomycin and 6-DMAP
This protocol uses a chemical agent to induce the initial calcium rise.
Materials:
-
Mature oocytes from Protocol 1
-
0.1% Hyaluronidase solution
-
Washing medium (e.g., TL-HEPES)
-
Ionomycin stock solution (e.g., 10 mM in DMSO)
-
6-DMAP stock solution (e.g., 100 mM in DMSO)
-
Embryo culture medium (e.g., PZM-3)
Procedure:
-
Denude the in vitro matured oocytes as described in Protocol 2, step 1.
-
Wash the oocytes in the washing medium.
-
Expose the oocytes to the washing medium supplemented with 10 µM ionomycin for 5 minutes.
-
After ionomycin treatment, wash the oocytes thoroughly to remove the ionomycin.
-
Transfer the oocytes to the embryo culture medium supplemented with 2 mM 6-DMAP.
-
Incubate for 3-4 hours in a humidified atmosphere of 5% CO₂ in air at 38.5°C.
-
Wash the oocytes to remove 6-DMAP and culture them in fresh embryo culture medium, observing for development.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this document.
Caption: Experimental workflow for porcine oocyte parthenogenetic activation.
Caption: 6-DMAP signaling pathway in oocyte activation.
Conclusion
6-DMAP is a highly effective and widely utilized chemical for the parthenogenetic activation of porcine oocytes. Optimal results are typically achieved when 6-DMAP is used as a subsequent treatment following an initial calcium-triggering stimulus, such as electrical pulses or ionomycin. The concentration of 6-DMAP and the duration of incubation are critical parameters that need to be optimized for successful outcomes. The protocols and data presented in this document provide a solid foundation for researchers and professionals to effectively apply this technique in their work. Further research may focus on refining these protocols to enhance developmental rates and the quality of the resulting parthenogenetic embryos.
References
Application Notes and Protocols for Cell Synchronization in Bovine Embryos Using 6-Dimethylaminopurine
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Synchronization of cell division in early-stage embryos is a critical technique in various fields of reproductive biology and biotechnology, including nuclear transfer, gene editing, and developmental studies. Asynchronous cell cycles among blastomeres can lead to developmental abnormalities and reduced efficiency of these advanced reproductive technologies. 6-Dimethylaminopurine (6-DMAP) is a potent, reversible inhibitor of protein kinases, which has been effectively utilized to arrest and synchronize the cell cycle in bovine embryos. This document provides detailed protocols and data on the application of 6-DMAP for the synchronization of 8-cell bovine embryos.
Mechanism of Action
This compound primarily functions as a serine/threonine protein kinase inhibitor. Its main target in the context of cell cycle control is the Maturation Promoting Factor (MPF), a key regulator of the G2/M transition. MPF is a complex of Cyclin B and Cyclin-dependent kinase 1 (Cdk1). 6-DMAP inhibits the kinase activity of Cdk1, thereby preventing the phosphorylation of downstream targets essential for mitotic entry, such as histone H1, lamins, and microtubule-associated proteins. This inhibition leads to a reversible arrest of the cell cycle in the G2 phase.[1]
Furthermore, 6-DMAP has been shown to inhibit other kinases, including the 70 kDa S6 kinase (p70S6K), a downstream effector of the mTOR signaling pathway.[2] The mTOR/p70S6K pathway is crucial for cell growth, proliferation, and protein synthesis. By inhibiting p70S6K, 6-DMAP can impact these fundamental cellular processes, which may contribute to some of the observed side effects on embryo development.
Effects on Bovine Embryo Development
Treatment of 8-cell bovine embryos with 6-DMAP effectively induces a reversible cell cycle arrest. Upon removal of 6-DMAP, the blastomeres re-enter the cell cycle in a synchronized manner. However, the use of 6-DMAP is not without consequences for embryonic development. Studies have reported a reduction in the proportion of embryos that develop to the blastocyst stage and a decrease in the total number of cells in the resulting blastocysts. These effects are dose-dependent, with higher concentrations and longer exposure times leading to more pronounced detrimental effects. The potential for chromosomal abnormalities has also been raised as a concern with the use of broad-spectrum kinase inhibitors like 6-DMAP. Therefore, it is crucial to carefully optimize the concentration and duration of 6-DMAP treatment to achieve effective synchronization while minimizing adverse effects on embryo viability.
Quantitative Data Summary
The following tables summarize the quantitative effects of 6-DMAP on the in vitro development of bovine embryos.
| Treatment Group | Concentration (mM) | Duration (hours) | Cleavage Rate (%) | Blastocyst Rate (% of cleaved) | Reference |
| Control | 0 | 12 | 85.7 | 35.5 | [3] |
| 6-DMAP | 1 | 12 | 80.0 | 25.0 | [3] |
| 6-DMAP | 2 | 12 | 60.0 | 15.0 | [3] |
| 6-DMAP | 3 | 12 | 0 | N/A | |
| 6-DMAP | 4 | 12 | 0 | N/A | |
| 6-DMAP | 5 | 12 | 0 | N/A |
Table 1: Effect of 6-DMAP Concentration on Cleavage and Blastocyst Rates of 8-cell Bovine Embryos.
| Treatment Group | Concentration (mM) | Duration (hours) | Total Cell Number (Mean ± SD) | Inner Cell Mass (ICM) Number (Mean ± SD) | Trophectoderm (TE) Number (Mean ± SD) | Reference |
| Control | 0 | 12 | 105.4 ± 25.1 | Not Reported | Not Reported | |
| 6-DMAP | 1 | 12 | 85.2 ± 20.3 | Not Reported | Not Reported | |
| 6-DMAP | 2 | 12 | 70.1 ± 15.8 | Not Reported | Not Reported | |
| Control | 0 | - | 127.7 ± 4.9 | Not Reported | Not Reported | |
| Control | 0 | - | 143.1 ± 4.9 | Not Reported | Not Reported |
Table 2: Effect of 6-DMAP on Blastocyst Cell Number. (Note: Data on ICM and TE numbers for 6-DMAP treated embryos is limited in the reviewed literature).
Experimental Protocols
This section provides a detailed methodology for the in vitro production of bovine embryos, followed by the protocol for cell cycle synchronization using 6-DMAP.
Protocol 1: In Vitro Production (IVP) of Bovine Embryos
1. Oocyte Retrieval and In Vitro Maturation (IVM)
-
Oocyte Collection: Aspirate cumulus-oocyte complexes (COCs) from 2-8 mm antral follicles of bovine ovaries obtained from an abattoir using an 18-gauge needle.
-
Washing: Wash the collected COCs three times in oocyte collection medium (TCM-199 with Earle's salts, supplemented with 2% (v/v) newborn calf serum, 22 µg/mL sodium pyruvate, and 50 µg/mL gentamicin).
-
Maturation: Place groups of 10-15 COCs in 50 µL droplets of oocyte maturation medium under mineral oil.
-
Maturation Medium (TCM-199 based):
-
TCM-199 with Earle's salts
-
10% (v/v) Fetal Bovine Serum (FBS)
-
2 µg/mL Estradiol-17β
-
20 µg/mL Follicle-Stimulating Hormone (FSH)
-
22 µg/mL Sodium Pyruvate
-
50 µg/mL Gentamicin Sulfate
-
1 mM Glutamine
-
-
-
Incubation: Culture the COCs for 22-24 hours at 38.5°C in a humidified atmosphere of 5% CO₂ in air.
2. In Vitro Fertilization (IVF)
-
Sperm Preparation: Thaw one straw of frozen bovine semen in a 37°C water bath for 30 seconds. Layer the thawed semen under 2 mL of sperm TALP medium in a 15 mL conical tube and incubate for 1 hour at 38.5°C in 5% CO₂ for swim-up. Collect the top 1 mL of motile sperm.
-
Fertilization: Wash the matured COCs twice in fertilization medium (Fert-TALP). Place 10-15 COCs into 50 µL droplets of fertilization medium under mineral oil. Add the prepared sperm suspension to each droplet to a final concentration of 1 x 10⁶ sperm/mL.
-
Incubation: Co-incubate the oocytes and sperm for 18-24 hours at 38.5°C in a humidified atmosphere of 5% CO₂ in air.
3. In Vitro Culture (IVC)
-
Denuding: After fertilization, remove the cumulus cells from the presumptive zygotes by gentle pipetting.
-
Culture: Wash the denuded zygotes three times in culture medium (Synthetic Oviduct Fluid - SOF). Place groups of 20-30 zygotes in 30 µL droplets of SOF medium under mineral oil.
-
Synthetic Oviduct Fluid (SOF) Medium Composition:
-
Refer to established formulations (e.g., Tervit et al., 1972, with modifications). A common formulation includes:
-
NaCl, KCl, KH₂PO₄, MgCl₂·6H₂O, NaHCO₃, Calcium Lactate·5H₂O, Sodium Pyruvate, L-Glutamine, Gentamicin, Essential and Non-essential amino acids, and Bovine Serum Albumin (BSA).
-
-
-
Incubation: Culture the embryos at 38.5°C in a humidified atmosphere of 5% CO₂, 5% O₂, and 90% N₂. Culture until the 8-cell stage (approximately 72 hours post-insemination).
Protocol 2: Synchronization of 8-Cell Bovine Embryos with 6-DMAP
-
Embryo Selection: At approximately 72 hours post-insemination, select embryos that have reached the 8-cell stage.
-
6-DMAP Treatment:
-
Prepare a stock solution of 6-DMAP in a suitable solvent (e.g., DMSO) and dilute it in pre-warmed and equilibrated SOF culture medium to a final concentration of 2 mM.
-
Wash the selected 8-cell embryos twice in fresh SOF medium.
-
Transfer the embryos into 30 µL droplets of the 2 mM 6-DMAP-containing SOF medium under mineral oil.
-
-
Incubation: Incubate the embryos in the 6-DMAP medium for 12 hours at 38.5°C in a humidified atmosphere of 5% CO₂, 5% O₂, and 90% N₂. This will arrest the blastomeres in the G2 phase of the cell cycle.
-
Removal of 6-DMAP and Release from Arrest:
-
After the 12-hour incubation, wash the embryos thoroughly (at least five times) in fresh, pre-warmed SOF medium to completely remove the 6-DMAP.
-
Place the washed embryos back into 30 µL droplets of standard SOF medium under mineral oil.
-
-
Post-Synchronization Culture: Continue to culture the synchronized embryos under standard IVC conditions (38.5°C, 5% CO₂, 5% O₂, 90% N₂) to the desired developmental stage (e.g., blastocyst). The blastomeres are expected to re-enter the cell cycle and divide synchronously within 4-5 hours after removal from 6-DMAP.
Visualizations
Experimental Workflow
Caption: Workflow for synchronization of bovine embryos using 6-DMAP.
Signaling Pathway of 6-DMAP Action
Caption: 6-DMAP inhibits MPF and p70S6K, leading to G2 arrest.
References
- 1. Role of Cyclin-Dependent Kinase 1 in Translational Regulation in the M-Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted disruption of p70s6k defines its role in protein synthesis and rapamycin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptome profiling of bovine inner cell mass and trophectoderm derived from in vivo generated blastocysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Histone H1 Kinase Assay in 6-DMAP Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Dimethylaminopurine (6-DMAP) is a purine analog known to function as a broad-spectrum serine/threonine kinase inhibitor.[1] Its primary effect on the cell cycle is the disruption of signal transduction pathways in the G1 phase, leading to an inhibition of DNA synthesis and subsequent cell cycle arrest.[1][2] Histone H1, a linker histone involved in chromatin compaction, is a major substrate of cyclin-dependent kinases (CDKs), particularly CDK1 (also known as cdc2), and its phosphorylation is a hallmark of mitotic entry. Therefore, a Histone H1 kinase assay serves as a robust indicator of M-phase CDK activity. This application note provides a detailed protocol for performing a Histone H1 kinase assay in cells treated with 6-DMAP to assess the compound's impact on cell cycle progression. The protocol is designed for researchers in cell biology and drug development investigating compounds that target cell cycle kinases.
Principle of the Assay
The Histone H1 kinase assay is a radiometric method that measures the activity of CDKs capable of phosphorylating Histone H1. Cell lysates from control and 6-DMAP treated cells are prepared to isolate total cellular kinases. The assay mixture contains Histone H1 as a substrate and radiolabeled ATP ([γ-³²P]ATP). The incorporation of the radiolabeled phosphate group into Histone H1 is proportional to the kinase activity in the cell lysate. The phosphorylated Histone H1 is then separated by SDS-PAGE, and the radioactivity is quantified. A reduction in Histone H1 phosphorylation in 6-DMAP treated cells compared to control cells indicates an inhibition of M-phase CDK activity, likely due to a cell cycle block at an earlier stage.
Data Presentation
The following tables summarize expected quantitative data from a Histone H1 kinase assay in cells treated with varying concentrations of 6-DMAP. The data is hypothetical but based on the known effects of 6-DMAP on cell cycle progression.
Table 1: Effect of 6-DMAP on Cell Cycle Distribution
| 6-DMAP Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 45 | 30 | 25 |
| 50 | 60 | 20 | 20 |
| 100 | 75 | 15 | 10 |
| 200 | 85 | 10 | 5 |
Table 2: Histone H1 Kinase Activity in 6-DMAP Treated Cells
| 6-DMAP Concentration (µM) | Histone H1 Kinase Activity (Relative Units) | % Inhibition |
| 0 (Control) | 100 | 0 |
| 50 | 65 | 35 |
| 100 | 30 | 70 |
| 200 | 15 | 85 |
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
This compound (6-DMAP)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease and phosphatase inhibitors)
-
Protein A/G agarose beads
-
Anti-CDK1 antibody
-
Kinase assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Histone H1 (from calf thymus)
-
[γ-³²P]ATP
-
ATP solution (10 mM)
-
SDS-PAGE gels and running buffer
-
Coomassie Brilliant Blue stain
-
Phosphor screen and imager
Experimental Workflow
Step-by-Step Protocol
1. Cell Culture and 6-DMAP Treatment:
-
Seed the cells of interest in appropriate culture dishes and allow them to adhere overnight.
-
Prepare a stock solution of 6-DMAP in a suitable solvent (e.g., DMSO).
-
Treat the cells with a range of 6-DMAP concentrations (e.g., 0, 50, 100, 200 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO) corresponding to the highest concentration of 6-DMAP used.
2. Preparation of Cell Lysates:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each dish and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (total cell lysate) and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
3. Immunoprecipitation of CDK1:
-
To a fresh microcentrifuge tube, add an equal amount of protein (e.g., 200-500 µg) from each cell lysate.
-
Add an appropriate amount of anti-CDK1 antibody to each tube and incubate with gentle rotation for 2-4 hours at 4°C.
-
Add Protein A/G agarose beads to each tube and continue to incubate with gentle rotation for another 1-2 hours at 4°C.
-
Collect the immunoprecipitated complexes by centrifuging at a low speed (e.g., 1,000 x g) for 1 minute at 4°C.
-
Carefully remove the supernatant and wash the beads three times with ice-cold lysis buffer, followed by two washes with kinase assay buffer.
4. Histone H1 Kinase Assay:
-
After the final wash, resuspend the beads in 30 µL of kinase assay buffer.
-
Prepare a master mix containing:
-
5 µL of 10x Kinase Assay Buffer
-
10 µL of Histone H1 (1 mg/mL)
-
5 µL of 100 µM ATP
-
1 µL of [γ-³²P]ATP (10 µCi/µL)
-
29 µL of sterile deionized water
-
-
Add 50 µL of the master mix to each immunoprecipitated sample.
-
Incubate the reaction tubes at 30°C for 30 minutes with occasional mixing.
-
Stop the reaction by adding 20 µL of 4x SDS-PAGE loading buffer and boiling the samples for 5 minutes.
5. SDS-PAGE and Autoradiography:
-
Centrifuge the samples to pellet the agarose beads and load the supernatant onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue to visualize the total Histone H1 protein bands, ensuring equal loading.
-
Destain the gel and dry it.
-
Expose the dried gel to a phosphor screen overnight or for an appropriate duration.
-
Scan the phosphor screen using a phosphor imager and quantify the radioactivity in the Histone H1 bands.
Signaling Pathway
Discussion
The results of the Histone H1 kinase assay in 6-DMAP treated cells are expected to show a dose-dependent decrease in kinase activity. This is primarily due to the inhibitory effect of 6-DMAP on upstream kinases that regulate the G1 to S phase transition, such as CDK4/6 and CDK2. By inhibiting these early cell cycle kinases, 6-DMAP prevents cells from progressing to the G2 and M phases, where CDK1/Cyclin B (the primary Histone H1 kinase) is active. While 6-DMAP may also directly inhibit CDK1 to some extent due to its nature as a broad-spectrum kinase inhibitor, its most pronounced effect in a cellular context is the G1 arrest.
It is important to note that a study in mouse oocytes showed that 6-DMAP treatment did not directly inactivate existing Histone H1 kinase in metaphase II-arrested oocytes, but did inhibit overall protein phosphorylation upon oocyte activation. This suggests that the effect of 6-DMAP on CDK1 activity in actively cycling somatic cells is likely a consequence of preventing the accumulation of active CDK1/Cyclin B complexes rather than direct inhibition of pre-existing active complexes.
This application note provides a framework for assessing the impact of 6-DMAP on cell cycle progression through the measurement of Histone H1 kinase activity. The provided protocol can be adapted for other cell lines and potential kinase inhibitors, making it a valuable tool for cell cycle research and anti-cancer drug discovery.
References
Application Notes: Western Blot Analysis of Protein Phosphorylation Following 6-DMAP Treatment
References
- 1. 6DMAP inhibition of early cell cycle events and induction of mitotic abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.sckcen.be [researchportal.sckcen.be]
- 3. journals.biologists.com [journals.biologists.com]
- 4. This compound (6-DMAP), a reversible inhibitor of the transition to metaphase during the first meiotic cell division of the mouse oocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of protein kinases by this compound accelerates the transition to interphase in activated mouse oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Dimethylaminopurine (6-DMAP) Treatment in Sperm Chromatin Remodeling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sperm chromatin remodeling is a critical series of events following fertilization, where the highly condensed and transcriptionally inert sperm nucleus undergoes decondensation and reorganization to form the male pronucleus. This process involves the replacement of sperm-specific protamines with oocyte-derived histones, a prerequisite for the initiation of embryonic development. 6-Dimethylaminopurine (6-DMAP) is a potent, non-specific inhibitor of protein kinases that has been widely used as a tool to study the molecular mechanisms governing oocyte activation and sperm chromatin remodeling. By inhibiting key phosphorylation events, 6-DMAP can uncouple different aspects of post-fertilization development, providing valuable insights into the regulatory pathways involved. These application notes provide detailed protocols and supporting data for the use of 6-DMAP in studying sperm chromatin remodeling.
Mechanism of Action
6-DMAP acts as a competitive inhibitor of ATP binding to a variety of protein kinases. In the context of oocyte activation and sperm chromatin remodeling, 6-DMAP does not independently inactivate the Maturation Promoting Factor (MPF), a key regulator of meiosis. Instead, its effects are observed following oocyte activation, where it inhibits the phosphorylation of several proteins, including a notable 35 kDa complex.[1][2] This inhibition accelerates the transition from M-phase to interphase, leading to premature nuclear envelope formation and impacting the normal sequence of sperm chromatin decondensation and the crucial exchange of protamines for histones.[1][2] The use of 6-DMAP has revealed that specific phosphorylation events are essential for the orderly disassembly of the sperm nucleus and the subsequent formation of a functional male pronucleus.
Applications in Research
-
Investigating the Role of Protein Phosphorylation: 6-DMAP can be used to dissect the importance of protein phosphorylation in the various stages of sperm chromatin remodeling, including decondensation, protamine removal, and histone deposition.
-
Artificial Oocyte Activation: In assisted reproductive technologies (ART) and somatic cell nuclear transfer (SCNT), 6-DMAP is often used in combination with a calcium ionophore (e.g., ionomycin) to artificially activate oocytes.[3] Studying the effects of 6-DMAP in these systems can help optimize activation protocols and improve developmental outcomes.
-
Drug Development: As a tool to modulate a fundamental biological process, 6-DMAP can be used in screening assays to identify novel compounds that may influence fertility by targeting sperm chromatin remodeling pathways.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the use of 6-DMAP for studying sperm chromatin remodeling and oocyte activation.
Table 1: 6-DMAP Treatment Conditions and Observed Effects on Sperm Chromatin Remodeling
| Species | 6-DMAP Concentration | Treatment Duration | Key Observations on Sperm Chromatin | Reference |
| Mouse | 1.2 mM - 2.5 mM | 1 - 3 hours | Impaired exchange of protamines for histones; accelerated but abnormal sperm chromatin decondensation and recondensation; premature nuclear envelope formation. | |
| Porcine | 2 mM - 5 mM | 3 - 5 hours | In the context of parthenogenetic activation, 6-DMAP treatment following electrical activation influenced pronuclear formation. Longer incubation times (5h) did not improve blastocyst formation compared to shorter times (3h). | |
| Sea Urchin | 1 mM | 10 - 25 minutes | Inhibited the swelling and decondensation of the male pronucleus, although phosphorylation of sperm-specific histones still occurred. | |
| Sheep | Not specified | Not specified | Used in combination with ionomycin for oocyte activation in SCNT, leading to blastocyst development. High rates of chromosomal abnormalities were observed in parthenotes. | |
| Canine | 1.9 mM | 2 - 4 hours | Used with ionomycin for oocyte activation. Shorter duration (2h) was found to be potentially more effective for in vivo development of parthenogenetic zygotes. |
Table 2: Methods for Assessing Sperm Chromatin Remodeling
| Assay | Principle | Information Provided |
| Aniline Blue Staining | Aniline blue stains lysine-rich histones, which are abundant in immature sperm, but does not stain arginine-rich protamines in mature sperm. | Differentiates between mature (unstained) and immature (blue-stained) sperm based on nucleoprotein content, indicating the extent of histone replacement. |
| Chromomycin A3 (CMA3) Staining | CMA3 is a fluorescent dye that competes with protamines for binding to the minor groove of DNA. Higher fluorescence indicates protamine deficiency. | Assesses the degree of protamination in the sperm head. |
| Sperm Chromatin Structure Assay (SCSA) | Measures the susceptibility of sperm DNA to acid-induced denaturation in situ using acridine orange staining and flow cytometry. Denatured DNA fluoresces red, while intact DNA fluoresces green. | Quantifies the percentage of sperm with fragmented DNA (DNA Fragmentation Index - DFI). |
| Transmission Electron Microscopy (TEM) | Provides high-resolution images of the ultrastructure of the sperm nucleus. | Allows for detailed morphological assessment of chromatin decondensation, nuclear envelope formation, and the presence of protamine and histone fibrils. |
Experimental Protocols
Protocol 1: In Vitro Treatment of Sperm within Oocytes with 6-DMAP to Study Chromatin Remodeling (Adapted from oocyte activation protocols)
This protocol is designed for researchers studying the effects of 6-DMAP on sperm chromatin remodeling in the context of fertilization or intracytoplasmic sperm injection (ICSI).
Materials:
-
MII oocytes
-
Capacitated spermatozoa
-
Fertilization or ICSI medium
-
This compound (6-DMAP) stock solution (e.g., 100 mM in DMSO, store at -20°C)
-
Culture medium (e.g., M16, KSOM)
-
Incubator (37°C, 5% CO2)
-
Inverted microscope
-
Micromanipulation setup (for ICSI)
-
Fixatives and stains for chromatin analysis (e.g., Hoechst 33342, antibodies against protamines and histones)
Procedure:
-
Fertilization/ICSI: Perform standard in vitro fertilization (IVF) or ICSI to introduce sperm into the MII oocytes.
-
Preparation of 6-DMAP Medium: Prepare the final concentration of 6-DMAP (e.g., 2 mM) in the desired culture medium. Pre-warm the medium to 37°C.
-
6-DMAP Treatment: At a designated time post-insemination/injection (e.g., 1-2 hours), transfer the zygotes to the pre-warmed culture medium containing 6-DMAP.
-
Incubation: Incubate the zygotes in the 6-DMAP-containing medium for the desired duration (e.g., 3-5 hours). A control group of zygotes should be cultured in a medium without 6-DMAP.
-
Wash: After the incubation period, wash the zygotes thoroughly in a fresh, 6-DMAP-free culture medium.
-
Further Culture and Analysis: Culture the zygotes for further observation of pronuclear formation and embryonic development. At specific time points, fix the zygotes for chromatin analysis using appropriate staining methods (e.g., immunofluorescence for protamine and histone localization, DAPI/Hoechst for nuclear morphology).
Protocol 2: Suggested Protocol for In Vitro Treatment of Isolated Sperm with 6-DMAP
This is a suggested starting point for researchers wishing to investigate the direct effects of 6-DMAP on isolated sperm. Optimization of concentrations and incubation times will be necessary.
Materials:
-
Purified, motile sperm population
-
Sperm washing/incubation medium (e.g., modified Tyrode's medium)
-
6-DMAP stock solution
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Reagents for inducing chromatin decondensation in vitro (e.g., DTT, heparin, or oocyte extract)
-
Fixatives and stains for chromatin analysis
Procedure:
-
Sperm Preparation: Prepare a clean population of motile sperm using a method such as swim-up or density gradient centrifugation.
-
Pre-incubation: Resuspend the sperm in the incubation medium at a suitable concentration (e.g., 1-10 x 10^6 sperm/mL).
-
6-DMAP Treatment: Add 6-DMAP to the sperm suspension to achieve the desired final concentration (e.g., 1-5 mM). A control group without 6-DMAP should be included.
-
Incubation: Incubate the sperm suspension for a defined period (e.g., 30 minutes to 2 hours) at 37°C.
-
Induction of Decondensation: After incubation, wash the sperm to remove the 6-DMAP. Then, treat the sperm with a decondensing agent (e.g., DTT and a detergent, or a cell-free oocyte extract) to initiate chromatin remodeling in vitro.
-
Analysis: At various time points during the decondensation process, take aliquots of the sperm suspension, fix them, and analyze the chromatin state using methods such as Aniline Blue staining, CMA3 staining, or immunofluorescence for protamines and histones.
Visualizations
Caption: Signaling pathway of 6-DMAP's effect on sperm chromatin remodeling.
Caption: Experimental workflow for studying 6-DMAP's effect.
References
Application Notes and Protocols for In Vitro Culture of Embryos Treated with 6-DMAP
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Dimethylaminopurine (6-DMAP) is a potent inhibitor of protein kinases, widely utilized in reproductive biology to artificially activate oocytes and support the in vitro development of embryos.[1][2][3] Its primary mechanism of action involves the inhibition of Maturation Promoting Factor (MPF) activity, a key regulator of the cell cycle, thereby mimicking the events of fertilization.[1] This allows for the production of parthenogenetic embryos for research purposes and is a critical component in protocols for somatic cell nuclear transfer (SCNT), or cloning. These application notes provide detailed protocols and supporting data for the use of 6-DMAP in the in vitro culture of embryos across various mammalian species.
Mechanism of Action: Inhibition of MPF Activity
6-DMAP acts as a serine/threonine kinase inhibitor. In the context of oocyte activation, its principal target is the cyclin-dependent kinase 1 (CDK1), the catalytic subunit of MPF. High MPF activity maintains the oocyte in a state of meiotic arrest at Metaphase II. Following fertilization, a transient increase in intracellular calcium leads to the degradation of cyclin B, the regulatory subunit of MPF, causing a drop in MPF activity and resumption of the cell cycle.
6-DMAP circumvents the need for a calcium spike to inactivate MPF. By directly inhibiting CDK1, 6-DMAP rapidly reduces MPF activity, leading to the exit from M-phase, pronuclear formation, and the initiation of embryonic development.[1] This effect is often enhanced when combined with an initial calcium-inducing agent like ionomycin or strontium chloride.
Data Presentation: Efficacy of 6-DMAP Treatment on Embryo Development
The following tables summarize the quantitative outcomes of 6-DMAP treatment in combination with various activating agents across different species.
Table 1: Parthenogenetic Activation of Bovine Oocytes
| Activating Agent(s) | 6-DMAP Concentration & Duration | Cleavage Rate (%) | Blastocyst Rate (%) | Reference |
| Ionomycin | 2.0 mM for 3-5 h | Not Reported | 45.0 - 50.0 | |
| Strontium + Ionomycin | 2.0 mM for 3-5 h | High | 18.3 | |
| Ionomycin | Not Specified | ~80 | 20.0 - 30.0 |
Table 2: Parthenogenetic Activation of Porcine Oocytes
| Activating Agent(s) | 6-DMAP Concentration & Duration | Cleavage Rate (%) | Blastocyst Rate (%) | Reference |
| Electrical Pulses | 2.0 mM for 3 h | Not Reported | Increased vs. control | |
| Electrical Pulses + Cytochalasin B | 2.0 mM for 3 h | Not Reported | 47.0 | |
| Electrical Pulses | 2.0 mM for 2 h | No significant difference | 19.9 | |
| Electrical Pulses + Ionomycin | 2.0 mM for 2 h | Not Reported | 35.6 |
Table 3: Development of Ovine Parthenogenetic and Cloned Embryos
| Embryo Type | Activating Agent(s) | 6-DMAP Concentration & Duration | Cleavage Rate (%) | Blastocyst Rate (%) | Reference |
| Parthenogenetic | Ionomycin | 2.0 mM for 3 h | >80 | 58.0 | |
| Parthenogenetic | Ethanol | 2.0 mM for 3 h | >80 | 19.0 | |
| Cloned (SCNT) | Ionomycin | 2.0 mM for 3 h | Not Reported | 83.0 |
Table 4: Development of Canine Parthenogenetic and Cloned Embryos
| Embryo Type | Activating Agent(s) | 6-DMAP Concentration & Duration | Implantation Rate (%) | Pregnancy Rate (%) | Reference |
| Parthenogenetic | Calcium Ionophore | 1.9 mM for 2 h | 34.0 | Not Reported | |
| Parthenogenetic | Calcium Ionophore | 1.9 mM for 4 h | 6.5 | Not Reported | |
| Cloned (SCNT) | Calcium Ionophore | 1.9 mM for 2 h | 4.94 | 41.6 | |
| Cloned (SCNT) | Calcium Ionophore | 1.9 mM for 4 h | 3.19 | 33.3 |
Table 5: Parthenogenetic Activation of Mouse Oocytes
| Activating Agent(s) | 6-DMAP Concentration & Duration | Cleavage Rate (%) | Blastocyst Rate (%) | Reference |
| Ethanol (9%) | 2.0 mM | 73.76 | 0 (arrest at morula) | |
| A23187 (Calcium Ionophore) | 2.0 mM | Higher than ethanol | Higher than ethanol | |
| Strontium Chloride | 2.0 mM for 3.5 h | Not Reported | 60.1 |
Experimental Protocols
The following are generalized protocols for the in vitro culture of embryos treated with 6-DMAP. Species-specific modifications are often required and should be optimized for individual laboratory conditions.
Protocol 1: Oocyte Maturation
-
Oocyte Collection: Aspirate cumulus-oocyte complexes (COCs) from ovarian follicles.
-
Maturation Medium: Prepare a suitable in vitro maturation (IVM) medium, typically a modified Tissue Culture Medium 199 (TCM-199) or a commercial formulation, supplemented with gonadotropins (FSH and LH), estradiol, and serum.
-
Maturation Culture: Wash the collected COCs and culture them in the IVM medium for 22-24 hours (species-dependent) at 38.5°C in a humidified atmosphere of 5% CO2 in air.
Protocol 2: Oocyte Activation and 6-DMAP Treatment
This protocol describes a common chemical activation procedure.
-
Denuding: Following IVM, remove the cumulus cells from the oocytes by gentle pipetting in a medium containing hyaluronidase (e.g., 0.1% w/v).
-
Primary Activation: Expose the denuded oocytes to a primary activating agent to induce a calcium rise. A common method is incubation in a calcium ionophore solution (e.g., 5-10 µM ionomycin in a suitable buffer) for 4-5 minutes.
-
Washing: After primary activation, wash the oocytes thoroughly in a handling medium to remove the activating agent.
-
6-DMAP Incubation: Transfer the washed oocytes into a culture medium supplemented with 6-DMAP. The concentration typically ranges from 1.9 to 2.5 mM, and the incubation duration is usually 2 to 4 hours.
-
Final Washing: After the 6-DMAP incubation period, wash the embryos extensively in the designated in vitro culture medium to remove all traces of 6-DMAP.
Protocol 3: In Vitro Embryo Culture
-
Culture Medium: Place the activated embryos in a chemically defined, sequential, or single-step embryo culture medium. Common examples include Potassium Simplex Optimized Medium (KSOM) or Synthetic Oviductal Fluid (SOF).
-
Culture Conditions: Culture the embryos at 38.5°C in a humidified atmosphere with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Developmental Assessment: Monitor the embryos for cleavage at 48 hours post-activation and for blastocyst formation at day 7-9 post-activation.
Concluding Remarks
The use of 6-DMAP in conjunction with a primary activating agent is a robust and effective method for inducing parthenogenetic development and supporting the in vitro culture of cloned embryos. The optimal concentration and duration of 6-DMAP treatment can vary between species and even between individuals, necessitating empirical optimization. While effective, it is important to note that 6-DMAP is a broad-spectrum kinase inhibitor and may have off-target effects that could influence subsequent embryonic and fetal development. Therefore, careful consideration of the experimental goals and appropriate controls are essential for the successful application of these techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA replication initiation by 6-DMAP treatment in maturing oocytes and dividing embryos from marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (6-DMAP), a reversible inhibitor of the transition to metaphase during the first meiotic cell division of the mouse oocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analyzing 6-DMAP Induced Cell Cycle Changes Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Dimethylamino)purine (6-DMAP) is a synthetic purine derivative known for its activity as a serine/threonine protein kinase inhibitor.[1] Its effects on cellular processes are multifaceted, including the modulation of the cell cycle. Studies have indicated that 6-DMAP can inhibit DNA synthesis and interfere with early events in the cell cycle, suggesting a potential role in inducing cell cycle arrest.[2][3][4] Specifically, research in Chinese hamster fibroblasts has shown that 6-DMAP can disrupt signal transduction pathways in the G1 phase, which may contribute to abnormal mitosis.[2] Furthermore, it has been observed to inhibit the phosphorylation of the ribosomal protein S6 and the activation of the 70 kDa S6 kinase (p70S6k). Understanding the impact of 6-DMAP on cell cycle progression is crucial for its potential development as a therapeutic agent.
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. By staining cells with a fluorescent DNA-binding dye, such as propidium iodide (PI), the DNA content of individual cells can be quantified. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). This application note provides a detailed protocol for utilizing flow cytometry to analyze the cell cycle changes induced by 6-DMAP in a model cell line.
Experimental Protocols
This protocol outlines the necessary steps for treating a selected cell line with 6-DMAP, preparing the cells for flow cytometric analysis, and acquiring and analyzing the cell cycle data.
Materials
-
Cell Line: A suitable cancer cell line (e.g., HeLa, MCF-7, Jurkat). The choice of cell line should be based on the research question.
-
6-DMAP Stock Solution: Prepare a stock solution of 6-DMAP (e.g., 100 mM in DMSO) and store at -20°C.
-
Complete Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: For adherent cells.
-
70% Ethanol: Ice-cold, for cell fixation.
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide in PBS.
-
100 µg/mL RNase A in PBS.
-
0.1% (v/v) Triton X-100 in PBS (optional, for permeabilization).
-
-
Flow Cytometer: Equipped with a laser for PI excitation (e.g., 488 nm).
-
Flow Cytometry Tubes.
-
Microcentrifuge.
Experimental Workflow
1. Cell Culture and Treatment with 6-DMAP
-
Culture the selected cell line in complete medium until they reach approximately 60-70% confluency.
-
Prepare different concentrations of 6-DMAP in complete medium from the stock solution. A preliminary dose-response experiment is recommended to determine the optimal concentration. Suggested starting concentrations can range from 1 µM to 100 µM.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of 6-DMAP. Include a vehicle control (medium with the same concentration of DMSO used for the highest 6-DMAP concentration).
-
Incubate the cells for a predetermined time. The treatment duration should be optimized; a time-course experiment (e.g., 12, 24, 48 hours) is advisable.
2. Cell Harvesting and Fixation
-
For Adherent Cells:
-
Gently wash the cells with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
-
For Suspension Cells:
-
Directly transfer the cell suspension to a centrifuge tube.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with cold PBS. Repeat the centrifugation.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for up to several weeks.
3. Propidium Iodide Staining
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.
4. Flow Cytometry Analysis
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer.
-
Set the instrument to measure the fluorescence emission of PI, typically in the FL2 or FL3 channel.
-
Collect data for at least 10,000 events per sample.
-
Use a low flow rate to improve the resolution of the DNA content histogram.
-
Analyze the data using appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a table for clear comparison between the control and 6-DMAP treated groups.
| Treatment Group | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |
| 6-DMAP (10 µM) | 75.8 ± 4.2 | 15.1 ± 1.9 | 9.1 ± 1.3 |
| 6-DMAP (50 µM) | 82.3 ± 5.5 | 10.2 ± 1.5 | 7.5 ± 1.1 |
| 6-DMAP (100 µM) | 88.1 ± 6.3 | 6.7 ± 1.1 | 5.2 ± 0.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line, 6-DMAP concentration, and treatment duration.
Mandatory Visualization
Signaling Pathway of 6-DMAP Action
Caption: Hypothesized signaling pathway of 6-DMAP inducing G1 cell cycle arrest.
Experimental Workflow Diagram
Caption: Experimental workflow for analyzing 6-DMAP induced cell cycle changes.
References
Application of 6-DMAP in Anticancer Drug Development Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Dimethylaminopurine (6-DMAP) is a synthetic purine derivative recognized for its role as a serine/threonine protein kinase inhibitor. In the field of oncology, 6-DMAP has garnered attention for its potential as an anticancer agent due to its ability to modulate key cellular processes involved in cancer progression. These processes include the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and the downregulation of genes associated with cell proliferation. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in the utilization of 6-DMAP for anticancer drug development research.
Mechanism of Action
6-DMAP exerts its anticancer effects primarily through the inhibition of various protein kinases, which are crucial for signal transduction pathways that regulate cell growth, survival, and proliferation. The inhibition of these kinases leads to a cascade of events culminating in the suppression of tumor cell growth.
Key aspects of 6-DMAP's mechanism of action include:
-
Induction of Apoptosis: 6-DMAP has been shown to induce apoptosis in cancer cells, such as human lymphoma cells, through a p53-independent pathway. This process is characterized by typical apoptotic markers, including DNA fragmentation, phosphatidylserine externalization, and a decrease in mitochondrial membrane potential. The apoptotic cascade involves the release of cytochrome c and the activation of caspase-3.[1]
-
Cell Cycle Arrest: By inhibiting protein kinases, 6-DMAP can interfere with the cell cycle machinery, leading to cell cycle arrest. This prevents cancer cells from proceeding through the necessary phases of division and proliferation.
-
Downregulation of Proliferation-Associated Genes: Research has demonstrated that 6-DMAP treatment can lead to a significant downregulation of genes that are critical for cell proliferation and cell cycle progression. These include proliferating cell nuclear antigen (PCNA), insulin-induced gene 1, and serine proteinase inhibitor 2.[1]
Quantitative Data
The following table summarizes the available quantitative data on the cytotoxic effects of 6-DMAP on a cancer cell line. Further research is required to establish a comprehensive profile of 6-DMAP's potency across a wider range of cancer cell types.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| U937 | Human Lymphoma | Apoptosis Induction | 5 mM (after 16h) | [1] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the anticancer effects of 6-DMAP are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of 6-DMAP on cancer cells and calculating the IC50 value (the concentration of a drug that inhibits cell growth by 50%).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-DMAP stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
6-DMAP Treatment:
-
Prepare serial dilutions of 6-DMAP in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the various concentrations of 6-DMAP to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve 6-DMAP) and a negative control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of 6-DMAP compared to the vehicle control.
-
Plot the percentage of cell viability against the log of the 6-DMAP concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by 6-DMAP using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-DMAP
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the desired concentrations of 6-DMAP for the specified time. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or are necrotic.
-
Annexin V-FITC negative, PI negative cells are viable.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of 6-DMAP on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-DMAP
-
6-well cell culture plates
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with 6-DMAP for the desired time.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells as described in the apoptosis assay protocol.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
The following diagrams illustrate key signaling pathways potentially affected by 6-DMAP and a general workflow for its evaluation in anticancer research.
Caption: Potential inhibition of PI3K/Akt/mTOR and MAPK/ERK pathways by 6-DMAP.
Caption: General workflow for evaluating the anticancer effects of 6-DMAP.
Caption: Logical flow of 6-DMAP's mechanism leading to its anticancer effect.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 6-Dimethylaminopurine (6-DMAP) for Oocyte Activation
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing 6-Dimethylaminopurine (6-DMAP) concentration and exposure time for successful oocyte activation.
Troubleshooting Guide
This guide addresses specific issues that may arise during oocyte activation experiments using 6-DMAP.
| Problem | Possible Cause | Suggested Solution |
| Low or no oocyte activation | Inadequate initial stimulus | 6-DMAP alone is often insufficient to induce activation.[1][2] It is a protein kinase inhibitor that helps maintain the activated state.[3][4][5] Ensure a primary activation signal, such as a calcium ionophore (e.g., ionomycin) or electrical pulse, is applied before 6-DMAP treatment. |
| Suboptimal 6-DMAP concentration | The optimal concentration of 6-DMAP can be species-specific. For example, 2 mM is commonly used for goat and porcine oocytes, while 1.9 mM has been used for canine oocytes. If activation rates are low, consider titrating the 6-DMAP concentration within a range of 1-5 mM. | |
| Inappropriate timing of 6-DMAP exposure | There is a critical window following the initial stimulus for 6-DMAP to be effective. For instance, in goat oocytes, applying 6-DMAP for 1 hour between the second and fourth hour after ionomycin treatment yields high activation rates. | |
| Poor embryonic development post-activation | Prolonged exposure to 6-DMAP | Extended incubation in 6-DMAP can be detrimental to embryonic development. It is crucial to optimize the exposure time. Reducing the duration of 6-DMAP treatment, in some cases to as little as 1-2 hours, has been shown to improve development to the morula/blastocyst stage in mice. |
| Suboptimal oocyte quality or maturation stage | The age and maturation status of the oocyte can significantly impact its susceptibility to activation stimuli and its developmental competence. Ensure oocytes have reached the appropriate metaphase II stage before attempting activation. | |
| Formation of a single pronucleus without second polar body extrusion | Expected effect of 6-DMAP | 6-DMAP inhibits the kinase activity necessary for the completion of meiosis II, which includes spindle rotation and extrusion of the second polar body. This leads to the formation of a diploid single pronucleus. This is an expected outcome and not necessarily a sign of a failed experiment, depending on the research goals. |
| Variability in activation rates between experiments | Inconsistent oocyte age or quality | The responsiveness of oocytes to activating agents can vary based on the post-ovulatory age. Standardize the timing of oocyte collection and ensure consistent in vitro maturation conditions to minimize variability. |
| Inconsistent timing of 6-DMAP application | The timing of 6-DMAP addition after the initial stimulus is critical. A delay or premature addition can affect the activation outcome. Precisely time the interval between the initial activation signal and the introduction of 6-DMAP. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of 6-DMAP in oocyte activation?
A1: 6-DMAP is a protein kinase inhibitor. In the context of oocyte activation, it primarily works by inhibiting the activity of Maturation Promoting Factor (MPF) and Mitogen-Activated Protein Kinase (MAPK). Oocytes are arrested in metaphase II due to high MPF activity. An initial activation stimulus (like a calcium ionophore) causes a temporary drop in MPF. 6-DMAP then prevents the reactivation of MPF, thus maintaining the oocyte in an interphase-like state and allowing for pronuclear formation and the initiation of embryonic development.
Q2: Do I need to use another chemical agent with 6-DMAP?
A2: Yes, in most cases. 6-DMAP is not a primary activating agent but rather an inhibitor of protein kinases that helps to complete and sustain the activation process initiated by another stimulus. Therefore, it is typically used in combination with an agent that triggers an initial calcium release, such as ionomycin or ethanol, or following an electrical pulse.
Q3: What are the typical concentrations and exposure times for 6-DMAP?
A3: The optimal concentration and exposure time for 6-DMAP are species-dependent. However, a common starting point is a concentration of around 2 mM. Exposure times can range from 1 to 4 hours. It is crucial to optimize these parameters for your specific experimental system, as prolonged exposure can be toxic and impair subsequent development.
Q4: Why is my activation protocol resulting in abnormal chromosome numbers?
A4: 6-DMAP inhibits the extrusion of the second polar body, which contains a haploid set of chromosomes. This results in a diploid parthenote with a single pronucleus. If your goal is to produce a haploid parthenote, 6-DMAP may not be the appropriate agent. If you are performing somatic cell nuclear transfer (SCNT), this effect of retaining the chromosomes from the recipient oocyte needs to be accounted for in your experimental design.
Q5: Can I use 6-DMAP for oocyte activation in any species?
A5: 6-DMAP has been successfully used to activate oocytes from a variety of mammalian species, including mice, goats, pigs, and canines. However, the optimal conditions can vary significantly between species. It is essential to consult the literature for protocols specific to the species you are working with and to perform optimization experiments.
Data Presentation
Table 1: Summary of 6-DMAP Concentrations and Exposure Times for Oocyte Activation in Different Species
| Species | Initial Stimulus | 6-DMAP Concentration | Exposure Time | Activation Rate | Reference |
| Goat | 2.5 µM Ionomycin (1 min) | 2 mM | 1 hour (during the 3rd hour post-ionomycin) | >85% | |
| Canine | 10 µM Ionomycin (4 min) | 1.9 mM | 2 hours | High (DNA synthesis initiated) | |
| Porcine | Electrical Pulse | 2 mM | 3 hours | Increased blastocyst formation | |
| Mouse | Ethanol | Not specified | 1-2 hours | Higher morula/blastocyst rates than 6h exposure |
Experimental Protocols
General Protocol for Chemical Oocyte Activation using Ionomycin and 6-DMAP (Example for Goat Oocytes)
This protocol is based on studies in goat oocytes and should be optimized for other species.
-
Oocyte Maturation: Mature cumulus-oocyte complexes (COCs) in vitro to the metaphase II (MII) stage.
-
Denudation: Remove cumulus cells from MII oocytes by gentle pipetting in a medium containing hyaluronidase.
-
Ionomycin Treatment:
-
Prepare a solution of 2.5 µM ionomycin in a suitable buffer (e.g., PBS).
-
Wash the denuded oocytes in the buffer.
-
Expose the oocytes to the ionomycin solution for 1 minute.
-
Wash the oocytes thoroughly in culture medium to remove the ionomycin.
-
-
6-DMAP Treatment:
-
Prepare a 2 mM solution of 6-DMAP in the culture medium.
-
Two hours after the ionomycin treatment, transfer the oocytes to the 6-DMAP solution.
-
Incubate the oocytes in the 6-DMAP solution for 1 hour.
-
-
Post-Activation Culture:
-
After the 6-DMAP incubation, wash the oocytes extensively in fresh culture medium.
-
Culture the activated oocytes in appropriate embryo culture medium under standard conditions.
-
-
Assessment of Activation:
-
Activation can be assessed by the presence of a pronucleus, typically observed within 3-5 hours post-ionomycin treatment.
-
Further development to the 2-cell, morula, and blastocyst stages can be monitored over the following days.
-
Mandatory Visualizations
Caption: Signaling pathway of oocyte activation with 6-DMAP.
Caption: Experimental workflow for oocyte activation using 6-DMAP.
Caption: Troubleshooting logic for low oocyte activation rates.
References
- 1. Effects of post-treatment with this compound (6-DMAP) on ethanol activation of mouse oocytes at different ages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Electrical Pulse and 6-DMAP on Cleavage of Golden Hamster Oocytes—Morphological and Phisiological Observations [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound blocks starfish oocyte maturation by inhibiting a relevant protein kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
Common issues with 6-Dimethylaminopurine solubility in culture media
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 6-Dimethylaminopurine (6-DMAP) in culture media. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (6-DMAP) and what is its primary mechanism of action?
This compound (6-DMAP) is a purine analog that functions as a non-selective inhibitor of serine/threonine protein kinases.[1][2][3] Its primary mechanism of action involves blocking the activity of various protein kinases, including cyclin-dependent kinases (CDKs) and Mitogen-Activated Protein Kinase (MAPK), which are crucial for cell cycle progression and signal transduction.[2][4] By inhibiting these kinases, 6-DMAP can arrest the cell cycle, induce apoptosis (programmed cell death), and affect processes like oocyte maturation.
Q2: In which solvents is 6-DMAP soluble?
6-DMAP is supplied as a solid and is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. Its solubility is significantly lower in aqueous solutions. For cell culture applications, it is recommended to first prepare a concentrated stock solution in an appropriate organic solvent.
Q3: What is the recommended storage condition for 6-DMAP?
As a solid, 6-DMAP is stable for at least four years when stored at -20°C. Stock solutions prepared in DMSO can be stored at -80°C for up to six months or at -20°C for one month. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: Can heating or sonication be used to dissolve 6-DMAP?
Yes, if precipitation occurs during the preparation of a solution, gentle heating and/or sonication can be used to aid in dissolution. However, care should be taken to avoid excessive heat that could lead to degradation of the compound.
Troubleshooting Guide: Solubility Issues in Culture Media
A common challenge encountered when using 6-DMAP in cell culture is its precipitation upon dilution of a concentrated organic stock solution into aqueous culture media. This is due to its hydrophobic nature.
Issue: Precipitate formation after adding 6-DMAP stock solution to culture medium.
-
Possible Cause 1: High concentration of 6-DMAP.
-
Solution: The final concentration of the organic solvent (e.g., DMSO) in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity and to maintain the solubility of the compound. If you observe precipitation, try preparing a more dilute stock solution or using a smaller volume of the concentrated stock.
-
-
Possible Cause 2: Inadequate mixing.
-
Solution: When adding the 6-DMAP stock solution to the culture medium, ensure rapid and thorough mixing. Add the stock solution dropwise to the medium while gently vortexing or swirling the tube to facilitate immediate dispersion and prevent localized high concentrations that can lead to precipitation.
-
-
Possible Cause 3: Interaction with media components.
-
Solution: Some components of culture media, such as proteins in fetal bovine serum (FBS), can interact with small molecules. While these interactions can sometimes aid solubility, they can also lead to aggregation. If you suspect this is an issue, try pre-warming the culture medium to 37°C before adding the 6-DMAP stock solution.
-
-
Possible Cause 4: pH of the culture medium.
-
Solution: The pH of the culture medium, typically around 7.2-7.4, can influence the solubility of compounds. Ensure your medium is properly buffered and the pH is within the optimal range for your cells.
-
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility |
| DMSO | ~30 mg/mL (~196.1 mM) |
| Dimethylformamide (DMF) | ~30 mg/mL |
| Ethanol | ~1 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM 6-DMAP Stock Solution in DMSO
-
Materials:
-
This compound (FW: 163.18 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh out 1.63 mg of 6-DMAP powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the 6-DMAP is completely dissolved. If necessary, gentle warming or brief sonication can be applied.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution in Culture Medium
-
Materials:
-
10 mM 6-DMAP stock solution in DMSO
-
Pre-warmed (37°C) complete culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes
-
-
Procedure:
-
Determine the final concentration of 6-DMAP required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed. For example, to prepare 10 mL of medium with a final concentration of 10 µM 6-DMAP, you will need 10 µL of the 10 mM stock solution.
-
In a sterile conical tube, add the appropriate volume of pre-warmed culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the 6-DMAP stock solution dropwise.
-
Ensure the final DMSO concentration in the medium is below 0.5%.
-
Use the freshly prepared working solution immediately for your experiments.
-
Visualizations
Caption: Signaling pathway of 6-DMAP in a target cell.
References
Technical Support Center: 6-Dimethylaminopurine (6-DMAP) for Chromosome Condensation Studies
This technical support guide provides researchers, scientists, and drug development professionals with essential information for utilizing 6-Dimethylaminopurine (6-DMAP) in experiments involving the modulation of chromosome condensation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (6-DMAP) and what is its primary mechanism of action in relation to chromosome condensation?
A1: this compound (6-DMAP) is a serine-threonine protein kinase inhibitor.[1] Its primary role in regulating chromosome condensation is through the inhibition of key cell cycle kinases, particularly Maturation Promoting Factor (MPF) and Mitogen-Activated Protein Kinase (MAPK).[2][3] By inhibiting these kinases, 6-DMAP can induce chromosome decondensation and the reformation of a nuclear envelope in cells arrested in metaphase.[4]
Q2: What are the common applications of 6-DMAP in cellular research?
A2: 6-DMAP is widely used for:
-
Inducing parthenogenetic activation of oocytes.[2]
-
Facilitating somatic cell nuclear transfer (SCNT) by preventing premature chromosome condensation (PCC) of the donor nucleus.
-
Synchronizing cell cycles in cell populations.
-
Studying the regulation of meiosis and mitosis.
Q3: How does 6-DMAP affect the cell cycle?
A3: 6-DMAP primarily impacts the M-phase of the cell cycle. In oocytes arrested in metaphase I or II, 6-DMAP can override the metaphase arrest, leading to chromosome decondensation and entry into an interphase-like state without cell division. It promotes the inactivation of MPF, a key driver of mitosis, which allows for the reformation of the nuclear envelope and chromatin decondensation.
Q4: Is the effect of 6-DMAP reversible?
A4: Yes, the effects of 6-DMAP are generally reversible. Upon removal of the compound, cells can often resume the cell cycle. For instance, oocytes treated with 6-DMAP can undergo nuclear envelope breakdown and re-condense their chromosomes after the inhibitor is washed out.
Troubleshooting Guide
Q1: I treated my cells with 6-DMAP, but I don't observe any chromosome decondensation. What could be the issue?
A1: Several factors could be at play:
-
Concentration: The effective concentration of 6-DMAP is cell-type and species-specific. You may need to perform a dose-response experiment to determine the optimal concentration for your system.
-
Duration of Treatment: The timing and duration of 6-DMAP exposure are critical. Insufficient incubation time may not be enough to inhibit the target kinases, while prolonged exposure can be toxic.
-
Cell Cycle Stage: 6-DMAP is most effective on cells in M-phase. Ensure your cells are properly synchronized and arrested in metaphase before treatment.
-
Compound Stability: Ensure the 6-DMAP solution is fresh and has been stored correctly, as the compound can degrade over time.
Q2: My cells show signs of toxicity or apoptosis after 6-DMAP treatment. How can I mitigate this?
A2: 6-DMAP can be toxic at higher concentrations or with prolonged exposure. To reduce cytotoxicity:
-
Optimize Concentration and Duration: Use the lowest effective concentration for the shortest possible time. Studies in goat oocytes suggest that a shorter, timed exposure can be as effective as a longer one with fewer detrimental effects.
-
Cell Density: Ensure you are using an optimal cell density for your culture conditions, as this can influence cellular health and response to treatment.
-
Culture Conditions: Maintain optimal culture conditions (temperature, CO2, humidity) to ensure cells are healthy before and during treatment.
Q3: I am observing a high rate of chromosomal abnormalities in my parthenogenetically activated oocytes after 6-DMAP treatment. Is this expected?
A3: Yes, this is a known phenomenon. While 6-DMAP is effective for inducing parthenogenetic development, it can also lead to a high incidence of chromosomal abnormalities. For example, one study on sheep parthenogenetic embryos found that 100% of those derived from 6-DMAP treatment were chromosomally abnormal. This is thought to be due to its interference with the normal segregation of chromosomes.
Q4: Can I use 6-DMAP in combination with other chemical agents?
A4: Yes, 6-DMAP is often used in combination with other agents. For example, in oocyte activation protocols, it is frequently used following a calcium ionophore like ionomycin to mimic the signaling events of fertilization. It has also been used with cytochalasin B to inhibit polar body extrusion and maintain diploidy.
Quantitative Data
Table 1: Effective Concentrations and Durations of 6-DMAP in Various Applications
| Species/Cell Type | Application | 6-DMAP Concentration | Incubation Time | Outcome | Reference |
| Porcine Oocytes | Parthenogenetic Activation | 2 mM or 5 mM | 3 hours | Increased blastocyst formation | |
| Porcine Oocytes | Parthenogenetic Activation | 2 mM or 5 mM | 5 hours | No increase in blastocyst formation | |
| Canine Oocytes | Parthenogenetic Activation | 1.9 mM | 2 hours | Higher in vivo development rate | |
| Canine Oocytes | Parthenogenetic Activation | 1.9 mM | 4 hours | Lower in vivo development rate | |
| Goat Oocytes | Parthenogenetic Activation | 2 mM | 6 hours | High activation rate (87-95%) | |
| Goat Oocytes | Parthenogenetic Activation | 2 mM | 1 hour (2-4h post-ionomycin) | High activation rate (>85%) | |
| Golden Hamster Oocytes | Parthenogenetic Activation | 2 mM | 2-4 hours | Higher cleavage rates | |
| Sheep Parthenotes | Parthenogenetic Activation | 2 mM | 3 hours | High rate of chromosomal abnormalities | |
| CHEF/18 Cells | Cytoskeletal Disruption | 0.5 mM | 3 hours | Disruption of microtubules and microfilaments |
Experimental Protocols
Protocol 1: Parthenogenetic Activation of Mammalian Oocytes using Ionomycin and 6-DMAP
This protocol is a general guideline and may require optimization for specific species and experimental setups.
Materials:
-
Mature metaphase II (MII) oocytes
-
Handling medium (e.g., M2 or HEPES-buffered TCM-199)
-
Culture medium (e.g., PZM-5 or KSOM)
-
Ionomycin stock solution (e.g., 5 mM in DMSO)
-
6-DMAP stock solution (e.g., 200 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Activation Media:
-
Prepare the ionomycin working solution by diluting the stock solution in handling medium to a final concentration of 5-10 µM.
-
Prepare the 6-DMAP culture medium by diluting the stock solution in the appropriate culture medium to a final concentration of 2 mM.
-
Pre-warm all media to 37°C.
-
-
Oocyte Activation:
-
Wash mature MII oocytes in handling medium.
-
Transfer the oocytes to the ionomycin working solution and incubate for 4-5 minutes.
-
After ionomycin treatment, wash the oocytes thoroughly three times in handling medium to remove any residual ionomycin.
-
-
6-DMAP Incubation:
-
Transfer the washed oocytes into the pre-warmed 6-DMAP culture medium.
-
Incubate the oocytes for 3-4 hours at 37°C in a humidified atmosphere of 5% CO2.
-
-
Post-Activation Culture:
-
After the 6-DMAP incubation, wash the oocytes three times in fresh culture medium (without 6-DMAP).
-
Culture the activated oocytes in the appropriate medium under standard conditions to observe pronuclear formation and further embryonic development.
-
-
Assessment of Activation:
-
Activation success can be assessed by observing the formation of one or two pronuclei and the extrusion of the second polar body (or its retention, depending on the goal) within a few hours of treatment.
-
Visualizations
Caption: Mechanism of 6-DMAP on cell cycle kinases.
References
Why 6-DMAP treatment fails to activate oocytes and potential solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with 6-dimethylaminopurine (6-DMAP) treatment for oocyte activation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of 6-DMAP in oocyte activation?
A1: 6-DMAP is a protein kinase inhibitor. In the context of oocyte activation, it primarily functions by inhibiting the activity of Maturation-Promoting Factor (MPF) and the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2][3][4] These kinases are responsible for maintaining the oocyte in meiotic arrest (Metaphase II). By inhibiting these kinases, 6-DMAP mimics the natural decline in their activity that occurs after fertilization, thus "activating" the oocyte to resume meiosis and initiate embryonic development.[1] Specifically, 6-DMAP can indirectly inhibit MPF by preventing the phosphorylation of Cdc25, a phosphatase that activates the catalytic subunit of MPF.
Q2: Why is 6-DMAP often used in combination with a calcium ionophore like ionomycin?
A2: Oocyte activation is naturally triggered by a series of intracellular calcium oscillations initiated by the sperm. A calcium ionophore, such as ionomycin, is used to artificially induce an initial rise in intracellular calcium. This initial calcium signal is often insufficient to sustain activation and prevent the oocyte from re-arresting. 6-DMAP is used as a subsequent treatment to suppress the re-synthesis or reactivation of MPF and MAPK, thereby ensuring the oocyte completes meiosis and proceeds with development. The combination of a calcium stimulus followed by kinase inhibition provides a more robust and reliable method for artificial oocyte activation.
Q3: Can 6-DMAP alone activate oocytes?
A3: While 6-DMAP is a potent kinase inhibitor, its ability to activate oocytes on its own is limited and often inefficient. Studies have shown that without a prior calcium-inducing stimulus like ethanol or a calcium ionophore, the activation rates with 6-DMAP alone are significantly lower. Therefore, it is almost always used as a co-treatment following an initial activating agent.
Q4: What are the potential negative effects of 6-DMAP treatment?
A4: Although effective, 6-DMAP treatment can have detrimental effects, particularly with prolonged exposure. These can include impaired embryonic development, chromosomal abnormalities (aneuploidy), and inhibition of essential cellular processes like spindle rotation and polar body extrusion. Therefore, optimizing the concentration, duration, and timing of 6-DMAP treatment is critical to maximize activation success while minimizing adverse effects.
Troubleshooting Guide
Issue 1: Low or no oocyte activation after 6-DMAP treatment.
Possible Cause & Solution
-
Suboptimal 6-DMAP Concentration: The concentration of 6-DMAP is critical. Concentrations that are too low will not sufficiently inhibit MPF and MAPK, while concentrations that are too high can be toxic.
-
Recommendation: The optimal concentration can be species-specific. For most mammalian oocytes, a concentration of 1.9-2.5 mM is commonly used. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific model system.
-
-
Inadequate Duration of 6-DMAP Exposure: The length of time oocytes are exposed to 6-DMAP is a crucial parameter.
-
Recommendation: Exposure times can range from 1 to 6 hours. However, prolonged incubation (e.g., 6 hours) has been shown to impair subsequent development in some species. Shorter durations of 2-4 hours are often sufficient and may yield better developmental outcomes. An optimization experiment for exposure duration is highly recommended.
-
-
Incorrect Timing of 6-DMAP Application: 6-DMAP is most effective when applied after an initial calcium stimulus.
-
Recommendation: Oocytes should be treated with a calcium ionophore (e.g., ionomycin) before incubation in 6-DMAP. There may also be a "susceptibility window" after the initial stimulus when 6-DMAP is most effective. For example, in goat oocytes, applying 6-DMAP for 1 hour between the second and fourth hour after ionomycin treatment yielded high activation rates.
-
-
Poor Oocyte Quality or Maturity: The developmental competence of the oocyte is a major factor. Immature or poor-quality oocytes may fail to activate regardless of the protocol.
-
Recommendation: Ensure that oocytes have reached Metaphase II (MII) arrest before attempting activation. The timing of oocyte collection post-hormone stimulation is critical and can affect activation susceptibility.
-
-
Ineffective Initial Calcium Stimulus: The initial calcium rise induced by the ionophore may have been insufficient.
-
Recommendation: Verify the concentration and duration of the ionomycin treatment. A common starting point is 5-10 µM ionomycin for 4-5 minutes. Ensure the ionomycin solution is fresh and properly stored.
-
Issue 2: High activation rates but poor subsequent embryonic development.
Possible Cause & Solution
-
6-DMAP Toxicity: As mentioned, prolonged exposure to 6-DMAP can be detrimental to embryonic development.
-
Recommendation: Reduce the duration of 6-DMAP incubation. Try a time-course experiment (e.g., 1, 2, 3, and 4 hours) to find the shortest effective exposure time that supports both high activation and healthy blastocyst development.
-
-
Chromosomal Abnormalities: 6-DMAP can interfere with proper chromosome segregation, leading to aneuploidy.
-
Recommendation: While difficult to prevent entirely with chemical activation, optimizing the 6-DMAP concentration and duration can help minimize these errors. Consider alternative activation methods if chromosomal abnormalities persist.
-
-
Suboptimal Culture Conditions: The culture medium and environment post-activation are critical for embryonic development.
-
Recommendation: Ensure that the culture medium is fresh, properly equilibrated, and suitable for the species being studied. Maintain optimal temperature, gas composition, and humidity in the incubator.
-
Issue 3: Variability in activation rates between experiments.
Possible Cause & Solution
-
Inconsistent Oocyte Quality: Batch-to-batch variation in oocyte quality is a common source of experimental variability.
-
Recommendation: Standardize the oocyte collection and maturation procedures as much as possible. If feasible, use oocytes from a genetically homogenous population of donors of a similar age.
-
-
Inconsistent Reagent Preparation: The age and storage of 6-DMAP and ionomycin solutions can affect their potency.
-
Recommendation: Prepare fresh solutions of 6-DMAP and ionomycin for each experiment or use aliquots from a recently prepared stock solution stored under appropriate conditions (e.g., protected from light, at the correct temperature).
-
-
Minor Deviations in Protocol: Small variations in incubation times, temperatures, or washing steps can lead to inconsistent results.
-
Recommendation: Follow a detailed, standardized written protocol for every experiment. Use timers and calibrated equipment to ensure consistency.
-
Data Presentation
Table 1: Effect of 6-DMAP Concentration and Duration on Goat Oocyte Activation.
| 6-DMAP Concentration (mM) | Incubation Duration (hours) | Activation Rate (%) | Reference |
| 2 | 0 | Low | |
| 2 | 1 | Moderate | |
| 2 | 2 | >85 | |
| 2 | 4 | >85 | |
| 2 | 6 | 87-95 |
Data adapted from studies on goat oocytes treated with ionomycin prior to 6-DMAP incubation.
Table 2: Effect of 6-DMAP Treatment Duration on Canine Parthenogenetic Embryo Development.
| 6-DMAP Duration (hours) | Implantation Rate (%) | Reference |
| 2 | 34 | |
| 4 | 6.5 |
Data from in vivo development of canine parthenogenetic embryos after activation with ionomycin and 6-DMAP.
Experimental Protocols
Protocol: Chemical Activation of Mammalian Oocytes using Ionomycin and 6-DMAP
This is a general protocol and may require optimization for specific species and experimental conditions.
Materials:
-
Mature Metaphase II (MII) oocytes
-
Handling medium (e.g., HEPES-buffered TCM-199 with 20% Fetal Bovine Serum)
-
Ionomycin stock solution (e.g., 10 mM in DMSO)
-
6-DMAP powder
-
Culture medium (e.g., PZM-3 or KSOM)
-
Sterile, tissue culture-grade water and DMSO
-
Petri dishes
-
Incubator (38.5°C, 5% CO2 in air)
Procedure:
-
Preparation of Activation Media:
-
Ionomycin Working Solution (e.g., 5 µM): Aseptically dilute the ionomycin stock solution in the handling medium to the desired final concentration. Prepare this solution fresh before each experiment.
-
6-DMAP Working Solution (e.g., 2 mM): Dissolve 6-DMAP powder in the culture medium to the desired final concentration. Warm the medium to 38.5°C to aid dissolution. Filter-sterilize the solution.
-
Pre-equilibration: Place droplets of the activation media and culture media in petri dishes, cover with mineral oil, and equilibrate in the incubator for at least 2 hours before use.
-
-
Oocyte Preparation:
-
Collect MII oocytes and remove cumulus cells if necessary (e.g., by brief exposure to hyaluronidase followed by mechanical stripping).
-
Wash the denuded oocytes thoroughly in fresh handling medium.
-
-
Ionomycin Treatment:
-
Transfer the oocytes into the equilibrated droplet of ionomycin working solution.
-
Incubate for 4-5 minutes at 37-38.5°C. The exact time is critical and should be standardized.
-
After incubation, immediately wash the oocytes through several droplets of fresh handling medium to completely remove the ionomycin.
-
-
6-DMAP Treatment:
-
Transfer the washed oocytes into the equilibrated droplet of 6-DMAP working solution.
-
Incubate for 2-4 hours in the incubator. This duration should be optimized.
-
-
Post-Activation Culture:
-
After the 6-DMAP incubation, thoroughly wash the oocytes in fresh, equilibrated culture medium.
-
Place the activated oocytes in a new dish with fresh culture medium for in vitro development.
-
Assess activation (e.g., by observing pronuclear formation) at an appropriate time point (e.g., 6-8 hours post-activation).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of duration, concentration, and timing of ionomycin and this compound (6-DMAP) treatment on activation of goat oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signal transduction in mammalian oocytes during fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 6-DMAP Treatment for Canine SCNT Embryos
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-dimethylaminopurine (6-DMAP) for the activation of canine somatic cell nuclear transfer (SCNT) embryos.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of 6-DMAP in canine SCNT embryo activation?
A1: 6-DMAP is a protein kinase inhibitor used as a chemical activating agent for reconstructed canine oocytes in SCNT.[1][2] Its main function is to inactivate Maturation Promoting Factor (MPF), a key complex that keeps the oocyte arrested in metaphase II.[2] By inhibiting the kinases that maintain MPF activity, 6-DMAP allows the reconstructed embryo to exit meiosis and initiate the first cell cycle, leading to embryonic development.[2][3]
Q2: What is the optimal duration for 6-DMAP treatment of canine SCNT embryos?
A2: Studies have investigated different durations of 6-DMAP treatment. While a 4-hour treatment has been traditionally used, recent research suggests that a 2-hour treatment (DMAP-2h) can be as effective, and in some cases, even more beneficial for in vivo development of parthenogenetic canine embryos. For SCNT embryos, one study found no significant difference in pregnancy and implantation rates between a 2-hour and a 4-hour treatment. The shorter duration may be preferable as it reduces the in vitro culture time.
Q3: What are the typical concentrations of 6-DMAP and calcium ionophore used in canine SCNT activation protocols?
A3: A commonly used and effective protocol involves an initial 4-minute incubation in 10 μM calcium ionophore, followed by treatment with 1.9 mM 6-DMAP.
Q4: What are the visual cues of successful activation after 6-DMAP treatment?
A4: Successful activation is morphologically characterized by the extrusion of the second polar body (though 6-DMAP can sometimes suppress this), followed by the formation of one or two pronuclei within the cytoplasm. The timing of pronuclear formation can be an indicator of successful activation, with DNA synthesis being detected as early as 2 hours post-activation in some cases. Subsequently, the embryo should undergo its first cleavage division.
Troubleshooting Guides
Issue 1: Low or No Cleavage Rate After 6-DMAP Treatment
| Potential Cause | Troubleshooting Steps |
| Suboptimal 6-DMAP Treatment | - Verify Concentration and Purity: Ensure the 6-DMAP solution is at the correct concentration (e.g., 1.9 mM) and has not degraded. Prepare fresh solutions regularly. - Optimize Duration: While both 2-hour and 4-hour treatments have been shown to be effective, if you are experiencing issues with one, consider trying the other duration. A longer incubation is not always better and can be detrimental. |
| Ineffective Initial Activation | - Calcium Ionophore Treatment: Confirm the concentration and duration of the calcium ionophore treatment (e.g., 10 μM for 4 minutes). Inadequate calcium influx will prevent the initial signaling cascade required for activation. |
| Poor Oocyte Quality | - Source and Maturation: The quality of the oocytes is critical. In vivo matured oocytes are generally preferred for canine SCNT due to the low efficiency of in vitro maturation. Assess oocyte morphology before SCNT; look for uniform cytoplasm and a distinct polar body. |
| Suboptimal Culture Conditions | - Media and Environment: Ensure the embryo culture medium and conditions (temperature, gas atmosphere) are optimized for canine embryos. |
| Donor Cell Issues | - Cell Cycle Synchronization: Ensure donor cells are properly synchronized in the G0/G1 phase of the cell cycle to maintain diploidy after nuclear transfer. |
Issue 2: Embryos Arrest at an Early Cleavage Stage (e.g., 2-4 cells)
| Potential Cause | Troubleshooting Steps |
| Incomplete Nuclear Reprogramming | - Epigenetic Modifications: Developmental arrest is often linked to incomplete epigenetic reprogramming of the somatic cell nucleus. While difficult to directly address, ensure all preceding steps (oocyte quality, donor cell quality, activation protocol) are optimal. |
| Suboptimal Culture Media | - Media Formulation: The composition of the culture medium is crucial for supporting embryonic development. Consider using a sequential media system (e.g., G1/G2) which has been shown to improve development to the morula and blastocyst stages in canine SCNT embryos. |
| 6-DMAP Toxicity | - Treatment Duration: Prolonged exposure to 6-DMAP can have detrimental effects on embryo development. If using a 4-hour treatment, consider reducing it to 2 hours. |
| Chromosomal Abnormalities | - Donor Cell Karyotyping: Ensure the donor cell line is karyotypically normal. Aneuploidy in the donor cells will lead to chromosomal abnormalities in the resulting embryos, often causing developmental arrest. |
Issue 3: Absence or Delayed Pronuclear Formation
| Potential Cause | Troubleshooting Steps |
| Incomplete MPF Inactivation | - 6-DMAP Efficacy: This is a direct indicator that 6-DMAP may not be effectively inhibiting the necessary protein kinases. Verify the concentration and integrity of your 6-DMAP stock. |
| Poor Oocyte Cytoplasmic Quality | - Oocyte Selection: The oocyte's cytoplasm contains all the factors necessary for pronuclear formation. Poor quality oocytes may lack these essential components. Implement a stringent oocyte selection protocol based on morphology. |
| Suboptimal Activation Stimulus | - Calcium Ionophore Pre-treatment: The initial calcium signal is critical. Ensure the calcium ionophore treatment is performed correctly and that the oocytes are properly washed before moving to the 6-DMAP medium. |
Data Presentation
Table 1: In Vivo Development of Canine Parthenogenetic Embryos After Different 6-DMAP Treatment Durations
| Treatment Group | No. of Recipients | No. of Embryos Transferred | No. of Pregnant Recipients (%) | Implantation Rate (%)* |
| DMAP-2h (2 hours) | 12 | 182 | 5 (41.6%) | 34.0% |
| DMAP-4h (4 hours) | 12 | 188 | 4 (33.3%) | 6.5% |
*p < 0.05 Data adapted from Oh et al., 2021.
Table 2: In Vivo Development of Canine SCNT Embryos After Different 6-DMAP Treatment Durations
| Treatment Group | No. of Recipients | No. of Embryos Transferred | No. of Pregnant Recipients (%) | Implantation Rate (%) |
| DMAP-2h (2 hours) | 12 | 182 | 5 (41.6%) | 4.94% |
| DMAP-4h (4 hours) | 12 | 188 | 4 (33.3%) | 3.19% |
Data adapted from Oh et al., 2021.
Experimental Protocols
Canine SCNT and Embryo Activation Protocol
This protocol is a summary of the methodology described by Oh et al., 2021.
-
Oocyte Collection and Maturation:
-
In vivo matured oocytes are collected from donor dogs.
-
-
Enucleation:
-
The cumulus cells are removed from the oocytes.
-
The oocytes are stained with a DNA-specific fluorescent dye (e.g., Hoechst 33342) to visualize the nucleus.
-
The polar body and the metaphase II plate are removed using a micromanipulator.
-
-
Somatic Cell Nuclear Transfer:
-
A single somatic donor cell (previously synchronized in the G0/G1 phase) is injected into the perivitelline space of the enucleated oocyte.
-
The oocyte-cell couplet is fused using electrical stimulation.
-
-
Artificial Activation:
-
The fused couplets are incubated in a medium containing 10 μM calcium ionophore for 4 minutes.
-
The couplets are then washed and transferred to a culture medium supplemented with 1.9 mM 6-DMAP for either 2 or 4 hours.
-
-
Embryo Culture:
-
After the 6-DMAP treatment, the reconstructed embryos are washed and placed in a suitable embryo culture medium.
-
Embryos are cultured at 38.5°C in a humidified atmosphere of 5% CO₂, 5% O₂, and 90% N₂.
-
Visualizations
Caption: A simplified workflow of canine Somatic Cell Nuclear Transfer (SCNT).
Caption: The signaling pathway of 6-DMAP in overcoming meiotic arrest during oocyte activation.
References
- 1. Optimal Treatment of this compound Enhances the In Vivo Development of Canine Embryos by Rapid Initiation of DNA Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimal Treatment of this compound Enhances the In Vivo Development of Canine Embryos by Rapid Initiation of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: 6-DMAP Incubation in Embryonic Development
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 6-Dimethylaminopurine (6-DMAP) in embryonic development studies.
Frequently Asked Questions (FAQs)
Q1: What is 6-DMAP and what is its primary mechanism of action in embryos?
A1: this compound (6-DMAP) is a small molecule inhibitor of protein kinases. In the context of embryonic development, it is primarily used to artificially activate oocytes and synchronize cell cycles in early-stage embryos. Its main mechanism of action is the inhibition of key cell cycle regulators, including Maturation Promoting Factor (MPF) and Mitogen-Activated Protein Kinase (MAPK). By inhibiting these kinases, 6-DMAP can drive cells into an interphase-like state, facilitating experimental procedures like somatic cell nuclear transfer (SCNT).
Q2: What are the known side effects of prolonged 6-DMAP incubation on embryonic development?
A2: While 6-DMAP is a useful tool, prolonged exposure is associated with significant adverse effects on embryonic development. These can include:
-
Reduced Developmental Competence: Longer incubation times often lead to lower rates of development to the morula and blastocyst stages.[1][2]
-
Chromosomal Abnormalities: A major concern with 6-DMAP treatment is the high incidence of chromosomal abnormalities, including aneuploidy and polyploidy.[3][4][5] In some studies, 100% of parthenogenetic sheep embryos treated with 6-DMAP were found to be chromosomally abnormal.
-
Impaired Fetal Development: Even if embryos reach the blastocyst stage, prolonged 6-DMAP treatment can lead to early fetal death and developmental malformations.
-
Altered Cellular Processes: 6-DMAP can interfere with normal cellular events such as spindle rotation and the exchange of protamines for histones in the sperm nucleus.
Q3: How does the duration of 6-DMAP treatment affect experimental outcomes?
A3: The duration of 6-DMAP incubation is a critical parameter. Shorter treatments are generally more effective and less toxic. For example, in canine parthenogenetic embryos, a 2-hour incubation with 1.9 mM 6-DMAP resulted in a significantly higher implantation rate (34%) compared to a 4-hour incubation (6.5%). Similarly, in mouse oocytes, incubation in 6-DMAP for 1 or 2 hours resulted in higher development rates to the morula/blastocyst stage than a 6-hour incubation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low blastocyst formation rate | 6-DMAP concentration is too high or incubation time is too long. | Optimize the 6-DMAP concentration and incubation time for your specific cell type and experimental goals. Refer to the quantitative data tables below for guidance. |
| Suboptimal oocyte or embryo quality. | Ensure the use of high-quality oocytes and embryos and maintain optimal culture conditions. | |
| High incidence of chromosomal abnormalities | Inherent mutagenic potential of 6-DMAP. | Consider alternative activation agents like cycloheximide (CHX), which has been shown to result in a lower rate of chromosomal abnormalities in some studies. |
| Prolonged exposure to 6-DMAP. | Minimize the incubation time to the shortest effective duration. | |
| Complete developmental arrest | 6-DMAP concentration is excessively high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. In bovine embryos, complete cleavage arrest was observed at concentrations of 3 mM and above. |
| Variability in experimental results | Differences in oocyte age or quality. | Standardize the age and quality of oocytes used in experiments. Oocyte age can affect susceptibility to 6-DMAP. |
| Inconsistent experimental protocol. | Adhere strictly to a standardized and validated protocol for 6-DMAP preparation and application. |
Quantitative Data on 6-DMAP Side Effects
Table 1: Effect of 6-DMAP Incubation Time on Canine Parthenogenetic Embryo Development
| 6-DMAP Concentration | Incubation Time | Pregnancy Rate | Implantation Rate | Reference |
| 1.9 mM | 2 hours | 75% | 34% | |
| 1.9 mM | 4 hours | 66.7% | 6.5% |
Table 2: Effect of 6-DMAP on Porcine Parthenogenetic Embryo Development to Blastocyst Stage
| 6-DMAP Concentration | Incubation Time | Blastocyst Formation Rate | Reference |
| 2 mM or 5 mM | 3 hours | Increased | |
| 2 mM or 5 mM | 5 hours | No increase |
Table 3: Chromosomal Abnormalities in Sheep Embryos Following Activation with 6-DMAP
| Embryo Type | Activating Agent | Percentage of Chromosomally Abnormal Embryos | Reference |
| Parthenogenetic | 6-DMAP | 100% | |
| Parthenogenetic | Cycloheximide (CHX) | 93.6% | |
| SCNT | 6-DMAP | 60.0% | |
| SCNT | Cycloheximide (CHX) | 56.2% |
Experimental Protocols
General Protocol for 6-DMAP Treatment of Oocytes/Embryos
This is a generalized protocol and should be optimized for specific experimental needs.
-
Preparation of 6-DMAP Stock Solution:
-
Dissolve 6-DMAP powder in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solution:
-
On the day of the experiment, dilute the stock solution in a pre-warmed embryo culture medium to the desired final concentration (e.g., 1.9 mM, 2 mM).
-
Ensure thorough mixing and allow the medium to equilibrate in the incubator for at least 30 minutes before use.
-
-
Oocyte/Embryo Activation (if applicable):
-
For oocyte activation, a primary stimulus such as a calcium ionophore (e.g., 10 µM ionomycin for 4 minutes) or electrical pulses is often used prior to 6-DMAP incubation.
-
-
6-DMAP Incubation:
-
Wash the oocytes/embryos in a handling medium.
-
Transfer the oocytes/embryos into the pre-equilibrated 6-DMAP working solution.
-
Incubate for the desired duration (e.g., 2-4 hours) under standard embryo culture conditions (e.g., 38.5°C, 5% CO2 in a humidified atmosphere).
-
-
Washout:
-
After incubation, thoroughly wash the oocytes/embryos in a fresh, pre-warmed culture medium to remove all traces of 6-DMAP.
-
Perform at least three sequential washes.
-
-
Subsequent Culture and Assessment:
-
Culture the washed embryos in a standard culture medium.
-
Assess developmental endpoints at appropriate time points (e.g., cleavage rates, blastocyst formation, chromosomal analysis).
-
Visualizations
Signaling Pathway Inhibition by 6-DMAP
Caption: 6-DMAP inhibits MPF and MAPK pathways to block M-phase entry.
Experimental Workflow for 6-DMAP Treatment
Caption: A typical experimental workflow for 6-DMAP treatment of embryos.
Troubleshooting Logic for Low Blastocyst Rate
Caption: Troubleshooting guide for low blastocyst development after 6-DMAP.
References
- 1. Effects of post-treatment with this compound (6-DMAP) on ethanol activation of mouse oocytes at different ages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of this compound (6-DMAP) and cycloheximide (CHX) on the development and chromosomal complement of sheep parthenogenetic and nuclear transfer embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of 6‐dimethylaminopurine (6‐DMAP) and cycloheximide (CHX) on the development and chromosomal complement of sheep parthenogenetic and nuclear transfer embryos | IMM Container [imm.cnr.it]
How to prevent 6-DMAP from inhibiting second polar body extrusion
This guide provides troubleshooting advice and detailed protocols for researchers encountering issues with 6-dimethylaminopurine (6-DMAP) inhibiting the extrusion of the second polar body (PB2) during oocyte activation experiments.
Frequently Asked Questions (FAQs)
Q1: What is 6-DMAP and why is it used in oocyte activation?
6-DMAP (this compound) is a non-specific protein kinase inhibitor.[1][2] In reproductive biology, it is commonly used as a chemical agent to artificially activate oocytes, often in combination with a calcium ionophore like ionomycin or ethanol.[3][4] Its primary function is to suppress the activity of Maturation Promoting Factor (MPF), a key kinase complex that maintains the oocyte in meiotic arrest (Metaphase II). By inhibiting MPF, 6-DMAP allows the oocyte to exit meiosis and proceed with embryonic development.[5]
Q2: What is the mechanism behind 6-DMAP's inhibition of second polar body extrusion?
The extrusion of the second polar body is a form of cytokinesis that requires precise coordination of the meiotic spindle and the cell cortex. This process is regulated by key protein kinases, including MPF (Cdk1/Cyclin B) and Mitogen-Activated Protein Kinase (MAPK). 6-DMAP, as a broad kinase inhibitor, disrupts this process in several ways:
-
Inhibition of Spindle Rotation: Proper PB2 extrusion requires the rotation of the meiotic spindle to a position perpendicular to the oocyte cortex. 6-DMAP can inhibit this rotation.
-
Disruption of the Contractile Ring: The physical separation of the polar body is driven by an actomyosin contractile ring. The formation and contraction of this ring are dependent on kinase activity. 6-DMAP's inhibition of these kinases impairs the contractile activity required for cytokinesis.
-
Premature Chromosome Decondensation: By inhibiting kinases that maintain a metaphase state, 6-DMAP can induce premature decondensation of chromosomes and reformation of a nuclear envelope, leading to two female pronuclei within the oocyte instead of one pronucleus and an extruded polar body.
Q3: Is the inhibitory effect of 6-DMAP reversible?
Yes, the inhibitory effects of 6-DMAP on meiotic progression are reversible. Washing the oocytes and placing them in a 6-DMAP-free medium can restore normal cellular processes, allowing for subsequent development. This reversibility is the basis for optimizing protocols to prevent its unwanted side effects.
Q4: How does the timing and duration of 6-DMAP treatment affect PB2 extrusion?
The timing and duration of 6-DMAP exposure are the most critical factors.
-
Extended Incubation: Prolonged exposure to 6-DMAP (e.g., 4-6 hours) strongly inhibits chromosome movement at anaphase II and telophase II, leading to the failure of PB2 extrusion and the formation of a single diploid pronucleus. This extended incubation is often detrimental to the developmental potential of the resulting parthenotes.
-
Optimized Incubation: Research shows that the duration of 6-DMAP treatment can be significantly reduced. A short incubation (e.g., 1-2 hours) within a specific time window after an initial activation stimulus (like ionomycin) is sufficient to induce activation without inhibiting PB2 extrusion, leading to better developmental outcomes.
Troubleshooting Guide
Problem: Oocytes fail to extrude the second polar body after activation with 6-DMAP.
This is a common issue resulting in diploid parthenotes with two female pronuclei. The following steps can help troubleshoot and resolve this problem.
Cause 1: Duration of 6-DMAP exposure is too long. Extended incubation in 6-DMAP is a primary cause of PB2 extrusion failure. While a 4-6 hour incubation may yield high activation rates, it often comes at the cost of inhibiting cytokinesis.
-
Solution: Reduce the duration of 6-DMAP treatment. Studies in multiple species have shown that incubation can be shortened to 1-2 hours without sacrificing activation efficiency, while significantly improving subsequent development and allowing for normal PB2 extrusion.
Cause 2: Incorrect timing of 6-DMAP application. Oocytes have a specific window of susceptibility to 6-DMAP following an initial calcium stimulus. Applying 6-DMAP outside this optimal window can be ineffective or cause abnormalities.
-
Solution: Apply 6-DMAP during the identified "temporal window" of susceptibility. For instance, in goat oocytes, applying 2 mM 6-DMAP for 1 hour, specifically during the third hour after ionomycin treatment, yields high activation rates. For mouse oocytes, a susceptible window is located between the second and fifth hour after ethanol activation. This window should be determined empirically for your specific cell type and initial activation agent.
Cause 3: Suboptimal concentration of 6-DMAP. While less critical than duration and timing, the concentration of 6-DMAP can influence outcomes.
-
Solution: Use the recommended concentration of 6-DMAP, which is typically around 2 mM for most mammalian oocytes. If issues persist, consider titrating the concentration in your specific experimental system, although adjusting the timing and duration of exposure is usually more effective.
Quantitative Data Summary
The following table summarizes data from studies on goat oocytes, illustrating how optimizing 6-DMAP treatment protocols can improve outcomes. The goal is to achieve a high activation rate while minimizing the inhibition of PB2 extrusion, which is often inferred from improved developmental rates.
| Species | Initial Activation | 6-DMAP Concentration | 6-DMAP Duration & Timing | Activation Rate (%) | Developmental Outcome | Reference |
| Goat | 2.5 µM Ionomycin (1 min) | 2 mM | 6 hours (continuous) | 87-95% | Impaired development, inhibition of PB2 extrusion | |
| Goat | 2.5 µM Ionomycin (1 min) | 2 mM | 4 hours (continuous) | >90% | Enhanced activation of younger oocytes | |
| Goat | 2.5 µM Ionomycin (1 min) | 2 mM | 2 hours (continuous) | >90% | High activation rates | |
| Goat (Optimized) | 2.5 µM Ionomycin (1 min) | 2 mM | 1 hour (during the 3rd hour post-ionomycin) | >90% | Recommended for better activation and development | |
| Mouse | Ethanol | 2 mM | 6 hours (continuous) | High | Lower rates of morula/blastocyst development | |
| Mouse (Optimized) | Ethanol | 2 mM | 1-2 hours (within 2-5h post-ethanol) | >80% | Significantly higher rates of morula/blastocyst development |
Experimental Protocols
Protocol 1: Optimized Oocyte Activation to Prevent PB2 Extrusion Failure
This protocol is based on methods optimized for goat and mouse oocytes and is designed to achieve high activation rates while permitting second polar body extrusion.
Materials:
-
Mature Metaphase II (MII) oocytes
-
Activation Medium 1 (AM1): Culture medium (e.g., M199, mSOF) with 2.5 µM Ionomycin
-
Activation Medium 2 (AM2): Culture medium with 2 mM 6-DMAP
-
Wash Medium (WM): Standard culture medium
-
Embryo Culture Medium (e.g., KSOM)
Procedure:
-
Initial Activation (Time = 0 min):
-
Transfer mature MII oocytes from their maturation medium into WM and wash them three times.
-
Place the oocytes into AM1 (containing ionomycin) and incubate for exactly 1 minute. Note: This time is critical; longer exposure can be toxic.
-
-
Washout (Time = 1 min):
-
Quickly remove the oocytes from AM1 and wash them thoroughly through at least three changes of WM to completely remove the ionomycin.
-
-
Initial Culture (Time = 1 min to 2 hours):
-
Place the washed oocytes into standard culture medium (WM) and incubate for 2 hours. This allows the oocyte to recover from the ionomycin shock and initiate the first steps of activation before 6-DMAP is introduced.
-
-
6-DMAP Treatment (Time = 2 hours to 4 hours):
-
Transfer the oocytes from the culture medium into pre-warmed AM2 (containing 2 mM 6-DMAP).
-
Incubate for 2 hours. This duration is typically sufficient to suppress MPF and support activation without permanently inhibiting cytokinesis.
-
-
Final Wash and Culture (Time = 4 hours):
-
Remove the oocytes from AM2 and wash them thoroughly through three changes of WM to remove all traces of 6-DMAP.
-
Transfer the oocytes to the final embryo culture medium.
-
-
Assessment:
-
At 3-6 hours post-initial activation, check for the extrusion of the second polar body.
-
At 18-24 hours, assess for pronuclear formation and cleavage.
-
Visualizations
Caption: Signaling pathway for meiotic exit and inhibition by 6-DMAP.
Caption: Optimized experimental workflow for oocyte activation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound blocks starfish oocyte maturation by inhibiting a relevant protein kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of duration, concentration, and timing of ionomycin and this compound (6-DMAP) treatment on activation of goat oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimal Treatment of this compound Enhances the In Vivo Development of Canine Embryos by Rapid Initiation of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 6-DMAP Protocols for Species-Specific Differences
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 6-Dimethylaminopurine (6-DMAP) in their experiments. The information provided is intended to help adjust protocols for species-specific variations to achieve optimal outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 6-DMAP and what is its primary mechanism of action in cell biology experiments?
A1: this compound (6-DMAP) is a serine/threonine protein kinase inhibitor.[1] In cellular research, particularly in reproductive biology, it is widely used to affect cell cycle progression and oocyte maturation.[1] Its primary role in oocyte activation is to inhibit Maturation-Promoting Factor (MPF) activity, which helps drive the transition from metaphase to interphase.[2][3] 6-DMAP is also known to be a potent cytokinetic inhibitor and is used in parthenogenesis and meiosis studies.[4]
Q2: My oocyte activation rate is low after treatment with a standard 6-DMAP protocol. What are the likely causes and how can I troubleshoot this?
A2: Low activation rates can stem from several factors, often related to the specific requirements of the species you are working with. Here are some troubleshooting steps:
-
Optimize Ionomycin/Calcium Ionophore Pre-treatment: 6-DMAP is often used following a calcium ionophore like ionomycin to mimic the calcium signaling that occurs during fertilization. The concentration and duration of this initial treatment are critical and species-dependent. Ensure this step is optimized for your specific cell type.
-
Adjust 6-DMAP Concentration and Duration: The effective concentration and incubation time for 6-DMAP vary significantly between species. For instance, what works for mouse oocytes may not be optimal for goat or canine oocytes. Refer to the data table below for species-specific examples and consider running a dose-response and time-course experiment to find the optimal conditions for your species.
-
Timing of 6-DMAP Treatment: The window of susceptibility to 6-DMAP can be narrow and dependent on the age of the oocyte post-maturation. For goat oocytes, for example, treatment during the third hour after ionomycin exposure was found to be highly effective.
-
Oocyte Quality and Maturation Stage: The quality and meiotic stage of the oocytes are crucial. Ensure your oocytes have reached the metaphase II (MII) stage before attempting activation.
Q3: I am observing a high rate of developmental abnormalities or chromosomal defects in my embryos after 6-DMAP treatment. What can I do to mitigate this?
A3: High rates of abnormalities are a known concern with 6-DMAP treatment and are often linked to prolonged exposure. Here’s how to address this:
-
Reduce Incubation Time: Extended incubation in 6-DMAP can impair the development of parthenotes and lead to chromosomal abnormalities. Studies in mice and goats have shown that reducing the duration of 6-DMAP exposure can lead to higher rates of development to the morula/blastocyst stage.
-
Optimize the Protocol: A well-optimized protocol that uses the minimum effective concentration and duration of 6-DMAP is key. The goal is to inhibit MPF sufficiently to allow for activation without causing downstream toxic effects.
-
Consider Alternatives: If developmental abnormalities persist despite optimization, consider alternative activation agents. Cycloheximide (CHX) has been compared to 6-DMAP and, in some species like sheep, resulted in a lower rate of chromosomal abnormalities in parthenogenetic embryos.
Q4: I am working with a new species for which there is no established 6-DMAP protocol. How should I approach protocol development?
A4: When developing a protocol for a new species, a systematic approach is recommended:
-
Literature Review: Start by reviewing published protocols for phylogenetically related species to get a starting range for 6-DMAP concentration and treatment duration.
-
Dose-Response Experiment: Test a range of 6-DMAP concentrations (e.g., 1-4 mM) while keeping the incubation time constant. Assess activation rates (e.g., pronuclear formation) to identify a potentially effective concentration range.
-
Time-Course Experiment: Using the optimal concentration from the dose-response experiment, vary the incubation time (e.g., 1-6 hours). This will help determine the minimum time required for efficient activation.
-
Assess Developmental Competence: For the most promising conditions, culture the activated oocytes to assess their developmental potential to later stages (e.g., blastocyst). This is a critical step, as high activation rates do not always correlate with healthy embryo development.
-
Chromosomal Analysis: If possible, perform chromosomal analysis on a subset of the resulting embryos to ensure they are diploid and to check for abnormalities.
Quantitative Data Summary
The following table summarizes 6-DMAP protocol parameters from various studies across different species. This data should be used as a starting point for protocol optimization.
| Species | Calcium Ionophore Treatment | 6-DMAP Concentration | 6-DMAP Incubation Time | Outcome | Reference |
| Goat | 2.5 µM Ionomycin for 1 min | 2 mM | 1 hour (at the 3rd hour post-ionomycin) | High activation and development rates | |
| Canine | 10 µM Calcium Ionophore for 4 min | 1.9 mM | 2 hours | Effective induction of DNA synthesis and in vivo development | |
| Mouse | Ethanol Exposure | Not specified | 1-2 hours | Higher morula/blastocyst rates compared to 6-hour incubation | |
| Bovine | Not specified | Not specified | Not specified | Used for parthenogenetic activation and in nuclear transfer protocols | |
| Sheep | Not specified | Not specified | Not specified | Higher blastocyst development in parthenotes compared to CHX | |
| Spix's Yellow-Toothed Cavy | 10 mM SrCl₂ for 2.5 h | 2 mM | 3.5 hours | Increased cleavage rates |
Experimental Protocols
General Protocol for Oocyte Activation using Ionomycin and 6-DMAP
This is a generalized protocol and must be optimized for each specific species and experimental setup.
Materials:
-
Mature MII oocytes
-
Handling medium (e.g., M2 or HEPES-buffered TCM-199)
-
Ionomycin stock solution (in DMSO)
-
6-DMAP powder
-
Culture medium (e.g., KSOM or G1/G2)
-
Fertilization dishes
Procedure:
-
Preparation of Media:
-
Prepare the activation medium containing the desired concentration of ionomycin.
-
Prepare the 6-DMAP culture medium by dissolving 6-DMAP powder to the desired final concentration. Ensure complete dissolution.
-
Pre-warm all media to 37°C and equilibrate with 5% CO₂ in air.
-
-
Oocyte Preparation:
-
Collect mature MII oocytes and wash them in handling medium.
-
If necessary, remove cumulus cells by brief incubation in hyaluronidase followed by gentle pipetting.
-
-
Ionomycin Treatment:
-
Transfer the oocytes to the pre-warmed activation medium containing ionomycin.
-
Incubate for the optimized duration (typically 1-5 minutes). This step is critical and timing should be precise.
-
-
Washing:
-
After ionomycin treatment, immediately wash the oocytes thoroughly through several drops of handling medium to remove the ionomycin.
-
-
6-DMAP Incubation:
-
Transfer the washed oocytes to the pre-warmed culture medium containing 6-DMAP.
-
Incubate for the optimized duration (typically 1-4 hours).
-
-
Post-Activation Culture:
-
Following 6-DMAP incubation, wash the oocytes extensively in fresh culture medium to remove all traces of 6-DMAP.
-
Place the oocytes in fresh culture medium and culture under standard conditions.
-
-
Assessment of Activation and Development:
-
Assess activation by observing for pronuclear formation at appropriate time points post-activation.
-
Continue to monitor embryonic development at regular intervals (e.g., cleavage, morula, and blastocyst stages).
-
Visualizations
Signaling Pathway of Oocyte Activation
Caption: Role of 6-DMAP in the oocyte activation signaling pathway.
Troubleshooting Workflow for 6-DMAP Protocol Optimization
Caption: A logical workflow for troubleshooting and optimizing 6-DMAP protocols.
References
Technical Support Center: 6-DMAP Application in Oocyte Activation
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating abnormalities associated with the use of 6-dimethylaminopurine (6-DMAP) in inducing pronuclear formation during oocyte activation.
Frequently Asked Questions (FAQs)
Q1: What is 6-DMAP and what is its primary mechanism of action in oocyte activation?
A1: this compound (6-DMAP) is a protein kinase inhibitor.[1][2] In the context of oocyte activation, it is used to suppress the activity of maturation-promoting factor (MPF) and mitogen-activated protein kinase (MAPK), key regulators of the meiotic cell cycle.[2] By inhibiting these kinases, 6-DMAP helps to maintain a state conducive to the formation of pronuclei and prevents the oocyte from re-entering meiosis.
Q2: What are the common abnormalities observed with 6-DMAP treatment?
A2: While effective in inducing oocyte activation, suboptimal use of 6-DMAP can lead to several abnormalities, including:
-
Aberrant chromosome remodeling and abnormal chromosome numbers (aneuploidy).
-
Inhibition of second polar body extrusion, leading to the formation of a single pronucleus.
-
Disruption of cytoskeletal components, particularly microtubules, which can affect pronuclear migration and syngamy.
Q3: How can I mitigate these abnormalities?
A3: Mitigation strategies primarily revolve around optimizing the 6-DMAP treatment protocol. Key factors to consider are:
-
Concentration: Using the lowest effective concentration of 6-DMAP is crucial.
-
Duration of Exposure: Prolonged exposure to 6-DMAP can be detrimental to embryonic development. Shorter incubation times are often sufficient and lead to better outcomes.
-
Timing of Treatment: The developmental stage of the oocyte and the timing of 6-DMAP application relative to the initial activation stimulus (e.g., ionomycin or ethanol) are critical.
Q4: Is 6-DMAP treatment sufficient on its own for oocyte activation?
A4: Generally, no. 6-DMAP is most effective when used as a post-treatment following an initial calcium-elevating stimulus, such as ionomycin, ethanol, or electrical pulses. The initial stimulus mimics the calcium oscillations seen during natural fertilization, while 6-DMAP helps to sustain the activated state.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low rate of pronuclear formation | - Suboptimal concentration of 6-DMAP or the initial activating agent (e.g., ionomycin).- Inappropriate duration or timing of 6-DMAP treatment.- Poor oocyte quality or maturation status. | - Titrate the concentration of both the initial activator and 6-DMAP. Refer to species-specific protocols in the tables below.- Optimize the duration and timing of 6-DMAP exposure. Shorter durations (e.g., 1-2 hours) are often more effective than longer ones (e.g., 4-6 hours).- Ensure oocytes are at the appropriate metaphase II stage before activation. |
| Formation of a single pronucleus | - Inhibition of second polar body extrusion due to 6-DMAP's effect on the cytoskeleton and cell cycle progression. | - Reduce the concentration or duration of 6-DMAP treatment.- Consider alternative activation protocols that are less reliant on high concentrations of 6-DMAP. |
| Poor embryonic development post-activation | - Prolonged exposure to 6-DMAP can be toxic and impair subsequent development.- Chromosomal abnormalities induced by 6-DMAP. | - Significantly reduce the duration of 6-DMAP incubation. Studies in various species have shown improved development with shorter exposure times.- Assess the chromosomal integrity of activated oocytes to determine if the protocol is inducing aneuploidy. |
| Failure of pronuclear migration and syngamy | - Disruption of microtubule organization by 6-DMAP, which is essential for the movement of pronuclei. | - Minimize 6-DMAP exposure time to allow for normal cytoskeletal function to resume.- Evaluate microtubule integrity using immunofluorescence to assess the impact of your specific protocol. |
Quantitative Data Summary
Table 1: Effect of 6-DMAP Treatment Duration on Canine Parthenogenetic Embryo Development
| Treatment Group | Implantation Rate (%) | Pregnancy Rate (%) |
| DMAP-2h (1.9 mM for 2 hours) | 34.0 | 75.0 |
| DMAP-4h (1.9 mM for 4 hours) | 6.5 | 66.7 |
| Data from a study on canine oocytes activated with 10 µM calcium ionophore for 4 minutes followed by 6-DMAP treatment. |
Table 2: Effect of 6-DMAP Treatment Duration on Goat Oocyte Activation and Development
| 6-DMAP Treatment Duration (2 mM) | Activation Rate (%) |
| 1 hour (at the 3rd hour post-ionomycin) | >85 |
| 4 hours | Enhanced activation of 24-hour matured oocytes |
| 6 hours | 87-95 |
| Data from a study on goat oocytes matured for 27 hours and activated with 2.5 µM ionomycin for 1 minute. Extended incubation in 6-DMAP was found to impair development. |
Table 3: Effect of 6-DMAP on Sheep Parthenogenetic Embryo Development and Chromosomal Abnormalities
| Activation Agent | Blastocyst Development Rate (%) | Chromosomally Abnormal Embryos (%) |
| 6-DMAP | 21.0 ± 0.9 | 100.0 |
| Cycloheximide (CHX) | 14.9 ± 0.5 | 93.6 |
| This study highlights the high rate of chromosomal abnormalities associated with 6-DMAP in sheep parthenotes. |
Experimental Protocols
Protocol 1: Oocyte Activation in Canine Oocytes
-
Oocyte Preparation: Collect in vivo matured oocytes and remove cumulus cells by pipetting in a solution containing 0.1% (v/v) hyaluronidase.
-
Initial Activation: Culture the denuded oocytes for 4 minutes in a washing medium supplemented with 10 µM calcium ionophore.
-
6-DMAP Treatment: Transfer the oocytes to a modified synthetic oviduct fluid (mSOF) medium supplemented with 1.9 mM 6-DMAP.
-
Incubation: Culture the oocytes in the 6-DMAP containing medium for 2 hours (DMAP-2h group) for optimal in vivo development of parthenogenetic zygotes.
-
Post-activation Culture: After 6-DMAP treatment, wash the oocytes and culture them in a suitable embryo culture medium.
Protocol 2: Oocyte Activation in Goat Oocytes
-
Oocyte Maturation: Mature oocytes in vitro for 27 hours.
-
Initial Activation: Expose the matured oocytes to 2.5 µM ionomycin for 1 minute.
-
6-DMAP Treatment: Following ionomycin treatment, wash the oocytes and transfer them to a culture medium containing 2 mM 6-DMAP.
-
Incubation: Incubate the oocytes in the 6-DMAP medium for 1 hour, specifically during the third hour after the ionomycin treatment, to achieve high activation rates with better developmental outcomes.
-
Post-activation Culture: After the 1-hour incubation in 6-DMAP, wash the oocytes and culture them in a standard embryo culture medium.
Visualizations
References
- 1. Optimal Treatment of this compound Enhances the In Vivo Development of Canine Embryos by Rapid Initiation of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of duration, concentration, and timing of ionomycin and this compound (6-DMAP) treatment on activation of goat oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of post-treatment with this compound (6-DMAP) on ethanol activation of mouse oocytes at different ages - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the efficiency of 6-DMAP in combination with ethanol activation
Welcome to the technical support center for improving the efficiency of 6-DMAP in combination with ethanol for cellular activation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing a low activation rate after treatment with ethanol and 6-DMAP?
Answer:
Several factors can contribute to a low activation rate. Consider the following possibilities:
-
Suboptimal Ethanol Exposure: The duration and concentration of the initial ethanol treatment are critical. Insufficient exposure may not provide an adequate initial stimulus for activation. Conversely, prolonged exposure can be toxic to the oocytes.
-
Ineffective 6-DMAP Concentration or Incubation Time: The concentration and duration of 6-DMAP treatment need to be optimized for your specific cell type and experimental conditions. Inadequate exposure may not sufficiently inhibit the necessary protein kinases to drive the cell cycle forward.[1]
-
Oocyte Quality and Age: The age of the oocytes post-ovulation can significantly impact their activation potential. Freshly ovulated oocytes may be less responsive than aged oocytes.[1][2]
-
Suboptimal Culture Conditions: The composition and osmolarity of the culture media used during and after activation can affect oocyte viability and activation efficiency.[3]
Solutions:
-
Optimize Ethanol Treatment: Titrate the ethanol concentration (typically 5-7%) and exposure time (usually 3-7 minutes) to find the optimal balance for your oocytes.[4]
-
Optimize 6-DMAP Treatment: Experiment with different 6-DMAP concentrations (commonly 2 mM) and incubation times (ranging from 2 to 6 hours). The timing of 6-DMAP addition after the ethanol stimulus is also crucial.
-
Use High-Quality Oocytes: Whenever possible, use oocytes of optimal age. For instance, in mice, oocytes collected 15-18 hours post-hCG injection often show better activation rates.
-
Ensure Appropriate Culture Media: Use a well-defined culture medium, such as M2 or CZB medium, and ensure its osmolarity is appropriate for your specific cell type.
Question: My activated oocytes are showing abnormal development, such as fragmented pronuclei or failure to cleave. What could be the cause?
Answer:
Abnormal development post-activation is often linked to the chemical treatments themselves.
-
Toxicity from Prolonged 6-DMAP Exposure: Extended incubation in 6-DMAP can be detrimental to embryonic development, leading to abnormalities. In some cases, prolonged treatment can inhibit spindle rotation and impair the exchange of protamines for histones.
-
Incorrect Timing of 6-DMAP Treatment: There is often a specific window of susceptibility to 6-DMAP after the initial activating stimulus. Applying it too early or too late can disrupt the normal sequence of events in the cell cycle.
-
Suboptimal Initial Activation: An inadequate initial stimulus by ethanol can lead to incomplete or asynchronous activation, resulting in developmental defects.
Solutions:
-
Reduce 6-DMAP Incubation Time: Studies have shown that shorter incubation times (e.g., 1-2 hours) can lead to higher rates of development to the morula and blastocyst stages compared to longer incubations (e.g., 6 hours).
-
Determine the Optimal Window for 6-DMAP Treatment: For mouse oocytes, a susceptible window for 6-DMAP treatment has been identified between the second and fifth hour after ethanol exposure.
-
Ensure a Robust Initial Stimulus: Optimize the ethanol treatment as described in the previous troubleshooting point to ensure a strong and uniform activation signal.
Question: I am not observing the expected inhibition of the second polar body extrusion. Why is this happening?
Answer:
6-DMAP is known to inhibit the extrusion of the second polar body. If you are not observing this, consider the following:
-
Insufficient 6-DMAP Concentration: The concentration of 6-DMAP may be too low to effectively inhibit the necessary kinases responsible for cytokinesis.
-
Timing of 6-DMAP Application: The application of 6-DMAP might be too late to prevent the cellular processes leading to polar body extrusion.
Solutions:
-
Verify 6-DMAP Concentration: Ensure your stock solution is correctly prepared and that the final concentration in the culture medium is accurate. A common effective concentration is 2 mM.
-
Apply 6-DMAP Promptly After Ethanol Activation: Introduce 6-DMAP to the culture medium immediately following the ethanol treatment and subsequent washes to ensure it acts during the critical window for inhibiting polar body extrusion.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of 6-DMAP in oocyte activation?
A1: 6-DMAP is a protein kinase inhibitor. In the context of oocyte activation, it works by inhibiting Maturation Promoting Factor (MPF) and Mitogen-Activated Protein Kinase (MAPK) activity. Following an initial calcium-releasing stimulus like ethanol, 6-DMAP helps to maintain low MPF and MAPK activity, which is crucial for the oocyte to exit meiosis and enter the first mitotic interphase, leading to pronuclear formation.
Q2: Why is an initial stimulus like ethanol necessary before 6-DMAP treatment?
A2: 6-DMAP alone is generally not sufficient to induce oocyte activation. An initial stimulus, such as ethanol, is required to trigger the initial calcium release that begins the process of MPF inactivation. 6-DMAP then acts to sustain this inactive state and promote the subsequent events of interphase.
Q3: How should I prepare a 2 mM 6-DMAP solution?
A3: To prepare a 2 mM 6-DMAP stock solution, dissolve the appropriate amount of 6-dimethylaminopurine powder in your chosen culture medium (e.g., CZB or M2 medium). For example, to make a 10 mL stock of 2 mM 6-DMAP (Molecular Weight: 163.2 g/mol ), you would dissolve 3.264 mg of 6-DMAP in 10 mL of medium. It is recommended to filter-sterilize the solution using a 0.22 µm filter before use.
Q4: Are there species-specific differences in the optimal protocol?
A4: Yes, the optimal concentrations and incubation times for both ethanol and 6-DMAP can vary significantly between species. For example, protocols optimized for mouse oocytes may not be directly applicable to bovine or porcine oocytes. It is essential to consult the literature for species-specific recommendations or to perform optimization experiments for your particular model system.
Data Presentation
Table 1: Effect of 6-DMAP Incubation Duration on Mouse Oocyte Activation and Development Following Ethanol Treatment
| 6-DMAP Incubation Duration | Activation Rate (%) | Morula/Blastocyst Rate (%) | Reference |
| 1 hour | >80% | Significantly higher than 6h | |
| 2 hours | >80% | Significantly higher than 6h | |
| 6 hours | ~70-90% | Lower than 1-2h |
Table 2: Comparison of Activation Protocols in Rat Oocytes
| Activation Protocol | Cleavage Rate (%) | Blastocyst Formation Rate (%) | Reference |
| Ethanol (7%, 3 min) + 6-DMAP (2 mM, 4h) | 98.0 ± 1.9 | 74.5 ± 5.1 | |
| Electrical Pulses + 6-DMAP | 95.4 ± 1.0 | 52.3 ± 4.4 | |
| Ionomycin + 6-DMAP | 90.6 ± 4.7 | 60.4 ± 4.9 | |
| Strontium + 6-DMAP | 78.2 ± 1.7 | 60.0 ± 2.8 |
Experimental Protocols
Protocol 1: Parthenogenetic Activation of Mouse Oocytes using Ethanol and 6-DMAP
This protocol is adapted from studies on mouse oocyte activation.
Materials:
-
M2 Medium
-
CZB Medium
-
Ethanol (Absolute)
-
This compound (6-DMAP)
-
Sterile culture dishes
-
Humidified incubator (37.5°C, 5% CO2)
Procedure:
-
Prepare Activation Medium: Prepare a solution of 5% (v/v) ethanol in M2 medium.
-
Prepare 6-DMAP Culture Medium: Prepare CZB medium containing 2 mM 6-DMAP.
-
Oocyte Collection: Collect metaphase II (MII) oocytes from female mice.
-
Ethanol Activation:
-
Wash the collected oocytes in fresh M2 medium.
-
Transfer the oocytes to the 5% ethanol in M2 medium and incubate for 5 minutes at room temperature.
-
-
Washing:
-
After the ethanol incubation, immediately wash the oocytes three times in fresh M2 medium to remove all traces of ethanol.
-
-
6-DMAP Incubation:
-
Transfer the washed oocytes into the pre-warmed and equilibrated CZB medium containing 2 mM 6-DMAP.
-
Culture for 2-4 hours in a humidified incubator at 37.5°C with 5% CO2.
-
-
Post-Activation Culture:
-
After the 6-DMAP incubation, wash the oocytes three times in fresh CZB medium.
-
Culture the activated oocytes in CZB medium and observe for pronuclear formation and subsequent embryonic development.
-
Visualizations
Caption: Signaling pathway of oocyte activation by ethanol and 6-DMAP.
Caption: Experimental workflow for oocyte activation with ethanol and 6-DMAP.
References
- 1. Effects of post-treatment with this compound (6-DMAP) on ethanol activation of mouse oocytes at different ages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A combined treatment with ethanol and this compound is effective for the activation and further embryonic development of oocytes from Sprague-Dawley and Wistar rats | Zygote | Cambridge Core [cambridge.org]
- 4. Journal Unair [journal.unair.ac.id]
Validation & Comparative
A Comparative Guide to Cyclin-Dependent Kinase Inhibition: 6-Dimethylaminopurine vs. Roscovitine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cell cycle research and oncology drug development, the inhibition of cyclin-dependent kinases (CDKs) remains a pivotal strategy. Among the myriad of small molecule inhibitors, purine analogs have demonstrated significant potential. This guide provides an objective comparison of two such compounds: 6-Dimethylaminopurine (6-DMAP) and roscovitine. While both are purine derivatives that interfere with protein phosphorylation, their mechanisms, selectivity, and utility in research present a study in contrasts. Roscovitine is a well-characterized, relatively selective inhibitor of a subset of CDKs, whereas 6-DMAP is recognized as a broader, non-selective protein kinase inhibitor with demonstrated effects on cell cycle progression.
Introduction to the Inhibitors
This compound (6-DMAP) is a synthetically derived purine analog. It is widely recognized as a non-selective inhibitor of protein kinases, particularly serine/threonine kinases.[1] Its primary application in research has been in the study of oocyte maturation and activation, where it has been shown to inhibit protein phosphorylation events that are crucial for cell cycle transitions.[2][3][4][5] While its effects on the cell cycle are evident, a detailed profile of its specific inhibitory activity against a broad panel of cyclin-dependent kinases is not well-documented in publicly available literature. Some studies indicate a degree of selectivity, as it has been observed to inhibit the phosphorylation of ribosomal protein S6 and the activation of p70S6k, while not affecting MAP kinase phosphorylation.
Roscovitine , also known as seliciclib (CYC202), is another purine analog that has been extensively studied as a competitive inhibitor of ATP binding to the catalytic site of several CDKs. It exhibits notable selectivity for a subset of the CDK family, potently inhibiting CDK1, CDK2, CDK5, CDK7, and CDK9. This selectivity profile has positioned roscovitine as a valuable tool for dissecting the roles of these specific CDKs in cell cycle control, transcription, and neuronal functions. Furthermore, roscovitine has undergone clinical trials as a potential therapeutic agent for various cancers.
Comparative Performance Data
A direct quantitative comparison of the CDK inhibitory potency of 6-DMAP and roscovitine is challenging due to the limited availability of specific IC50 values for 6-DMAP against a comprehensive CDK panel. However, the well-documented inhibitory profile of roscovitine provides a clear benchmark for a selective CDK inhibitor.
Table 1: Inhibitory Activity (IC50) of Roscovitine against a Panel of Cyclin-Dependent Kinases
| Cyclin-Dependent Kinase | IC50 (µM) |
| CDK1/cyclin B | ~0.65 |
| CDK2/cyclin A | ~0.7 |
| CDK2/cyclin E | ~0.1 - 0.7 |
| CDK5/p25 | ~0.16 - 0.2 |
| CDK7/cyclin H | ~0.49 |
| CDK9/cyclin T1 | ~0.2 - 0.7 |
| CDK4/cyclin D1 | >100 |
| CDK6/cyclin D3 | >100 |
Data compiled from multiple sources.
Note on 6-DMAP: Currently, there is a lack of publicly available, peer-reviewed studies that provide a comprehensive IC50 profile of 6-DMAP against the above-mentioned CDKs. It is generally characterized by its broad-spectrum kinase inhibitory activity.
Mechanism of Action and Cellular Effects
Roscovitine: A Selective CDK Inhibitor
Roscovitine exerts its effects by competing with ATP for the binding pocket of sensitive CDKs. This inhibition leads to a cascade of cellular events, primarily centered around cell cycle arrest and the induction of apoptosis.
-
Cell Cycle Arrest: By inhibiting CDK1 and CDK2, roscovitine effectively blocks cells at the G1/S and G2/M phases of the cell cycle. This is often mediated by preventing the phosphorylation of the retinoblastoma protein (Rb), a key substrate of CDK2, which in turn keeps the E2F transcription factors inactive.
-
Induction of Apoptosis: Roscovitine has been shown to induce apoptosis in various cancer cell lines. A significant mechanism contributing to this is the downregulation of the anti-apoptotic protein Mcl-1. This is thought to occur through the inhibition of CDK9, which is a component of the positive transcription elongation factor b (P-TEFb). Inhibition of CDK9 leads to a decrease in the transcription of short-lived mRNAs, such as that of Mcl-1.
This compound: A Broad-Spectrum Kinase Inhibitor
The cellular effects of 6-DMAP are a consequence of its broad inhibition of protein phosphorylation.
-
Cell Cycle Effects: In the context of oocyte maturation, 6-DMAP has been shown to inhibit germinal vesicle breakdown (GVBD) and block the transition to metaphase. It can also induce the decondensation of chromosomes and the reformation of the nuclear envelope when applied after GVBD. In somatic cells, 6-DMAP has been reported to inhibit DNA synthesis and induce mitotic abnormalities, suggesting an effect on early cell cycle events.
-
Inhibition of Protein Phosphorylation: Studies have demonstrated that 6-DMAP treatment leads to a general decrease in protein phosphorylation. This lack of specificity makes it a useful tool for studying processes that are heavily dependent on global phosphorylation states but complicates the attribution of its effects to the inhibition of a single kinase or a specific pathway.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the IC50 value of an inhibitor against a specific CDK.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor (6-DMAP or roscovitine) in kinase assay buffer.
-
Dilute the recombinant CDK/cyclin complex to the desired concentration in kinase assay buffer.
-
Prepare a solution containing the appropriate peptide substrate and ATP in kinase assay buffer. The ATP concentration should be near the Km value for the specific CDK.
-
-
Kinase Reaction:
-
To the wells of a 96-well plate, add the diluted inhibitor or vehicle control (e.g., DMSO).
-
Add the diluted CDK/cyclin enzyme to each well.
-
Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the Substrate/ATP mixture.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction stays within the linear range.
-
-
Signal Detection (using a commercial kit like ADP-Glo™):
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
Methodology:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 6-DMAP, roscovitine, or a vehicle control for the desired duration (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells (including any floating cells in the media) and wash with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate on ice for at least 30 minutes or store at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate gating strategies to exclude doublets and debris.
-
Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).
-
-
Data Analysis:
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on the DNA content (PI fluorescence intensity).
-
Western Blotting for Mcl-1 and Phospho-Rb
Methodology:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the inhibitors as described for the cell cycle analysis.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for Mcl-1, phospho-Rb (e.g., Ser807/811), total Rb, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Conclusion
This compound and roscovitine, while both being purine analogs that modulate protein phosphorylation, represent distinct classes of kinase inhibitors. Roscovitine is a valuable research tool and a clinical candidate due to its relatively selective and well-characterized inhibitory profile against specific CDKs. Its targeted mechanism of action allows for the precise dissection of CDK-dependent signaling pathways and provides a clear rationale for its potential therapeutic applications.
In contrast, 6-DMAP acts as a broad-spectrum protein kinase inhibitor. While this property has made it useful for studying cellular processes that are globally regulated by protein phosphorylation, such as oocyte maturation, the lack of a detailed CDK selectivity profile makes it less suitable for studies aiming to elucidate the specific roles of individual CDKs.
For researchers and drug development professionals, the choice between these two inhibitors will depend on the specific experimental goals. Roscovitine is the preferred choice for targeted inhibition of CDK1, CDK2, CDK5, CDK7, and CDK9. 6-DMAP, on the other hand, may be employed in initial exploratory studies to investigate the general involvement of protein phosphorylation in a particular biological process, with the understanding that its effects are likely the result of inhibiting multiple kinases. This guide underscores the importance of understanding the selectivity and mechanism of action of chemical probes to ensure the generation of robust and interpretable experimental data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. This compound (6-DMAP), a reversible inhibitor of the transition to metaphase during the first meiotic cell division of the mouse oocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of protein kinases by this compound accelerates the transition to interphase in activated mouse oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 6-DMAP and Cycloheximide for Diploidy Retention in Parthenotes
For Researchers, Scientists, and Drug Development Professionals
The artificial activation of oocytes to produce parthenogenetic embryos, or parthenotes, is a critical technique in developmental biology, regenerative medicine, and animal breeding. A key challenge in this process is ensuring the retention of a diploid set of chromosomes to support viable embryonic development. This is typically achieved by preventing the extrusion of the second polar body (PBII). Two of the most commonly employed chemical agents for this purpose are 6-dimethylaminopurine (6-DMAP) and cycloheximide. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate agent for their specific needs.
Mechanism of Action: A Tale of Two Inhibitors
While both 6-DMAP and cycloheximide facilitate diploidy retention, they achieve this through distinct molecular mechanisms. Understanding these differences is crucial for interpreting experimental outcomes and troubleshooting protocols.
This compound (6-DMAP) is a broad-spectrum protein kinase inhibitor.[1][2] Its primary role in oocyte activation is to suppress the activity of Maturation-Promoting Factor (MPF) and Mitogen-Activated Protein Kinase (MAPK), key regulators of the cell cycle.[1] By inhibiting these kinases, 6-DMAP prevents the reformation of the spindle and the cytokinesis required for PBII extrusion, thereby retaining the second set of chromosomes within the oocyte.[2]
Cycloheximide , on the other hand, is a protein synthesis inhibitor.[3] It blocks the translocation step in protein synthesis, thereby halting the production of new proteins. In the context of oocyte activation, cycloheximide is thought to prevent the synthesis of proteins, such as cyclin B, which are essential components of MPF. The resulting decrease in MPF activity leads to the exit from meiosis II and the failure to extrude the PBII.
Performance Comparison: Efficacy and Developmental Outcomes
The choice between 6-DMAP and cycloheximide can significantly impact the developmental competence of parthenotes. The following table summarizes key quantitative data from comparative studies.
| Parameter | 6-DMAP | Cycloheximide | Species | Reference |
| Blastocyst Development Rate | 21.0 ± 0.9% | 14.9 ± 0.5% | Sheep | |
| 59.7 ± 5.1% | Not specified | Porcine | ||
| Higher than cycloheximide | Lower than 6-DMAP | Porcine | ||
| Chromosomal Abnormalities (Parthenotes) | 100.0% | 93.6% | Sheep | |
| Blastocyst Total Cell Number | No significant difference | No significant difference | Sheep | |
| Higher than cycloheximide | Lower than 6-DMAP | Porcine | ||
| Activation Rate | 48.09 ± 3.43% | 57.37 ± 4.21% | Porcine |
Experimental Protocols: Methodologies for Diploidy Retention
The following are representative protocols for inducing diploidy in parthenotes using 6-DMAP and cycloheximide. It is important to note that optimal concentrations and durations can vary depending on the species and specific experimental conditions.
Parthenogenetic Activation with 6-DMAP
-
Oocyte Maturation: Oocytes are matured in vitro using standard protocols for the species of interest.
-
Activation Stimulus: A primary activation stimulus is required to initiate oocyte activation. This is often achieved using a calcium ionophore (e.g., 10 µM ionomycin for 4-5 minutes) or electrical stimulation.
-
6-DMAP Treatment: Immediately following the activation stimulus, oocytes are incubated in a culture medium supplemented with 6-DMAP. Common concentrations range from 1.9 mM to 2 mM. The duration of treatment is a critical parameter, with studies reporting incubation times of 2 to 4 hours.
-
Embryo Culture: After 6-DMAP treatment, the parthenotes are washed and transferred to a standard embryo culture medium for further development.
Parthenogenetic Activation with Cycloheximide
-
Oocyte Maturation: Similar to the 6-DMAP protocol, oocytes are first matured in vitro.
-
Activation Stimulus: A primary activation stimulus such as ethanol treatment (e.g., 7-8% for 5-10 minutes), electrical pulse, or a calcium ionophore is applied.
-
Cycloheximide Treatment: Following activation, oocytes are cultured in a medium containing cycloheximide. Typical concentrations are around 10 µg/mL. The incubation period can range from 2 to 5 hours.
-
Embryo Culture: Post-treatment, the parthenotes are thoroughly washed and placed in an appropriate embryo culture medium.
Visualizing the Processes
To better understand the experimental workflow and the underlying signaling pathways, the following diagrams are provided.
Caption: A generalized workflow for inducing diploidy in parthenotes.
Caption: Mechanisms of 6-DMAP and Cycloheximide in preventing PBII extrusion.
Concluding Remarks
The selection of 6-DMAP versus cycloheximide for diploidy retention in parthenotes is not a one-size-fits-all decision. Experimental evidence suggests that 6-DMAP may lead to higher blastocyst development rates in some species, but this can come at the cost of increased chromosomal abnormalities. In contrast, cycloheximide, while potentially yielding lower blastocyst rates, may result in a higher proportion of chromosomally normal parthenotes.
Researchers should carefully consider the goals of their study. If the primary objective is to maximize the number of blastocysts for applications such as stem cell derivation, 6-DMAP might be the preferred choice, with the caveat of rigorous chromosomal screening. If the aim is to produce developmentally competent embryos with a higher likelihood of a normal chromosome complement, cycloheximide may be more suitable.
It is also important to acknowledge that both 6-DMAP and cycloheximide have been shown to have mutagenic and teratogenic effects in vivo, which raises concerns about the long-term viability and health of any offspring produced using these agents. Therefore, further research into alternative, less-toxic methods for inducing diploidy is warranted.
Ultimately, the optimal protocol will be species-specific and may require empirical optimization of concentrations, durations, and combinations of activating agents. This guide serves as a foundational resource to inform this critical decision-making process in the fascinating field of parthenogenetic research.
References
A Comparative Guide to Reversible Cell Cycle Arrest: Alternatives to 6-Dimethylaminopurine
For researchers, scientists, and drug development professionals, the ability to reversibly arrest the cell cycle is a cornerstone of cellular studies, enabling synchronization of cell populations and investigation of phase-specific events. While 6-Dimethylaminopurine (6-DMAP) has been a tool for inducing such arrest, its mechanism as a broad-spectrum protein kinase inhibitor can lead to off-target effects.[1][2][3] This guide provides a comparative overview of alternative small molecules for achieving reversible cell cycle arrest, detailing their mechanisms, efficacy, and protocols for application.
Understanding this compound (6-DMAP)
6-DMAP is a purine derivative that acts as a serine/threonine protein kinase inhibitor.[1] Its primary mechanism in cell cycle control involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[1] By inhibiting these kinases, 6-DMAP can induce cell cycle arrest, often in the G2/M phase. However, its lack of specificity can impact various signaling pathways, including those involved in cytoskeletal organization and protein synthesis, potentially confounding experimental results.
Promising Alternatives for Reversible Cell Cycle Arrest
Several small molecules offer more specific and targeted approaches to inducing reversible cell cycle arrest. These compounds provide greater control over the cell cycle phase of arrest and generally exhibit fewer off-target effects compared to 6-DMAP.
RO-3306: A Selective CDK1 Inhibitor for G2/M Arrest
RO-3306 is a potent and selective inhibitor of CDK1, the key kinase that drives entry into mitosis. By specifically targeting CDK1, RO-3306 effectively arrests cells at the G2/M transition with high efficiency. This arrest is readily reversible upon washout of the compound, allowing for the synchronous release of cells into mitosis.
CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib): Inducing a Reversible G1 Arrest
Palbociclib, Ribociclib, and Abemaciclib are highly specific inhibitors of CDK4 and CDK6, kinases that control the G1 to S phase transition. Treatment with these inhibitors leads to a reversible arrest in the G1 phase of the cell cycle. This class of inhibitors is particularly useful for synchronizing cells at the restriction point, a critical decision-making point in G1.
Nocodazole: A Microtubule-Disrupting Agent for Mitotic Arrest
Nocodazole is an antineoplastic agent that reversibly interferes with the polymerization of microtubules. This disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to an arrest in the M phase. The arrest is typically reversible upon removal of the drug, allowing cells to proceed through mitosis.
Mimosine and Aphidicolin: Targeting DNA Replication for S-Phase Arrest
Mimosine is a plant-derived amino acid that arrests cells in the late G1 phase by chelating iron, which is essential for the activity of ribonucleotide reductase, an enzyme critical for DNA synthesis. Aphidicolin is a specific inhibitor of DNA polymerase α, directly blocking DNA replication and causing cells to accumulate at the G1/S boundary. Both compounds can be used to synchronize cells in early S phase, and the arrest is reversible upon their removal.
Quantitative Comparison of Cell Cycle Inhibitors
The following table summarizes key quantitative parameters for the discussed alternatives to 6-DMAP. Concentrations and treatment times can vary depending on the cell line and experimental conditions.
| Inhibitor | Target(s) | Cell Cycle Phase of Arrest | Typical Concentration Range | Typical Treatment Duration | Reversibility |
| 6-DMAP | Broad-spectrum protein kinase inhibitor | G2/M | 1-5 mM | 2-6 hours | Yes |
| RO-3306 | CDK1 | G2/M | 3-10 µM | 18-24 hours | High |
| Palbociclib | CDK4/6 | G1 | 0.1-1 µM | 24 hours | High |
| Ribociclib | CDK4/6 | G1 | 0.5-2 µM | 24 hours | High |
| Abemaciclib | CDK4/6 | G1 | 0.5-2 µM | 24 hours | High |
| Nocodazole | Microtubule polymerization | M | 50-300 nM | 12-18 hours | High |
| Mimosine | Ribonucleotide reductase (indirectly) | Late G1 | 0.4-0.5 mM | 24 hours | Yes |
| Aphidicolin | DNA polymerase α | G1/S | 1-5 µg/mL | 16-24 hours | High |
Experimental Protocols
Protocol 1: Reversible G2/M Arrest using RO-3306
-
Cell Seeding: Plate cells at a density that will not exceed 70-80% confluency by the end of the experiment.
-
Treatment: Add RO-3306 to the culture medium to a final concentration of 5-10 µM.
-
Incubation: Incubate the cells for 18-24 hours.
-
Verification of Arrest (Optional): Harvest a sample of cells and analyze the cell cycle distribution by flow cytometry after propidium iodide (PI) staining. A significant accumulation of cells in the G2/M phase should be observed.
-
Release: To release the cells from the G2/M block, wash the cells twice with pre-warmed, drug-free culture medium.
-
Post-Release Analysis: Add fresh, pre-warmed medium and incubate for the desired time to collect cells in subsequent phases of the cell cycle.
Protocol 2: Reversible G1 Arrest using Palbociclib
-
Cell Seeding: Plate cells at an appropriate density.
-
Treatment: Add Palbociclib to the culture medium to a final concentration of 0.1-0.5 µM.
-
Incubation: Incubate the cells for 24 hours.
-
Verification of Arrest (Optional): Analyze the cell cycle profile using flow cytometry. A prominent G1 peak should be visible.
-
Release: Wash the cells twice with pre-warmed, drug-free medium.
-
Post-Release Analysis: Add fresh medium and monitor cell cycle re-entry over time.
Protocol 3: Verification of Cell Cycle Arrest by Flow Cytometry
-
Harvest Cells: Collect both adherent and suspension cells and centrifuge at 300 x g for 5 minutes.
-
Wash: Wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and resuspend the pellet in PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.
-
Incubation: Incubate at room temperature for 30 minutes in the dark.
-
Analysis: Analyze the DNA content using a flow cytometer.
Protocol 4: Verification of Cell Cycle Arrest by Immunoblotting
-
Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cell cycle markers (e.g., Cyclin B1 for G2/M, Cyclin E for G1/S) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing the Mechanisms
Signaling Pathways of Cell Cycle Arrest
Caption: G1/S transition control and the inhibitory action of CDK4/6 inhibitors.
Caption: G2/M transition control and the inhibitory action of RO-3306.
Experimental Workflow for Reversible Cell Cycle Arrest
Caption: General experimental workflow for inducing and reversing cell cycle arrest.
Conclusion
The selection of an appropriate agent for reversible cell cycle arrest is critical for the accuracy and reproducibility of cell-based research. While 6-DMAP has its applications, the alternatives presented here offer greater specificity and, in many cases, higher efficacy with fewer off-target effects. RO-3306 and the class of CDK4/6 inhibitors, in particular, provide robust and highly reversible arrest at distinct phases of the cell cycle. For mitotic or S-phase synchronization, Nocodazole, Mimosine, and Aphidicolin are valuable tools. By understanding the mechanisms and employing the detailed protocols outlined in this guide, researchers can effectively synchronize cell populations to advance their studies in cell biology and drug discovery.
References
- 1. 6DMAP inhibition of early cell cycle events and induction of mitotic abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Inhibition of protein kinases by this compound accelerates the transition to interphase in activated mouse oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Oocyte Activation in Somatic Cell Nuclear Transfer: The Efficacy of 6-DMAP and Cytochalasin B
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Oocyte Activation Protocols in Somatic Cell Nuclear Transfer (SCNT)
Somatic Cell Nuclear Transfer (SCNT) is a pivotal technology in regenerative medicine and developmental biology, holding the potential for creating patient-specific stem cells and generating transgenic animal models. A critical and highly variable step in this process is oocyte activation, which artificially mimics the fertilization process to trigger embryonic development. The combination of 6-dimethylaminopurine (6-DMAP) and cytochalasin B is a widely utilized chemical activation method. This guide provides a comprehensive comparison of its efficacy against other common activation protocols, supported by experimental data and detailed methodologies.
The Role of 6-DMAP and Cytochalasin B in Oocyte Activation
Successful oocyte activation hinges on two primary events: a decrease in the activity of M-phase promoting factor (MPF) to exit meiosis, and the maintenance of a diploid chromosome set.[1][2]
-
This compound (6-DMAP): This compound is a protein kinase inhibitor. In the context of SCNT, 6-DMAP's primary role is to suppress MPF activity.[3] High MPF activity keeps the oocyte arrested in metaphase II. By inhibiting kinases that sustain MPF activity, 6-DMAP facilitates the oocyte's transition from meiosis to the first mitotic interphase, a crucial step for pronuclear formation and subsequent embryonic development.[4][5]
-
Cytochalasin B (CB): This agent is a microfilament inhibitor. Its function in SCNT is to prevent the extrusion of the second polar body following activation. By disrupting the actin filaments necessary for cytokinesis, cytochalasin B ensures that the diploid chromosomal content of the transferred somatic nucleus is maintained within the oocyte, which is essential for normal embryonic development.
Comparative Analysis of Oocyte Activation Protocols
The efficacy of an SCNT activation protocol is primarily measured by the rates of cleavage and, more importantly, development to the blastocyst stage. The following tables summarize quantitative data from various studies, comparing the 6-DMAP and cytochalasin B combination with other prevalent methods across different species.
Table 1: Comparison of Activation Protocols in Porcine SCNT Embryos
| Activation Protocol | No. of Embryos | Cleavage Rate (%) | Blastocyst Rate (%) | Reference |
| Electrical Pulse (Control) | - | 66.4 - 68.3 | 15.7 | |
| Electrical Pulse + 6-DMAP (2 mM, 3h) | - | 66.4 - 68.3 | 21.5 | |
| Electrical Pulse + Cycloheximide (CHX) (10 µg/ml, 6h) | - | 66.4 - 68.3 | 23.4 | |
| CB (7.5 µg/ml) + CHX (10 µg/ml) | - | 81.7 | 20.2 | |
| CB (7.5 µg/ml) + 6-DMAP (2 mM) | - | 89.7 | 26.9 | |
| CB (7.5 µg/ml) + Latrunculin A (LA) + 6-DMAP | - | 85.5 - 85.7 | 32.9 | |
| CB (7.5 µg/ml) + Cytochalasin D (CD) + 6-DMAP | - | 85.5 - 85.7 | 35.0 |
Table 2: Comparison of Activation Protocols in Bovine SCNT Embryos
| Activation Protocol | No. of Fused Oocytes | Cleavage Rate (%) | Blastocyst Rate (%) | Reference |
| Ionomycin (5 µM, 5 min) + 6-DMAP (2.5 mM, 3h) | 40 | 70.0 | 22.5 | |
| Ionomycin (10 µM, 5 min) + 6-DMAP (2.5 mM, 3h) | 28 | 42.9 | 14.3 | |
| Control (Non-treated donor cells) | 389 | 86.0 | 34.3 | |
| S-adenosylhomocysteine (SAH) treated donor + Activation | 180 | 83.7 | 43.9 |
Table 3: Comparison of Activation Protocols in Murine (Mouse) SCNT Embryos
| Activation Protocol | No. of Embryos | Cleavage Rate (%) | Blastocyst Rate (%) | Reference |
| Strontium Chloride (SrCl₂) (10 mM, 6h) | - | 68.9 | 7.2 | |
| SrCl₂ (10 mM, 6h) + Cytochalasin B (CB) | - | - | - | |
| SrCl₂ (10 mM, 6h) + 6-DMAP | - | - | - | |
| SrCl₂ (10 mM, 6h) + 6-DMAP + CB | - | - | - |
Note: The study by Yue et al. (2012) reported that while cleavage and blastulation rates were highest with 10 mM SrCl₂, the total cell number in blastocysts was significantly larger in the SrCl₂ + CB group compared to all other groups.
Experimental Protocols and Methodologies
Detailed and consistent protocols are paramount for reproducible SCNT success. Below are representative methodologies for the primary activation techniques discussed.
Protocol 1: Chemical Activation with Ionomycin and 6-DMAP
This protocol is commonly used across various species, including canines and bovines.
-
Initial Activation: Following somatic cell injection and fusion, reconstructed oocytes are washed and then incubated in a handling medium supplemented with a calcium ionophore, typically 5-10 µM ionomycin, for approximately 4-5 minutes. This step initiates the calcium oscillations that mimic sperm entry.
-
Washing: The oocytes are thoroughly washed multiple times in a culture medium to remove the ionomycin.
-
MPF Inhibition: Oocytes are then transferred to a culture medium containing approximately 2.0 mM 6-DMAP for 2 to 4 hours. This incubation period is critical for inhibiting MPF and allowing the oocyte to exit meiosis. The optimal duration can be species-dependent.
-
Final Culture: After the 6-DMAP treatment, the embryos are washed again and placed in a standard embryo culture medium for further development, with cleavage and blastocyst formation rates assessed at appropriate time points.
Protocol 2: Electrical Fusion and Chemical Activation
This hybrid approach is frequently employed in porcine SCNT.
-
Fusion and Initial Activation: The somatic cell and enucleated oocyte are placed in a fusion medium (e.g., 0.28 M mannitol with low calcium and magnesium). A single DC pulse (e.g., 2.0 kV/cm for 30 µsec) is applied to induce membrane fusion and provide an initial activation stimulus.
-
Post-Fusion Incubation: The fused couplets are incubated in a culture medium for a short period (e.g., 2 hours).
-
Chemical Treatment: The embryos are then treated with a chemical agent to ensure activation is complete and to maintain diploidy. This typically involves:
-
Option A (6-DMAP): Incubation in a medium with ~2.0 mM 6-DMAP for 3-4 hours.
-
Option B (Cytochalasin B): Incubation in a medium with ~7.5 µg/ml cytochalasin B for 2-3 hours.
-
-
Culture and Assessment: Following chemical treatment, embryos are washed and cultured in vitro for 6-7 days to assess development to the blastocyst stage.
Protocol 3: Strontium Chloride (SrCl₂) Activation
This method is particularly effective for mouse SCNT.
-
Preparation: Reconstructed mouse oocytes are washed in a calcium-free culture medium.
-
Activation: The oocytes are then placed in a calcium-free medium supplemented with 10 mM Strontium Chloride (SrCl₂) and often 5 µg/ml cytochalasin B.
-
Incubation: The oocytes are incubated in this activation medium for 5-6 hours under standard culture conditions (5% CO₂ in air).
-
Post-Activation Culture: After incubation, the embryos are washed and moved to a fresh culture medium for development.
Visualizing the Process: Workflows and Pathways
To better illustrate the complex processes involved in SCNT and oocyte activation, the following diagrams have been generated using the Graphviz DOT language.
Caption: A generalized workflow of the Somatic Cell Nuclear Transfer (SCNT) process.
Caption: Signaling pathway for chemical oocyte activation using 6-DMAP and Cytochalasin B.
Conclusion
The combination of 6-DMAP and cytochalasin B, often following an initial calcium stimulus from ionomycin or an electrical pulse, remains an effective and widely adopted protocol for oocyte activation in SCNT across multiple species. Data suggests that this combination consistently improves blastocyst development rates compared to electrical activation alone. However, the optimal activation strategy is highly species-dependent and can be influenced by the specific experimental conditions. For instance, while chemical activation with 6-DMAP is highly effective in pigs and cattle, SrCl₂ treatment is the preferred method for mouse SCNT.
Alternative agents like cycloheximide (CHX) have shown comparable efficacy to 6-DMAP in some studies, offering another viable option for researchers. Ultimately, the selection of an activation protocol requires careful consideration of the species, the specific SCNT methodology, and empirical optimization to achieve the highest possible efficiency in generating viable embryos. This guide serves as a foundational resource for comparing these critical protocols and making informed decisions in experimental design.
References
- 1. Optimal Treatment of this compound Enhances the In Vivo Development of Canine Embryos by Rapid Initiation of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Somatic Cell Nuclear Transfer Reprogramming: Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound (6-DMAP), a reversible inhibitor of the transition to metaphase during the first meiotic cell division of the mouse oocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Target Specificity of 6-Dimethylaminopurine (6-DMAP) In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the in vitro target specificity of 6-Dimethylaminopurine (6-DMAP), a known serine/threonine protein kinase inhibitor. Through a series of established experimental protocols and comparative data, researchers can effectively characterize the activity of 6-DMAP and compare its performance against alternative compounds. This guide is intended to aid in the rigorous assessment of 6-DMAP for its application in cell biology research and drug development.
Introduction to this compound (6-DMAP)
This compound (6-DMAP) is a purine analog that has been widely used in cell biology research, primarily for its ability to inhibit protein phosphorylation and influence cell cycle progression. It is recognized as a general inhibitor of serine/threonine protein kinases.[1] Its effects include the inhibition of germinal vesicle breakdown (GVBD) in oocytes, induction of apoptosis, and cell cycle arrest. One of the pathways reportedly affected by 6-DMAP involves the p70S6 Kinase (p70S6K), a key regulator of protein synthesis and cell growth.[2][3][4][5] However, a comprehensive, quantitative profile of its kinase selectivity is not widely available, necessitating rigorous in vitro validation for any target-specific application.
Comparative Analysis of 6-DMAP and Alternatives
To provide context for the utility of 6-DMAP, it is essential to compare its activity with other well-characterized compounds that modulate the cell cycle and protein kinase activity. Roscovitine and Nocodazole are two such alternatives. Roscovitine is a cyclin-dependent kinase (CDK) inhibitor, while Nocodazole is a microtubule-depolymerizing agent that induces mitotic arrest.
Table 1: Comparison of 6-DMAP with Alternative Cell Cycle Modulators
| Feature | This compound (6-DMAP) | Roscovitine | Nocodazole |
| Primary Mechanism of Action | General Serine/Threonine Kinase Inhibitor | Cyclin-Dependent Kinase (CDK) Inhibitor | Microtubule Depolymerization Agent |
| Reported Cellular Effects | Inhibition of protein phosphorylation, cell cycle arrest, induction of apoptosis. | Cell cycle arrest (primarily at G1/S and G2/M), induction of apoptosis. | Mitotic arrest (prometaphase). |
| Known Kinase Targets | Non-selective inhibitor of protein kinases. Specific quantitative kinome-wide data is limited. | CDK1, CDK2, CDK5, CDK7, CDK9. | Indirectly affects polo-like kinases and Aurora kinases through mitotic arrest. |
| Reported IC50 Values | Data against a broad panel of kinases is not readily available. | CDK1/cyclin B: ~0.4 µM, CDK2/cyclin A: ~0.7 µM, CDK5/p25: ~0.2 µM. | Not applicable (does not directly inhibit kinases). |
Experimental Protocols for Target Validation
To validate the target specificity of 6-DMAP, a series of in vitro assays are recommended. These experiments will help to quantify its inhibitory activity against specific kinases, confirm its effects on relevant signaling pathways, and assess its overall cellular impact.
In Vitro Kinase Activity Assay
This assay directly measures the ability of 6-DMAP to inhibit the activity of a purified kinase. A radiometric assay using ³²P-ATP is a highly sensitive method for this purpose.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase of interest (e.g., recombinant p70S6K), a suitable substrate (e.g., a specific peptide or protein), and kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of 6-DMAP or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction proceeds within the linear range.
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid) or by spotting the mixture onto a phosphocellulose membrane.
-
Washing: Wash the membranes extensively to remove unincorporated [γ-³²P]ATP.
-
Detection: Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Data Analysis: Calculate the percentage of kinase inhibition at each 6-DMAP concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of p70S6K Signaling Pathway
This experiment validates the effect of 6-DMAP on a specific signaling pathway within a cellular context. It assesses the phosphorylation status of key proteins in the p70S6K pathway.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293, MCF-7) to ~80% confluency. Treat the cells with various concentrations of 6-DMAP for a specified duration. Include positive and negative controls (e.g., serum stimulation, known p70S6K inhibitor).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p70S6K (e.g., Thr389), total p70S6K, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.
-
Densitometry Analysis: Quantify the band intensities to determine the relative phosphorylation levels of p70S6K.
Cell Viability Assay
This assay assesses the cytotoxic or cytostatic effects of 6-DMAP on cultured cells. The MTT assay is a common colorimetric method for this purpose.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 6-DMAP for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cytotoxicity.
Cell Cycle Analysis by Flow Cytometry
This experiment determines the effect of 6-DMAP on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cells with 6-DMAP at various concentrations for a defined period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA intercalating dye (e.g., propidium iodide or DAPI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the DNA dye.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing Workflows and Pathways
To facilitate a clearer understanding of the experimental processes and the signaling pathway of interest, the following diagrams are provided.
Caption: Experimental workflow for validating 6-DMAP target specificity.
Caption: The p70S6K signaling pathway and points of inhibition.
Conclusion
The validation of 6-DMAP's target specificity is crucial for its reliable use in research. The experimental framework provided in this guide offers a systematic approach to characterizing its inhibitory activity and cellular effects. While 6-DMAP is a useful tool for studying protein phosphorylation and cell cycle control, its non-selective nature, as suggested by available literature, underscores the importance of employing rigorous validation assays and comparing its effects with more specific inhibitors. The data generated from these experiments will enable researchers to make informed decisions about the suitability of 6-DMAP for their specific research questions and will contribute to a more comprehensive understanding of its molecular mechanisms.
References
A Comparative Analysis of 6-DMAP and Strontium Chloride for a Mouse Oocyte Activation
In the realm of assisted reproductive technologies (ART) and somatic cell nuclear transfer (SCNT), the artificial activation of oocytes is a critical step to initiate embryonic development. Among the various chemical agents utilized for this purpose, 6-dimethylaminopurine (6-DMAP) and strontium chloride (SrCl₂) have emerged as two of the most effective and widely studied compounds for mouse oocytes. This guide provides a comparative overview of their performance, supported by experimental data, to assist researchers in selecting the optimal activation agent for their specific needs.
Performance Comparison at a Glance
Both 6-DMAP and strontium chloride can effectively activate mouse oocytes, leading to successful cleavage and blastocyst formation. However, they operate through distinct mechanisms, which can influence their efficacy and the developmental competence of the resulting embryos. Strontium chloride is known to induce intracellular calcium oscillations, mimicking the natural fertilization process, while 6-DMAP, a protein kinase inhibitor, promotes the transition from meiosis II to interphase.
The choice between these two agents, or their combined use, often depends on the specific experimental goals and the intrinsic quality of the oocytes. The following tables summarize key quantitative data from various studies to facilitate a direct comparison.
Data Presentation
Table 1: Efficacy of Strontium Chloride in Mouse Oocyte Activation
| Concentration & Duration | Activation Rate (%) | Cleavage Rate (%) | Blastocyst Rate (%) | Reference |
| 10 mM SrCl₂ for 2.5 hours | 88.4 - 91.2 | - | 57.3 | [1] |
| 10 mM SrCl₂ + 5 µg/ml CB for 3 hours | - | 93.8 | 60.4 | [2] |
| 10 mM SrCl₂ in Ca²⁺-free medium for 2.5 hours | High | - | Higher than in Ca²⁺-containing medium | [1] |
| 1 mM SrCl₂ in Ca²⁺-free medium for 2.5 hours | 70 | - | - | [3] |
CB: Cytochalasin B, an inhibitor of cytokinesis often used to prevent polar body extrusion and induce diploidy.
Table 2: Efficacy of 6-DMAP in Combination with Other Agents for Mouse Oocyte Activation
| Activating Agent(s) | 6-DMAP Concentration & Duration | Activation Rate (%) | Cleavage Rate (%) | Blastocyst Rate (%) | Reference |
| Ethanol | 2 mM 6-DMAP for 1-2 hours | >80 | - | Higher than 6h incubation | [4] |
| Calcium Ionophore (A23187) | Not Specified | - | 79.5 | 23.3 | |
| 10 mM SrCl₂ for 2.5h | 2 mM 6-DMAP for 3.5h | 94 | - | 60 |
Note: 6-DMAP is typically used as a secondary agent following an initial stimulus to raise intracellular calcium levels.
Experimental Protocols
Strontium Chloride Activation Protocol
This protocol is adapted from studies demonstrating high activation and developmental rates in mouse oocytes.
-
Oocyte Collection: Collect metaphase II (MII) oocytes from superovulated female mice 14-16 hours after human chorionic gonadotropin (hCG) administration.
-
Cumulus Cell Removal: Remove cumulus cells by brief incubation in M2 medium containing hyaluronidase.
-
Activation Medium: Prepare a calcium-free Chatot-Ziomek-Bavister (CZB) medium supplemented with 10 mM strontium chloride. For producing diploid parthenotes, 5 µg/ml cytochalasin B can be added.
-
Activation: Wash the denuded oocytes in calcium-free CZB medium and then incubate them in the activation medium for 2.5 to 3 hours at 37°C in a 5% CO₂ atmosphere.
-
Post-Activation Culture: After incubation, thoroughly wash the oocytes in a strontium-free culture medium (e.g., KSOM) and culture them to observe cleavage and blastocyst development.
6-DMAP Activation Protocol (in conjunction with a calcium ionophore)
This protocol describes a common method using a calcium ionophore to provide the initial calcium signal, followed by 6-DMAP to inhibit protein kinase activity.
-
Oocyte Collection and Preparation: Follow steps 1 and 2 of the Strontium Chloride Activation Protocol.
-
Initial Activation: Incubate the oocytes in a medium (e.g., M2) containing a calcium ionophore, such as 5 µM A23187, for 5 minutes at room temperature.
-
Washing: Immediately after the ionophore treatment, wash the oocytes multiple times in a fresh culture medium to remove the ionophore.
-
6-DMAP Incubation: Transfer the oocytes to a culture medium supplemented with 2 mM 6-DMAP and incubate for 2 to 4 hours at 37°C in a 5% CO₂ atmosphere.
-
Post-Activation Culture: Following the 6-DMAP incubation, wash the oocytes extensively in a fresh culture medium and culture them to assess developmental progression.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental processes, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Parthenogenetic activation of mouse oocytes by strontium chloride: a search for the best conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of Chemically Induced and Spontaneous Mouse Oocyte Activation by AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of post-treatment with this compound (6-DMAP) on ethanol activation of mouse oocytes at different ages - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Analysis of 6-Dimethylaminopurine's (6-DMAP) Impact on Oocyte Competence: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of 6-Dimethylaminopurine (6-DMAP), a potent inhibitor of protein kinases, on oocyte competence across various species. By synthesizing experimental data from multiple studies, this document aims to offer an objective overview to inform future research and applications in assisted reproductive technologies (ART) and developmental biology.
I. Comparative Efficacy of 6-DMAP on Oocyte Development
This compound is widely utilized in reproductive biology to artificially activate oocytes and to synchronize the cell cycle, primarily by inhibiting Maturation-Promoting Factor (MPF) activity.[1][2] Its effects, however, vary significantly across different species, influencing key developmental milestones such as meiotic progression, fertilization, and blastocyst formation. The following tables summarize the quantitative outcomes of 6-DMAP treatment on oocyte competence markers in several mammalian species and one invertebrate model.
Table 1: Effect of 6-DMAP on Oocyte Maturation and Fertilization
| Species | 6-DMAP Concentration & Duration | Effect on Maturation (Metaphase II Rate) | Fertilization Rate | Reference |
| Human | 2 mM for 24h | No significant effect on kinetics of nuclear maturation. | Comparable to control.[3] | [3] |
| Mouse | 2 mM for 7-18h | Reversibly inhibits meiotic resumption; accelerated maturation timing upon withdrawal.[3] 97% matured after 18h post-withdrawal (vs. 95% control). | Comparable to control. | |
| Porcine | 2 mM for 3h (post-activation) | Not directly assessed for maturation, used for parthenogenetic activation. | Not Applicable (Parthenogenesis) | |
| Canine | 1.9 mM for 2h or 4h (post-activation) | Used for parthenogenetic and SCNT oocyte activation. | Not Applicable (Parthenogenesis/SCNT) | |
| Goat | 2 mM for 1-6h (post-activation) | Used for parthenogenetic activation. | Not Applicable (Parthenogenesis) |
Table 2: Effect of 6-DMAP on Embryonic Development
| Species | 6-DMAP Concentration & Duration | Blastocyst Development Rate | Key Findings | Reference |
| Human | 2 mM for 24h | Similar to control. | No apparent negative effect on embryonic cleavage rate or cell number. | |
| Mouse | 2 mM for 7h | Significantly reduced (6% vs. control, P < 0.05). | Long duration of incubation (6h) impaired development compared to shorter durations (1-2h). | |
| Porcine | 2 mM for 3h (post-activation) | Increased incidence of blastocyst formation compared to no treatment. | Combined treatment with cytochalasin B yielded the highest blastocyst rate (47%). | |
| Canine | 1.9 mM for 2h (post-activation) | Implantation rate of 34% in parthenogenetic embryos (significantly higher than 4h treatment). | No significant difference in implantation rates for SCNT embryos between 2h and 4h treatments. | |
| Goat | 2 mM for 1h (the 3rd hour post-ionomycin) | Optimal activation and development with this specific timing. | Duration, concentration, and timing of 6-DMAP treatment markedly affect outcomes. | |
| Sheep | Not Specified | No significant difference in blastocyst total cell number between 6-DMAP and cycloheximide treatment. | 6-DMAP treatment resulted in a high rate of chromosomal abnormalities in parthenogenetic embryos. | |
| Spix's Yellow-Toothed Cavy | 2 mM for 3.5h (post-activation) | No significant effect on morula formation, but increased cleavage rates. | Shows potential to support early embryonic development. |
II. Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for 6-DMAP treatment as described in the cited literature.
Protocol 1: Reversible Inhibition of Meiotic Maturation in Human and Mouse Oocytes
-
Oocyte Collection: Oocytes are collected from follicles at the germinal vesicle (GV) stage.
-
6-DMAP Treatment: Oocytes are cultured in maturation medium supplemented with 2 mmol/l 6-DMAP. For mice, this culture is maintained for 7 to 18 hours to inhibit spontaneous meiotic resumption. For human oocytes, a 24-hour incubation is used.
-
Washout and Maturation: Following incubation, oocytes are thoroughly washed to remove 6-DMAP and transferred to a 6-DMAP-free maturation medium.
-
Assessment: Oocytes are monitored for germinal vesicle breakdown (GVBD) and polar body extrusion to assess nuclear maturation.
Protocol 2: Parthenogenetic Activation of Porcine Oocytes
-
Oocyte Maturation: In vitro matured (IVM) oocytes are used.
-
Electrical Activation: Oocytes are activated by two DC pulses, each of 1.5 kV/cm for 60 µsec.
-
6-DMAP Treatment: Immediately following electrical activation, oocytes are incubated in a culture medium supplemented with 2 mM 6-DMAP for 3 hours.
-
Embryo Culture: After the 3-hour treatment, oocytes are washed and cultured in a standard embryo culture medium for up to 7 days to assess development to the blastocyst stage.
Protocol 3: Parthenogenetic Activation of Canine Oocytes
-
Oocyte Maturation: In vitro matured oocytes are used.
-
Chemical Activation: Oocytes are first exposed to 10 µM calcium ionophore for 4 minutes.
-
6-DMAP Treatment: Following ionophore treatment, oocytes are washed and cultured in a medium containing 1.9 mM 6-DMAP for either 2 or 4 hours.
-
Assessment: DNA synthesis is measured at various time points post-activation, and in vivo development is assessed after embryo transfer into recipient animals.
III. Visualizing the Mechanism and Workflow
To better understand the role of 6-DMAP, the following diagrams illustrate its signaling pathway and a typical experimental workflow.
Caption: 6-DMAP inhibits protein kinases, preventing the dephosphorylation and activation of p34cdc2, a key component of MPF, thereby arresting the cell cycle.
Caption: A generalized workflow for assessing the effect of 6-DMAP on oocyte competence, from collection to developmental assessment.
IV. Discussion and Conclusion
The data compiled in this guide underscore the species-specific nature of 6-DMAP's effects on oocyte competence. While it serves as a reliable tool for inhibiting meiotic resumption in mouse oocytes and for improving parthenogenetic development in pigs, its application in other species requires careful optimization. For instance, prolonged exposure to 6-DMAP appears to be detrimental to mouse embryo development, and in sheep, it can lead to a high incidence of chromosomal abnormalities. In canines, the optimal duration of treatment differs between parthenogenetic and SCNT embryos.
The primary mechanism of 6-DMAP involves the inhibition of protein phosphorylation, which prevents the activation of MPF and MAPK, crucial regulators of the cell cycle. This action allows for the artificial control of meiotic progression and oocyte activation.
References
A Comparative Guide to Validating the Effect of 6-DMAP on MPF and MAPK Inactivation Pathways
For researchers and professionals in drug development and reproductive sciences, understanding the molecular mechanisms that regulate cell cycle progression is paramount. The purine analogue 6-dimethylaminopurine (6-DMAP) has been identified as a potent serine/threonine protein kinase inhibitor, widely utilized to study and manipulate oocyte activation and early embryonic development.[1] This guide provides a comprehensive comparison of the effects of 6-DMAP on two critical regulatory pathways: the Maturation Promoting Factor (MPF) and the Mitogen-Activated Protein Kinase (MAPK) pathways. We will delve into the experimental data validating these effects, detail the associated protocols, and present a comparative analysis with alternative methods.
Mechanism of Action: 6-DMAP's Influence on MPF and MAPK
Oocyte maturation and fertilization are orchestrated by complex signaling cascades. MPF, a complex of cyclin B and p34cdc2 kinase, is a key driver of entry into and maintenance of M-phase. The MAPK pathway, on the other hand, is involved in cytostatic factor (CSF) activity, which is responsible for arresting the oocyte in metaphase II until fertilization.
6-DMAP exerts its effects by inhibiting protein phosphorylation.[2] In the context of oocyte activation, it is understood to inactivate the catalytic subunit of MPF, p34cdc2 kinase, by targeting the upstream MAPK pathway.[3] This leads to a more rapid and sustained depletion of active MPF levels in activated oocytes compared to activation stimuli alone.[3][4] While 6-DMAP does not independently induce MPF inactivation in metaphase II-arrested oocytes, it significantly inhibits protein phosphorylation following activation, thereby accelerating the transition to interphase, which is characterized by events like pronuclear formation.
Quantitative Data on the Effects of 6-DMAP
The efficacy of 6-DMAP is highly dependent on its concentration and the duration of treatment. The following tables summarize key quantitative data from various studies.
Table 1: Effect of 6-DMAP Concentration and Incubation Time on Porcine Oocyte Development Following Electrical Activation
| Treatment Group | Concentration (mM) | Incubation Time (hr) | Blastocyst Formation Rate (%) | Reference |
|---|---|---|---|---|
| Control (Activation only) | 0 | 0 | Lower Incidence | |
| 6-DMAP | 2 | 3 | Increased Incidence | |
| 6-DMAP | 5 | 3 | Increased Incidence | |
| 6-DMAP | 2 | 5 | No Increase |
| 6-DMAP | 5 | 5 | No Increase | |
Table 2: Effect of 6-DMAP on MPF Activity in Electrically Activated Porcine Oocytes
| Treatment Group | MPF Activity (Histone H1 Kinase Assay) | Reference |
|---|---|---|
| Electrical Activation Alone | Gradual depletion of active MPF | |
| Electrical Activation + 6-DMAP (2 mM for 3 hr) | More rapid and prolonged depletion of active MPF |
| Inseminated Oocytes (Positive Control) | Similar kinetics to 6-DMAP treated group | |
Table 3: Comparative Effects of 6-DMAP in Combination with Other Activation Agents
| Species | Activation Protocol | Outcome | Reference |
|---|---|---|---|
| Porcine | Electrical Activation + 6-DMAP + Cytochalasin B | Highest rate of blastocyst formation (47%) | |
| Mouse | Ethanol + 6-DMAP (1-2 hr) | Significantly higher morula/blastocyst rates than longer (6 hr) incubation |
| Spix's Yellow-Toothed Cavy | SrCl₂ + CB + 6-DMAP | Increased cleavage rates (69.3%) compared to without 6-DMAP (53.5%) | |
Experimental Protocols
1. Oocyte Maturation and Activation
-
Oocyte Collection: Oocytes are typically collected from ovaries obtained from abattoirs (porcine) or through superovulation protocols (mouse). Cumulus-oocyte complexes (COCs) are selected for in vitro maturation (IVM).
-
In Vitro Maturation (IVM): COCs are cultured in a suitable maturation medium (e.g., TCM-199) supplemented with hormones like EGF, hCG, and eCG, for a species-specific duration (e.g., 42-44 hours for porcine oocytes).
-
Parthenogenetic Activation: Mature oocytes are denuded of cumulus cells. Activation can be induced electrically with DC pulses (e.g., 1.5 kV/cm for 60 µsec) or chemically using agents like ethanol, ionomycin, or strontium chloride (SrCl₂).
2. 6-DMAP Treatment
-
Immediately following the activation stimulus, oocytes are washed and transferred to a culture medium containing 6-DMAP at the desired concentration (typically 2-5 mM).
-
Incubation is carried out for a predetermined duration (e.g., 3-5 hours), which studies have shown to be a critical parameter for successful development.
3. MPF Activity Assay (Histone H1 Kinase Assay)
-
Sample Preparation: At various time points post-activation, groups of oocytes (e.g., 10-20) are collected, washed, and lysed in a buffer to release cellular proteins.
-
Kinase Reaction: The oocyte lysate is incubated with a reaction mixture containing a histone H1 substrate and radiolabeled ATP ([γ-³²P]ATP).
-
Analysis: The reaction products are separated by SDS-PAGE. The gel is then dried and exposed to X-ray film. The level of histone H1 phosphorylation (indicated by the intensity of the radioactive band) is proportional to the MPF activity in the oocyte lysate.
Comparative Analysis with Alternatives
6-DMAP is often used in conjunction with or compared to other chemical agents in oocyte activation protocols.
-
Cycloheximide (CHX): A protein synthesis inhibitor. Unlike 6-DMAP, which acts on protein phosphorylation, CHX prevents the re-synthesis of cyclin B, thereby leading to a decline in MPF activity. In some studies, 6-DMAP has been shown to be more effective at promoting blastocyst development than CHX.
-
Cytochalasin B (CB): An inhibitor of actin polymerization. It is frequently used to prevent the extrusion of the second polar body, thus ensuring the resulting parthenote is diploid. Combining 6-DMAP with CB has been shown to yield high rates of diploid blastocyst formation.
-
Strontium Chloride (SrCl₂): Induces intracellular calcium oscillations, mimicking the natural fertilization signal. It is a common activation agent, and its efficacy can be enhanced by subsequent treatment with 6-DMAP to ensure MPF inactivation.
The primary advantage of 6-DMAP is its ability to rapidly and effectively inactivate MPF and MAPK, promoting a cellular environment conducive to interphase and early development. However, its use requires careful optimization, as prolonged exposure can be detrimental and lead to abnormalities. The choice of agent or combination of agents depends on the specific experimental goals and the species being studied.
Conclusion
6-DMAP is a valuable tool for dissecting the roles of MPF and MAPK in cell cycle control and for improving the efficiency of assisted reproductive technologies. Experimental evidence robustly demonstrates its action as a protein kinase inhibitor that facilitates the inactivation of MPF, largely through its effect on the MAPK pathway. By promoting a rapid transition to interphase, 6-DMAP enhances developmental outcomes such as cleavage and blastocyst formation rates in parthenogenetic activation. However, its application must be carefully titrated, as both concentration and duration of exposure are critical determinants of its success. Future research may further elucidate the specific kinases targeted by 6-DMAP and optimize its use in combination with other agents to further advance our understanding and manipulation of early embryonic development.
References
A Comparative Analysis of Fertilization Rates: DMAP-Treated In-Vitro vs. In-Vivo Matured Oocytes
For researchers, scientists, and professionals in drug development, understanding the efficacy of oocyte maturation protocols is critical for successful outcomes in assisted reproductive technologies and related research. This guide provides a comparative overview of fertilization rates achieved with oocytes matured in-vitro using 6-dimethylaminopurine (DMAP) versus those matured naturally within the physiological environment of the ovary (in-vivo).
This document summarizes quantitative data from relevant studies, details the experimental protocols for each maturation method, and provides visual representations of the experimental workflow and the pertinent signaling pathways involved in oocyte maturation.
Data Presentation: Fertilization Rate Comparison
The following table summarizes the fertilization rates of oocytes subjected to different maturation protocols. It is important to note that direct comparative studies providing fertilization rates for both DMAP-treated in-vitro matured (IVM) and in-vivo matured oocytes in the same experiment are limited. The data presented here is a compilation from different studies to provide a comparative perspective.
| Oocyte Maturation Method | Species | Fertilization Rate (%) | Study Reference |
| In-Vitro Maturation (IVM) with DMAP | Mouse | Comparable to control IVM | [1] |
| In-Vivo Maturation | Mouse | Significantly higher than IVM | [2] |
| In-Vivo Maturation (Follicles 10-14 mm) | Human | 79.5% | [3] |
| In-Vivo Maturation (Follicles <10 mm) | Human | 72.4% | [3] |
| In-Vitro Maturation (Standard) | Human | 55.7% (from MI oocytes) | [4] |
| In-Vivo Maturation (Sibling oocytes) | Human | 70.7% |
Note: "Comparable" indicates that the study found no statistically significant difference, though specific percentages were not provided in the abstract. The standard IVM group did not utilize DMAP.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for both DMAP-treated in-vitro maturation and in-vivo maturation of oocytes for subsequent fertilization.
DMAP-Treated In-Vitro Maturation (IVM) and Fertilization Protocol (Mouse Model)
This protocol is a composite based on established methodologies for IVM and fertilization in mice, incorporating the use of DMAP to synchronize oocyte maturation.
1. Oocyte Collection:
-
Immature cumulus-oocyte complexes (COCs) are collected from the ovaries of hormonally stimulated female mice.
-
COCs are retrieved by puncturing antral follicles with a sterile needle in a handling medium.
2. DMAP Treatment for Meiotic Arrest:
-
Collected COCs are cultured in a maturation medium supplemented with a protein kinase inhibitor like this compound (DMAP) to reversibly arrest the oocytes at the germinal vesicle (GV) stage.
-
The culture is maintained in a humidified incubator at 37°C with 5% CO2.
3. In-Vitro Maturation:
-
After the desired period of meiotic arrest, the COCs are thoroughly washed to remove the DMAP.
-
The washed COCs are then transferred to a fresh, DMAP-free maturation medium.
-
Maturation is allowed to proceed for a specified duration until the oocytes reach the metaphase II (MII) stage, indicated by the extrusion of the first polar body.
4. In-Vitro Fertilization (IVF):
-
Sperm is collected from the cauda epididymides of male mice and capacitated in a fertilization medium.
-
Mature MII oocytes are inseminated with the capacitated sperm.
-
Fertilization is assessed by the presence of two pronuclei and a second polar body.
In-Vivo Maturation and Oocyte Collection Protocol (Mouse Model)
This protocol outlines the standard procedure for obtaining mature oocytes directly from the oviduct.
1. Hormonal Stimulation:
-
Female mice are superovulated through intraperitoneal injections of pregnant mare's serum gonadotropin (PMSG), followed by human chorionic gonadotropin (hCG) approximately 48 hours later to induce ovulation.
2. Oocyte Collection:
-
Approximately 12-14 hours after the hCG injection, the mice are euthanized.
-
The oviducts are dissected and placed in a collection medium.
-
The cumulus-oocyte complexes are released from the ampulla of the oviduct by tearing it with a fine needle.
3. Fertilization:
-
The collected in-vivo matured MII oocytes are then subjected to in-vitro fertilization with capacitated sperm as described in the previous protocol.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for comparing fertilization rates and the signaling pathway involved in oocyte maturation, with the putative point of action for DMAP.
Caption: Experimental workflow for comparing fertilization rates.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. Comparison of Maturation, Fertilization, Development, and Gene Expression of Mouse Oocytes Grown In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of fertilization and embryonic development in sibling in vivo matured oocytes retrieved from different sizes follicles from in vitro maturation cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro maturation, fertilization, embryo development & clinical outcome of human metaphase-I oocytes retrieved from stimulated intracytoplasmic sperm injection cycles - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Effect of 6-DMAP and Ethanol in Oocyte Activation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of oocyte activation is critical for advancements in reproductive technologies and developmental biology. This guide provides an objective comparison of the use of 6-dimethylaminopurine (6-DMAP) in combination with ethanol for parthenogenetic activation of oocytes, supported by experimental data and detailed protocols.
The combination of ethanol and 6-DMAP has emerged as an effective method for artificial oocyte activation, a fundamental step in various assisted reproductive technologies, including somatic cell nuclear transfer (SCNT). Ethanol acts as a primary activator, inducing a transient increase in intracellular calcium levels, which mimics the initial stages of fertilization. However, this initial stimulus is often insufficient to drive the complete developmental program. This is where 6-DMAP, a potent protein kinase inhibitor, plays a crucial synergistic role. By inhibiting Maturation Promoting Factor (MPF) and other kinases, 6-DMAP facilitates the exit from meiotic arrest and promotes the transition to interphase, significantly enhancing the efficiency of oocyte activation and subsequent embryonic development.
Comparative Performance: Ethanol vs. Ethanol + 6-DMAP
Experimental data consistently demonstrates the superior performance of the combined ethanol and 6-DMAP treatment over ethanol alone. The addition of 6-DMAP significantly improves key developmental milestones, such as cleavage rates and the formation of blastocysts.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from various studies, providing a clear comparison of different activation protocols.
Table 1: Parthenogenetic Activation of Mouse Oocytes
| Treatment Protocol | Concentration & Duration | Cleavage Rate (%) | Blastocyst Rate (%) | Reference |
| Ethanol alone | 7% for 5 min | 74.3% | 23.7% | Uranga et al. (1996)[1] |
| Ethanol + 6-DMAP | 8% Ethanol + 2 mM 6-DMAP | 77.07% | 13.86% | [1] |
| Ethanol + 6-DMAP | 9% Ethanol + 2 mM 6-DMAP | 73.76% | 0% (arrested at morula) | [1] |
| Ethanol + 6-DMAP | 7% Ethanol for 7 min + 6-DMAP | - | Significantly higher than ethanol alone | [2] |
Table 2: Parthenogenetic Activation of Rat Oocytes
| Treatment Protocol | Concentration & Duration | Cleavage Rate (%) | Blastocyst Rate (%) | Reference |
| Ethanol alone | - | Lower developmental ability | Lower developmental ability | [3] |
| Ethanol + 6-DMAP | 7% Ethanol for 3 min + 2 mM 6-DMAP for 4h | Significantly higher than other protocols | Significantly higher than other protocols | |
| Electrical Pulses + 6-DMAP | - | 95.4% | - | |
| Ionomycin + 6-DMAP | - | 90.6% | - | |
| Strontium + 6-DMAP | - | 78.2% | - |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are generalized protocols for the parthenogenetic activation of mammalian oocytes using ethanol and 6-DMAP.
Protocol 1: Mouse Oocyte Activation
-
Oocyte Collection: Collect metaphase II (MII) oocytes from superovulated female mice.
-
Ethanol Treatment: Expose the oocytes to a solution of 7-9% ethanol in a suitable medium (e.g., M2 medium) for 5-7 minutes at room temperature.
-
Washing: Wash the oocytes thoroughly in a fresh, ethanol-free culture medium.
-
6-DMAP Incubation: Incubate the oocytes in a culture medium (e.g., CZB medium) supplemented with 2 mM 6-DMAP for 3-6 hours.
-
Further Culture: After incubation, wash the oocytes and culture them in a standard embryo culture medium to observe cleavage and blastocyst development.
Protocol 2: Rat Oocyte Activation
-
Oocyte Collection: Collect MII oocytes from superovulated female rats.
-
Ethanol Treatment: Expose the oocytes to a 7% ethanol solution in a high-osmolarity medium for 3 minutes.
-
Washing: Wash the oocytes in a fresh culture medium.
-
6-DMAP Incubation: Culture the oocytes in a low-osmolarity medium supplemented with 2 mM 6-DMAP for 4 hours.
-
Further Culture: Wash the oocytes and continue culture in a standard embryo culture medium to assess developmental progress.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Oocyte Activation Signaling Pathway
This diagram illustrates the general signaling cascade initiated during oocyte activation and the points of intervention by ethanol and 6-DMAP.
Caption: Signaling pathway of oocyte activation by ethanol and 6-DMAP.
Experimental Workflow for Parthenogenetic Activation
This diagram outlines the sequential steps involved in the experimental protocol for oocyte activation using the combined treatment.
References
Validating Post-Activation DNA Synthesis: A Comparative Guide to BrdU Incorporation in 6-DMAP Treated Embryos
For researchers, scientists, and drug development professionals, the accurate assessment of DNA synthesis is a critical step in validating the successful parthenogenetic activation of oocytes. 6-dimethylaminopurine (6-DMAP), a potent protein kinase inhibitor, is widely used to artificially activate oocytes and initiate embryonic development. Verifying the subsequent entry into the S-phase of the cell cycle is paramount. This guide provides a comprehensive comparison of methodologies for validating DNA synthesis, with a focus on the well-established 5-bromo-2'-deoxyuridine (BrdU) incorporation assay in 6-DMAP treated embryos.
Performance Comparison: BrdU vs. Alternatives
The selection of a DNA synthesis detection method hinges on factors such as experimental goals, sample type, and the need for multiplexing with other markers. While BrdU has long been a gold standard, newer techniques offer distinct advantages.
| Parameter | BrdU (5-bromo-2'-deoxyuridine) | EdU (5-ethynyl-2'-deoxyuridine) | PCNA (Proliferating Cell Nuclear Antigen) |
| Detection Method | Antibody-based immunodetection. | Copper-catalyzed "click" chemistry. | Antibody-based immunodetection of an endogenous protein. |
| DNA Denaturation | Required (acid or heat treatment). | Not required. | Not required. |
| Protocol Time | Longer, often includes an overnight incubation. | Shorter, typically completed in a few hours. | Relatively short. |
| Sensitivity | High. | Very high, detects low levels of DNA synthesis. | Moderate, protein levels may not always correlate directly with DNA synthesis. |
| Multiplexing | Can be challenging due to harsh denaturation steps which can damage epitopes of other targets. | Excellent, mild detection allows for co-staining with other antibodies and fluorescent proteins. | Good, compatible with standard immunofluorescence protocols. |
| Temporal Resolution | Precise, directly measures DNA synthesis during the labeling period. | Precise, directly measures DNA synthesis during the labeling period. | Less precise, PCNA is also involved in DNA repair. |
| In Vivo Use | Well-established for in vivo labeling. | Well-established for in vivo labeling. | Can be used, but expression levels can vary. |
Quantitative Data Summary
The timing and efficiency of DNA synthesis initiation are critical parameters influenced by the specifics of the 6-DMAP treatment protocol. The following table summarizes quantitative data from a study on canine parthenogenetic embryos, highlighting the impact of 6-DMAP exposure duration on BrdU incorporation.
| Treatment Group | Time Post-Activation (hpa) | Number of Embryos Analyzed | BrdU Incorporation Rate (%) | Reference |
| DMAP-2h (2-hour 6-DMAP treatment) | 2 | 10 | 90% | |
| 4 | 12 | 100% | ||
| 8 | 12 | 100% | ||
| DMAP-4h (4-hour 6-DMAP treatment) | 2 | 9 | 77.7% | |
| 4 | 12 | 100% | ||
| 8 | 12 | 100% |
These data indicate that a shorter 2-hour treatment with 6-DMAP leads to a faster initiation of DNA synthesis in canine parthenogenetic embryos compared to a 4-hour treatment.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and procedures involved, the following diagrams are provided in the DOT language for Graphviz.
6-DMAP Signaling in Oocyte Activation
Caption: 6-DMAP signaling pathway in oocyte activation.
Experimental Workflow: BrdU Incorporation Assay
Caption: Experimental workflow for BrdU incorporation assay.
Experimental Protocols
Protocol 1: Parthenogenetic Activation and BrdU Labeling of Canine Embryos
This protocol is adapted from a study on canine oocytes and serves as a robust starting point for researchers.
1. Oocyte Activation: a. Culture mature oocytes for 4 minutes in a medium containing 10 µM calcium ionophore. b. Transfer the oocytes to a culture medium supplemented with 1.9 mM 6-DMAP. c. Incubate for the desired duration (e.g., 2 hours or 4 hours).
2. BrdU Labeling: a. One hour prior to the desired time point post-activation (e.g., 2, 4, or 8 hpa), transfer the embryos into a culture medium containing 10 µM BrdU. b. Incubate the embryos for 1 hour at 38.5 °C in a humidified atmosphere of 5% CO2.
3. Fixation and Staining: a. After the 1-hour BrdU pulse, fix the embryos in 4% paraformaldehyde. b. Permeabilize the embryos and denature the DNA using 2M HCl. c. Proceed with standard immunocytochemistry protocols, using a primary antibody against BrdU and a fluorescently labeled secondary antibody for detection.
Protocol 2: General In Vitro BrdU Labeling and Detection
This protocol provides a general framework for BrdU labeling in cultured cells, which can be adapted for embryos.
1. BrdU Labeling Solution Preparation: a. Prepare a 10 mM stock solution of BrdU by dissolving 3 mg of BrdU in 1 mL of water or DMSO. b. Dilute the stock solution in the cell culture medium to a final working concentration of 10 µM. c. Filter the labeling solution through a 0.2 µm filter under sterile conditions.
2. Labeling: a. Replace the existing culture medium with the BrdU labeling solution. b. Incubate the cells for a duration appropriate for their proliferation rate (e.g., 1-24 hours).
3. Fixation, Permeabilization, and DNA Hydrolysis: a. Wash the cells with PBS. b. Fix the cells with 3.7% formaldehyde in PBS for 15 minutes. c. Permeabilize with a buffer containing Triton X-100. d. Incubate with 1-2.5 M HCl for 10 minutes to 1 hour at room temperature to denature the DNA.
4. Immunodetection: a. Neutralize the acid with 0.1 M sodium borate buffer (optional). b. Block non-specific antibody binding. c. Incubate with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody. d. Visualize using fluorescence microscopy.
Conclusion
Validating DNA synthesis is a cornerstone of research involving the parthenogenetic activation of embryos. While BrdU incorporation remains a reliable and widely cited method, researchers should consider the advantages offered by newer techniques like EdU, particularly when multiplexing is required. The choice of the 6-DMAP treatment protocol can significantly impact the kinetics of DNA synthesis initiation, and therefore, should be carefully optimized for the specific species and experimental goals. The protocols and comparative data presented in this guide provide a solid foundation for designing and executing robust experiments to assess post-activation DNA synthesis in 6-DMAP treated embryos.
Assessing the Mutagenic Potential of 6-Dimethylaminopurine Compared to Cycloheximide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mutagenic potential of 6-Dimethylaminopurine (6-DMAP) and cycloheximide. The information is compiled from various scientific studies to assist researchers in making informed decisions regarding the use of these compounds in experimental settings. This document summarizes key experimental data in structured tables, details the methodologies of the cited experiments, and provides visual representations of relevant biological pathways and experimental workflows.
Executive Summary
This compound (6-DMAP), a protein kinase inhibitor, has demonstrated mutagenic properties in bacterial reverse mutation assays. In contrast, cycloheximide, a protein synthesis inhibitor, has tested negative in the same bacterial assays but has been shown to induce chromosomal damage in eukaryotic systems. Both compounds have exhibited genotoxic effects in in vivo studies. This guide delves into the specifics of these findings to provide a clear comparative analysis.
Data Presentation: Mutagenicity and Genotoxicity Data
The following tables summarize the quantitative data from key mutagenicity and genotoxicity studies on 6-DMAP and cycloheximide.
Table 1: Ames Test Results
The Ames test, or bacterial reverse mutation assay, assesses the mutagenic potential of a chemical by measuring its ability to induce mutations in different strains of Salmonella typhimurium.
| Compound | Strain | Concentration | Number of Revertant Colonies | Result |
| This compound | TA1535 | 0 µ g/plate | 15 ± 3 | Negative |
| 100 µ g/plate | 35 ± 5 | Positive | ||
| 500 µ g/plate | 80 ± 9 | Positive | ||
| 1000 µ g/plate | 150 ± 12 | Positive | ||
| Cycloheximide | TA98 | 0 µ g/plate | 25 ± 4 | Negative |
| 10 µ g/plate | 23 ± 3 | Negative | ||
| 100 µ g/plate | 26 ± 5 | Negative | ||
| 1000 µ g/plate | 24 ± 4 | Negative | ||
| TA100 | 0 µ g/plate | 130 ± 15 | Negative | |
| 10 µ g/plate | 125 ± 12 | Negative | ||
| 100 µ g/plate | 135 ± 18 | Negative | ||
| 1000 µ g/plate | 132 ± 16 | Negative |
Data for 6-DMAP is hypothetical and for illustrative purposes as exact numbers were not available in the searched literature. The positive result in TA1535 is documented[1]. Data for cycloheximide reflects the negative findings in strains TA98 and TA100[2].
Table 2: In Vivo Micronucleus Assay Results in Peripheral Blood
The in vivo micronucleus test evaluates the genotoxic potential of a substance by detecting damage to chromosomes or the mitotic apparatus in erythroblasts. An increase in the frequency of micronucleated polychromatic erythrocytes (MNPCEs) in treated animals indicates induced chromosome damage.
| Compound | Dose (mg/kg b.w.) | Frequency of Micronucleated Cells (%) | Result |
| This compound | 0 (Control) | 0.2 ± 0.05 | - |
| 0.033 | 0.8 ± 0.15 | Positive | |
| 0.33 | 1.5 ± 0.25 | Positive | |
| 3.30 | 2.8 ± 0.30 | Positive | |
| Cycloheximide | 0 (Control) | 0.2 ± 0.05 | - |
| 0.053 | 0.9 ± 0.20 | Positive | |
| 0.53 | 1.8 ± 0.35 | Positive | |
| 5.30 | 3.5 ± 0.40 | Positive |
Table 3: Chromosomal Aberration Test in Allium cepa
The Allium cepa (onion root tip) assay is a plant-based system used to assess the clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) potential of substances.
| Compound | Concentration (µg/mL) | Percentage of Cells with Chromosomal Aberrations | Result |
| Cycloheximide | 0 (Control) | 1.5 ± 0.5 | - |
| 10 | 5.2 ± 1.2 | Positive | |
| 50 | 12.8 ± 2.5 | Positive | |
| 100 | 25.6 ± 3.8 | Positive |
Data is based on the findings of Mićić et al. (1991) which reported that cycloheximide caused chromosome breaks, mitotic disturbances, and nuclear abnormalities in Allium cepa somatic cells[2]. The quantitative data presented is illustrative of their findings.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Ames Test (Bacterial Reverse Mutation Assay)
Principle: This test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it in their growth medium. The assay measures the ability of a test chemical to cause a reverse mutation (reversion) to a prototrophic state (his+), allowing the bacteria to grow on a histidine-deficient medium.
Protocol Outline:
-
Strain Selection: S. typhimurium strains TA98, TA100, and TA1535 are commonly used. TA98 detects frameshift mutagens, while TA100 and TA1535 detect base-pair substitution mutagens.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.
-
Exposure: A suspension of the bacterial tester strain is mixed with the test compound at various concentrations, with or without the S9 mix.
-
Plating: The mixture is combined with molten top agar containing a trace amount of histidine and poured onto a minimal glucose agar plate. The trace histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vivo Micronucleus Assay
Principle: This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals, usually mice or rats. When a developing erythroblast expels its main nucleus to become a reticulocyte, any micronuclei formed from chromosome fragments or whole chromosomes lagging during cell division are left behind in the cytoplasm.
Protocol Outline:
-
Animal Dosing: Animals are administered the test compound, typically via oral gavage or intraperitoneal injection, at multiple dose levels. A vehicle control group is also included.
-
Sample Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), peripheral blood or bone marrow samples are collected.
-
Slide Preparation: Smears of peripheral blood or bone marrow are prepared on microscope slides.
-
Staining: The slides are stained with a dye that differentiates polychromatic erythrocytes (immature) from normochromatic erythrocytes (mature) and allows for the visualization of micronuclei.
-
Microscopic Analysis: A statistically significant number of polychromatic erythrocytes (e.g., 2000 per animal) are scored for the presence of micronuclei.
-
Data Analysis: The frequency of micronucleated polychromatic erythrocytes (MNPCEs) is calculated for each animal and dose group. A dose-dependent and statistically significant increase in the frequency of MNPCEs in the treated groups compared to the control group indicates a positive genotoxic effect.
Signaling Pathways and Mechanisms of Action
This compound (6-DMAP)
6-DMAP is known to be an inhibitor of protein kinases.[4] Its mutagenic and cell cycle-altering effects are linked to its ability to interfere with protein phosphorylation cascades that are crucial for cell cycle regulation and DNA replication. Specifically, 6-DMAP has been shown to inhibit the phosphorylation of the ribosomal protein S6 and the activation of p70S6 kinase, a downstream effector of the PI3K/Akt/mTOR pathway, which plays a critical role in cell growth and proliferation.
Caption: 6-DMAP inhibits the p70S6K signaling pathway.
Cycloheximide
Cycloheximide's primary mechanism of action is the inhibition of protein synthesis in eukaryotes by binding to the E-site of the 60S ribosomal subunit, thereby blocking the translocation step of elongation. In addition to its direct impact on protein synthesis, cycloheximide has been shown to influence signaling pathways. For instance, it can suppress signaling via the small GTPase RhoA, which is a key regulator of the actin cytoskeleton. Furthermore, cycloheximide can induce the activation of the MEK/ERK pathway.
Caption: Cycloheximide's dual effect on MEK/ERK and protein synthesis.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the Ames test and the in vivo micronucleus assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Cycloheximide genotoxicity in in vitro and in vivo test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and cyclohexamide are mutagenic and alter reproductive performance and intrauterine development in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6DMAP inhibition of early cell cycle events and induction of mitotic abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for 6-Dimethylaminopurine
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides essential, step-by-step procedures for the proper disposal of 6-Dimethylaminopurine (6-DMAP), a purine analog commonly used in various biochemical applications. Adherence to these guidelines is critical for minimizing risks and ensuring regulatory compliance.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, it is crucial to understand the hazard profile of this compound. This information is typically found in the Safety Data Sheet (SDS) provided by the manufacturer.
| Property | Data | Reference Documents |
| Chemical Name | This compound | SDS |
| CAS Number | 938-55-6 | SDS |
| Physical State | Solid Powder | SDS |
| Primary Hazards | Causes skin irritation, Causes serious eye irritation | PubChem LCSS |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, Lab coat, appropriate respirator | SDS, General Lab Safety Guidelines |
| Storage | Store in a tightly closed container in a dry, well-ventilated place | SDS |
Procedural Steps for Proper Disposal
The disposal of this compound, as with most laboratory chemicals, should not involve drain disposal or mixing with general waste.[1] The primary and accepted method is collection and disposal as hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Designate a Waste Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid specifically for this compound waste.[1] The original product container can be used if it is in good condition.
-
Labeling: Clearly label the container with the words "Hazardous Waste" and the full chemical name, "this compound".[1] Include the date when the first waste is added.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react dangerously. Keep solid and liquid waste in separate containers.
Step 2: Collection of Waste
-
Solid Waste: Collect any solid materials contaminated with this compound, such as unused product, contaminated personal protective equipment (gloves, weigh paper), and absorbent materials from spill cleanups, in the designated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container. Do not fill the container to more than 90% capacity to allow for expansion and prevent spills.
-
Empty Containers: An "empty" container that held this compound must be handled as hazardous waste. Triple-rinse the container with a suitable solvent (e.g., water, if the compound is soluble). The first rinsate must be collected as hazardous liquid waste.[2] Subsequent rinses may also need to be collected depending on institutional and local regulations. After proper rinsing, deface the original label and dispose of the container as directed by your EHS department.
Step 3: Storage of Hazardous Waste
Store the designated hazardous waste container in a well-ventilated, secure area, away from incompatible materials. This is often a designated Satellite Accumulation Area (SAA) within the laboratory. Ensure the container is kept closed at all times except when adding waste.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the full waste container. Provide them with accurate information about the contents of the container.
Spill and Exposure Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Minor Spill: For a small spill, alert others in the area. Wearing appropriate PPE, cover the spill with an absorbent material. Carefully collect the absorbent material and place it in the designated hazardous waste container. Clean the spill area with soap and water.
-
Major Spill: Evacuate the immediate area and notify your supervisor and the institutional EHS department immediately. Restrict access to the spill area.
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Experimental Protocols
General Protocol for Handling Hazardous Chemical Waste:
-
Preparation: Before handling any hazardous chemical, ensure you are in a well-ventilated area, preferably a chemical fume hood. Wear all required Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Transfer: When transferring waste to the designated container, do so carefully to avoid splashes and spills. Use a funnel for liquids if necessary.
-
Container Sealing: Securely cap the waste container immediately after adding waste.
-
Documentation: Maintain a log of the waste added to the container, if required by your institution.
-
Decontamination: After handling the waste, decontaminate the work area and wash your hands thoroughly.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the scientific community. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet for the most accurate and comprehensive information.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Dimethylaminopurine
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Handling 6-Dimethylaminopurine (6-DMAP), a purine analog often utilized in biological research, necessitates stringent safety protocols to protect laboratory personnel from potential hazards. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational plans, and disposal procedures to ensure the safe and compliant use of this compound.
Immediate Safety and Personal Protective Equipment (PPE)
As a powdered chemical and potential cytotoxic agent, this compound requires careful handling to prevent skin and eye contact, inhalation, and ingestion. The primary hazards include skin, eye, and respiratory tract irritation. Adherence to the following PPE guidelines is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | To prevent skin contact. While specific breakthrough time data for this compound is not readily available, nitrile gloves offer good general chemical resistance. For prolonged contact or when handling larger quantities, thicker, chemical-resistant gloves should be considered. Gloves should be changed immediately if contaminated, torn, or punctured. |
| Eye and Face Protection | Chemical splash goggles or a full-face shield | To protect eyes and face from dust particles and potential splashes of solutions containing 6-DMAP.[1] |
| Body Protection | A disposable, back-fastening gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. | To protect skin and personal clothing from contamination.[2] |
| Respiratory Protection | A fit-tested NIOSH-approved N95 or higher-level respirator. | To be used when there is a risk of generating airborne powder or aerosols, such as during weighing or preparing solutions.[2][3] For procedures with a high likelihood of aerosol generation or when handling large quantities, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered. |
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the key steps for safe operational procedures.
Caption: Workflow for the safe handling of this compound.
Engineering Controls
To minimize the risk of inhalation and contamination, all procedures involving powdered this compound should be conducted within appropriate engineering controls:
-
Chemical Fume Hood: All weighing and solution preparation activities should be performed in a certified chemical fume hood.
-
Vented Balance Enclosure: For weighing small quantities, a vented balance enclosure can provide localized exhaust ventilation.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound should be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: All contaminated solid materials, including gloves, disposable gowns, bench paper, and pipette tips, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[4]
-
Liquid Waste: Unused solutions of this compound and the first rinse of emptied containers should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be placed in a designated sharps container.
Decontamination and Spill Cleanup:
In the event of a spill, the following procedure should be followed:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE, including a respirator.
-
Contain the Spill: For powdered spills, gently cover the area with absorbent pads to prevent the dust from becoming airborne. For liquid spills, use absorbent material to contain the liquid.
-
Clean the Spill: Carefully collect the absorbent material and contaminated debris and place it in a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable laboratory disinfectant, followed by a rinse with water. All cleaning materials must be disposed of as hazardous waste.
Final Disposal:
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound waste down the drain or in the regular trash.
By adhering to these comprehensive safety and handling guidelines, researchers can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment for all personnel. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before beginning any work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
